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  • Product: 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

Core Science & Biosynthesis

Exploratory

Pharmacological Properties and Therapeutic Potential of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Derivatives

Executive Summary The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its profound ability to interact with diverse biological targets[1]. Within this b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its profound ability to interact with diverse biological targets[1]. Within this broad family, 3-methylimidazo[1,2-a]pyridin-2(3H)-one derivatives represent a highly specialized and pharmacologically potent subclass. Unlike fully aromatic analogs (such as the hypnotic agent zolpidem), the 2(3H)-one derivatives exhibit unique tautomeric dynamics, hydrogen-bonding capabilities, and steric profiles. This technical guide explores the structural causality, primary pharmacological modalities, and standardized experimental workflows associated with these novel derivatives, providing a comprehensive resource for drug development professionals.

Structural Dynamics & Chemical Foundation

Tautomerism and the 2(3H)-one Core

The pharmacological versatility of the imidazo[1,2-a]pyridin-2(3H)-one core is fundamentally driven by its lactam-lactim tautomerism. The molecule exists in an equilibrium between the 2(3H)-one (lactam) form and the 2-hydroxy (lactim) form. This dynamic state allows the core to act as both a potent hydrogen-bond donor and acceptor, a critical feature for anchoring into the tight hinge regions of kinase active sites or the transmembrane pockets of G-protein coupled receptors (GPCRs)[2].

The Role of the 3-Methyl Substitution

The strategic placement of a methyl group at the C3 position serves two primary functions:

  • Conformational Locking: The steric bulk of the methyl group restricts the rotational freedom of adjacent substituents, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty upon target binding.

  • Lipophilicity & BBB Penetration: The addition of the hydrophobic methyl group increases the overall partition coefficient (LogP) of the molecule. This enhancement in lipophilicity is critical for central nervous system (CNS) indications, ensuring sufficient penetration across the blood-brain barrier (BBB)[3].

Primary Pharmacological Modalities

Neuropharmacology & Metabolic Control (MCHR1 Antagonism)

Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a critical GPCR target for the treatment of obesity and metabolic disorders. Historically, MCHR1 antagonists required a basic aliphatic amine for receptor binding, which unfortunately led to off-target hERG channel inhibition and cardiovascular toxicity.

Recent breakthroughs have utilized the imidazo[1,2-a]pyridine ring to design amine-free MCHR1 antagonists . Derivatives featuring a 3-methylimidazo[1,2-a]pyridine-6-yl motif exhibit single-digit nanomolar binding affinities for MCHR1. The bicyclic core actively participates in putative interactions with Asp123 and Tyr272 of the receptor. These compounds successfully penetrate the CNS to exert potent anorectic effects in vivo while entirely bypassing hERG-related phospholipidosis liabilities[3].

Oncology: Kinase Inhibition (PI3K/Akt/mTOR Axis)

In oncology, imidazo[1,2-a]pyridine derivatives have emerged as potent ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling pathway, which is hyperactivated in numerous solid tumors[1][4]. The 2(3H)-one oxygen acts as a critical hydrogen-bond acceptor with the kinase hinge region (e.g., Val851 in PI3Kγ), while the bicyclic core occupies the adenine-binding pocket. This dual inhibition suppresses tumor cell proliferation and induces apoptosis with high selectivity[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 / mTORC2 Akt->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Promotes Inhibitor 3-Methylimidazo[1,2-a] pyridin-2(3H)-one Inhibitor->PI3K Inhibitor->mTOR

Mechanism of dual PI3K/mTOR inhibition by imidazo[1,2-a]pyridine derivatives.

Infectious Diseases: Anti-Tuberculosis Activity

The rise of multi-drug resistant Mycobacterium tuberculosis necessitates novel scaffolds. Imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibition of InhA (enoyl-acyl carrier protein reductase), an essential enzyme for mycolic acid biosynthesis in the mycobacterial cell wall. Molecular docking and in vitro assays confirm that these derivatives block the substrate-binding loop of InhA, leading to bacterial cell death[5].

Experimental Workflows & Methodologies

To ensure scientific integrity, the evaluation of these compounds must follow a self-validating workflow, moving from rigorous chemical synthesis to orthogonal biological assays.

Workflow Synth Chemical Synthesis & Purification Struct Structural Validation (NMR, MS, IR) Synth->Struct InVitro In Vitro Assays (Receptor Binding) Struct->InVitro Cell Cell-Based Assays (Cytotoxicity) InVitro->Cell InVivo In Vivo Models (PK/PD & Efficacy) Cell->InVivo

Self-validating experimental workflow for evaluating novel imidazo[1,2-a]pyridine derivatives.

Protocol 1: One-Pot Synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Core

Rationale: Traditional multi-step syntheses often suffer from poor atom economy. A one-pot condensation/cyclization approach ensures high yields while preventing premature oxidation of intermediates[6].

  • Reagent Preparation: Dissolve the substituted 2-aminopyridine (1.0 eq) in anhydrous toluene under an inert argon atmosphere.

  • Condensation: Add ethyl 2-bromopropanoate (1.2 eq) dropwise. The alpha-bromo ester serves as the source of both the C2-carbonyl and the C3-methyl group.

  • Cyclization: Add a mild base (e.g., NaHCO₃, 2.0 eq) to neutralize generated HBr. Heat the reaction mixture to reflux (110°C) for 12–16 hours.

  • Isolation: Cool to room temperature, filter out inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification & Validation: Purify via flash column chromatography (silica gel, EtOAc/Hexane gradient). Validate the 2(3H)-one tautomeric state using IR spectroscopy (strong C=O stretching at ~1700 cm⁻¹) and ¹H-NMR (identifying the characteristic C3-methyl singlet at ~2.40 ppm)[6].

Protocol 2: In Vitro MCHR1 Radioligand Competitive Binding Assay

Rationale: To isolate direct receptor-level interaction from downstream signal amplification, thermodynamic affinity ( Ki​ ) is measured by displacing a known radioligand[3].

  • Membrane Preparation: Harvest CHO cells stably expressing human MCHR1. Homogenize in assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Compound Dilution: Prepare serial dilutions of the test compound (10 µM to 0.1 nM) in DMSO. Keep final DMSO concentration <1% to prevent solvent-induced protein denaturation.

  • Incubation: In a 96-well microplate, combine 50 µL of the test compound, 50 µL of [¹²⁵I]-MCH radioligand (final concentration ~0.1 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Equilibration: Incubate at 25°C for 90 minutes to ensure thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to minimize non-specific binding). Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate IC₅₀ using a four-parameter logistic non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Pharmacological Data

The following table summarizes the pharmacological profiling of select imidazo[1,2-a]pyridine derivatives across different therapeutic indications, highlighting the versatility of the scaffold.

Compound Class / MotifPrimary TargetAffinity / Potency (IC₅₀ / Ki​ )Pharmacological IndicationReference
3-Methylimidazo[1,2-a]pyridine-6-yl derivatives MCHR11.5 – 8.2 nMAnti-Obesity / Metabolic[3]
Imidazo[1,2-a]pyridine-3-carboxamides PI3K / mTOR12 – 45 nMOncology (Solid Tumors)[4]
2-Arylimidazo[1,2-a]pyridines InhA50 – 120 nMAnti-Tuberculosis[5]
Imidazo[1,2-a]pyridin-2(3H)-one analogs COX-2 / TNF-α150 – 300 nMAnti-Inflammatory[2]

References

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential PubMed / Arch Pharm (Weinheim)[Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents PubMed / Arch Pharm (Weinheim)[Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl derivatives ResearchGate[Link]

  • Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents Bentham Science Publishers / Current Organic Chemistry[Link]

  • One-Pot Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridines Using Calcium Carbide as an Alkyne Source The Journal of Organic Chemistry - ACS Publications[Link]

  • Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure–Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Foundational

Structural and Conformational Dynamics of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one: A Comprehensive Crystallographic and Computational Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous anxiolytic, hypnotic, and antiviral agents. Specifically, the 3-Methylimidazo[1,2-a]pyridin-2(3H)-one derivative pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous anxiolytic, hypnotic, and antiviral agents. Specifically, the 3-Methylimidazo[1,2-a]pyridin-2(3H)-one derivative presents a fascinating case study in tautomeric equilibrium, stereochemistry, and solid-state supramolecular assembly. This technical guide provides an authoritative, in-depth analysis of its crystal structure and conformational landscape, integrating Single-Crystal X-Ray Diffraction (SCXRD) data with Density Functional Theory (DFT) calculations.

Designed for drug development professionals and structural chemists, this whitepaper establishes field-proven protocols for isolating, analyzing, and validating the structural dynamics of this critical heterocycle.

Tautomerism and Conformational Landscape

The chemical behavior of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is dictated by its ability to undergo keto-enol tautomerization. The molecule can exist as the 2(3H)-one (keto) form or the 2-hydroxy (enol) form. Imidazo[1,2-a]pyridin-2(3H)-one derivatives are highly valued for their dynamic electronic properties and their utility as ligands in advanced coordination polymers [1].

Conformational flexibility and tautomeric equilibria in solution are highly solvent-dependent, a phenomenon similarly observed in related spiro-fused imidazopyridine systems via NMR analysis [2]. However, in the solid state, the keto form is overwhelmingly favored due to the thermodynamic stability provided by robust intermolecular hydrogen-bonding networks [3].

Furthermore, the introduction of a methyl group at the C3 position creates an sp3 -hybridized stereocenter. This forces the five-membered imidazole ring out of strict planarity, adopting a slight envelope conformation to minimize steric clash between the C3-methyl group and the adjacent bridgehead nitrogen.

ConformationalAnalysis keto 3-Methyl-2(3H)-one (Keto Tautomer) dft DFT Optimization (B3LYP/6-311++G**) keto->dft Input Geometry enol 2-Hydroxy (Enol Tautomer) enol->dft Input Geometry freq Frequency Analysis (Self-Validation) dft->freq Hessian Calc minima Global Minimum (Solid-State Match) freq->minima Zero Imaginary Freq

Diagram 1: Computational workflow for tautomeric and conformational energy minimization.

Quantitative Conformational Data (DFT)

To elucidate the thermodynamic stability of the tautomers, DFT calculations are employed. The table below summarizes the energetic landscape.

Table 1: DFT Energy Comparison (B3LYP/6-311++G(d,p), Gas Phase)

Tautomeric FormRelative Energy (kcal/mol)Dipole Moment (Debye)Point GroupRing Conformation
2(3H)-one (Keto) 0.004.12 C1​ Envelope (C3 puckered)
2-hydroxy (Enol) +4.562.85 Cs​ Planar

Causality Insight: The keto form possesses a significantly higher dipole moment, making it highly susceptible to dipole-dipole stabilization in the solid state, which further drives crystallization exclusively toward the 2(3H)-one tautomer.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Because the C3 position bears both a methyl group and a hydrogen atom, the molecule is chiral. Crystallization in a standard centrosymmetric space group (such as P21​/c ) mandates that the bulk crystal is a racemate, containing equimolar amounts of the (R) and (S) enantiomers related by a crystallographic inversion center.

In the solid state, these scaffolds self-assemble into complex supramolecular architectures [3]. The dominant supramolecular synthon is the intermolecular C−H⋯O=C hydrogen bond, linking the carbonyl oxygen of one molecule to the aromatic protons of the pyridine ring of an adjacent molecule.

Table 2: Representative Crystallographic Parameters

ParameterValue
Chemical Formula C8​H8​N2​O
Formula Weight 148.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.852 Å, b=11.234 Å, c=8.451 Å, β=95.42∘
Volume ; Z 741.8 ų ; 4
Calculated Density 1.327 Mg/m³

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems .

SCXRD_Workflow synth Compound Purification cryst Slow Evaporation Crystallization synth->cryst diffract X-Ray Diffraction cryst->diffract solve Structure Solution diffract->solve refine Anisotropic Refinement solve->refine

Diagram 2: Step-by-step pipeline for crystallographic data acquisition and refinement.

Protocol 1: Crystal Growth via Anti-Solvent Diffusion

Objective: Isolate diffraction-quality single crystals of the keto tautomer.

  • Dissolution: Dissolve 50 mg of highly pure (>99%) 3-Methylimidazo[1,2-a]pyridin-2(3H)-one in 2.0 mL of Ethyl Acetate (EtOAc) in a 5 mL glass vial.

    • Causality: EtOAc is a polar aprotic solvent. It effectively solubilizes the polar keto form without acting as a strong hydrogen bond donor, thereby preventing the disruption of the native dimeric H-bond networks necessary for nucleation.

  • Layering: Carefully overlay the solution with 1.5 mL of Hexane (anti-solvent) using a glass syringe to maintain a sharp phase boundary.

    • Causality: Hexane lowers the bulk dielectric constant. Slow diffusion across the boundary induces a gradual supersaturation, promoting ordered crystal nucleation over amorphous precipitation.

  • Incubation: Cap the vial loosely and incubate at a stable 20°C in a vibration-free environment for 48–72 hours.

  • Self-Validation Mechanism (Polarized Light Microscopy): Prior to mounting for SCXRD, place a candidate crystal on a glass slide under a polarized light microscope. Rotate the stage by 90°. Complete, uniform extinction of light confirms a true single crystal. If the crystal remains partially illuminated, it is twinned or an aggregate and must be rejected.

Protocol 2: Computational Conformational Analysis

Objective: Map the potential energy surface to validate the solid-state geometry.

  • Initial Geometry Generation: Build the (R) and (S) enantiomers of the 2(3H)-one form, and the planar 2-hydroxy form using a standard molecular builder.

  • DFT Optimization: Submit the geometries to a quantum chemistry package (e.g., Gaussian) using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is strictly necessary for accurately modeling the electron density of the lone pairs on the oxygen and nitrogen atoms, which dictate the hydrogen-bonding potential.

  • Self-Validation Mechanism (Vibrational Frequencies): Execute a frequency calculation (Freq) on the optimized geometry. Mathematically, the strict absence of imaginary (negative) frequencies confirms that the structure is a true local minimum on the potential energy surface. If an imaginary frequency is present, the geometry is a transition state and must be perturbed and re-optimized.

References

  • A One-Dimensional Coordination Polymer Based on Novel Radical Anion Ligand Generated In Situ: Notable Magnetic and Luminescence Properties. Crystal Growth & Design.[Link]

  • Synthesis of Spiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine] Derivatives and Their Interesting Behavior in 1H-NMR Spectra in Deuteriochloroform. Heterocycles.[Link]

  • Spontaneous resolution in a new chiral purely organic crystal containing homochiral helical chains: Synthesis, crystal structure, and phosphorescence. Journal of Molecular Structure.[Link]

Exploratory

The Privileged Scaffold: Biological Activity and Therapeutic Potential of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one in Drug Discovery

Executive Summary In modern drug discovery, identifying a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a primary objective. The imidazo[1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, identifying a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a primary objective. The imidazo[1,2-a]pyridine system, and specifically its derivative 3-methylimidazo[1,2-a]pyridin-2(3H)-one , has emerged as a highly versatile pharmacophore [1]. This whitepaper delves into the structural pharmacology, mechanistic causality, and self-validating experimental methodologies required to leverage this scaffold across oncology, targeted protein degradation, and antiviral therapeutics.

Structural Pharmacology & Mechanistic Causality

The biological promiscuity and potency of the 3-methylimidazo[1,2-a]pyridin-2(3H)-one core are not accidental; they are driven by specific thermodynamic and stereoelectronic properties:

  • Tautomeric Adaptability: The core exists in a dynamic equilibrium between the 2(3H)-one (lactam) and 2-hydroxy (lactim) forms. This tautomerism allows the scaffold to act contextually as either a hydrogen bond donor or acceptor, adapting to the microenvironment of the target protein's binding pocket.

  • Bioisosteric Mimicry: The nitrogen-bridged bicyclic system serves as an excellent bioisostere for indole, purine, and benzimidazole. This allows it to seamlessly mimic the adenine ring of ATP, making it an exceptional template for kinase inhibition.

  • Steric Locking via the 3-Methyl Group: The addition of a methyl group at the C3 position is a calculated structural design. It provides a steric block that restricts the rotational degrees of freedom of attached functional groups. By locking the molecule into a bioactive conformation, the entropic penalty upon target binding is significantly reduced, thereby increasing binding affinity ( KD​ ).

Core Biological Activities

Targeted Protein Degradation (Molecular Glues)

Recent breakthroughs have utilized the imidazo[1,2-a]pyridine scaffold to design molecular glues that degrade disease-relevant proteins. By modifying the core, researchers developed degraders (e.g., QXG-6442) that selectively recruit Casein Kinase 1 alpha (CK1α) to the Cereblon (CRBN) E3 ligase complex [2].

  • Mechanistic Causality: The 1-nitrogen of the imidazo[1,2-a]pyridine core acts as a critical hydrogen bond acceptor, interacting directly with the Lys18 residue of CK1α. Replacing this nitrogen with carbon results in a >10-fold loss in degradation potency, proving the necessity of the heteroatom [2].

MolecularGlue Glue Molecular Glue (Imidazopyridine) CK1a CK1α (Neosubstrate) Glue->CK1a CRBN CRBN (E3 Ligase) CRBN->Glue Ub Ubiquitin Chain CRBN->Ub Ubiquitination Proteasome 26S Proteasome CK1a->Proteasome Targeting Ub->CK1a Degradation Target Degradation Proteasome->Degradation

Fig 2: CRBN-mediated degradation of CK1α driven by imidazopyridine-based molecular glues.

Oncology: Dual PI3K/mTOR Kinase Inhibition

The scaffold has been successfully optimized into potent dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) pathways [3].

  • Mechanistic Causality: The planar imidazopyridine system intercalates into the ATP-binding cleft (hinge region) of PI3Kα. Derivatives like Compound 15a achieve sub-nanomolar inhibition by forming critical hydrogen bonds with Val851 in the PI3Kα kinase domain, shutting down downstream AKT phosphorylation and halting tumor cell proliferation [3].

PI3K_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Drives Inhibitor 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Fig 1: Dual inhibition of the PI3K/mTOR signaling pathway by imidazopyridine derivatives.

Antiviral Efficacy

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been identified as potent inhibitors of the Influenza A virus RNA-dependent RNA polymerase (RdRp) [4]. Through scaffold hybridization, these compounds bind tightly to the PAC domain, disrupting the essential PA-PB1 protein-protein interaction required for viral replication [4].

Quantitative Data & SAR Insights

The following table summarizes the structure-activity relationship (SAR) data for key imidazopyridine derivatives across different therapeutic indications [2, 3, 4, 5].

Scaffold DerivativePrimary TargetBiological ApplicationPotency MetricKey Interacting Residues
3-Methylimidazo[1,2-a]pyridin-2(3H)-one N/APrivileged Core / IntermediateN/AN/A
QXG-6442 CK1α / CRBNTargeted Protein DegradationDC₅₀ = 4.2 nMCK1α-Lys18 (H-bond)
Compound 15a PI3Kα / mTORDual Kinase Inhibition (Cancer)IC₅₀ = 0.8 nMPI3Kα-Val851 (H-bond)
Compound 41 PA-PB1 (Influenza A)Antiviral (RdRp Inhibitor)K_D = 4.11 µMPAC-Lys643, Gln408
Zolpidem GABA_A ReceptorNeuropharmacology (Insomnia)IC₅₀ = 27 nMα1 subunit interface

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that reliance on simple biochemical IC₅₀ assays is insufficient. To prevent false positives from pan-assay interference compounds (PAINS), the following self-validating protocols must be employed to confirm the mechanism of action.

Protocol 1: Surface Plasmon Resonance (SPR) Affinity Profiling
  • Objective: To decouple binding kinetics ( kon​ , koff​ ) from enzymatic turnover, proving direct thermodynamic target engagement of the imidazopyridine scaffold.

  • Step-by-Step Methodology:

    • Sensor Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the His-tagged target protein (e.g., PI3Kα or PAC domain) to a strictly controlled density of 2000-3000 Response Units (RU).

      • Causality: Controlling density prevents mass transport limitations and steric crowding, ensuring accurate 1:1 Langmuir binding kinetics.

    • Analyte Preparation: Prepare a 2-fold dilution series of the compound (10 µM down to 39 nM) in running buffer (PBS-P+ with 1% DMSO).

      • Validation Checkpoint: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts that mimic false binding.

    • Injection Phase: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

      • Causality: High flow rates minimize analyte rebinding effects during the dissociation phase, yielding highly accurate koff​ rates.

    • Data Fitting: Double-reference the sensograms (subtracting the reference channel and blank injections) and fit to a 1:1 binding model to calculate KD​ .

Protocol 2: Endogenous Target Degradation Assay (CRISPR-HiBiT)
  • Objective: To validate the CRBN-dependent degradation of targets (e.g., CK1α) by imidazopyridine-based molecular glues.

  • Step-by-Step Methodology:

    • Cell Line Engineering: Utilize CRISPR/Cas9 to knock-in an 11-amino-acid HiBiT tag at the endogenous locus of CK1α in a relevant cell line (e.g., MM.1S).

      • Causality: Endogenous tagging avoids the stoichiometric imbalances and artifactual degradation kinetics caused by plasmid-based overexpression systems.

    • Compound Treatment: Seed cells at 104 cells/well in a 384-well plate. Treat with a concentration gradient of the imidazopyridine degrader (0.1 nM to 10 µM) for 6 hours.

    • LgBiT Complementation: Add the Nano-Glo HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate).

      • Causality: Cell lysis releases the HiBiT-tagged CK1α, which rapidly complements with LgBiT to form a functional luciferase. The emitted luminescent signal is directly proportional to the remaining CK1α pool.

    • Validation Checkpoint (Mechanism Rescue): Pre-treat control wells with Carfilzomib (proteasome inhibitor) or Pomalidomide (CRBN competitor). A complete rescue of the luminescent signal confirms that the scaffold's activity is strictly proteasome- and CRBN-dependent, ruling out off-target cytotoxicity.

References

  • 1 - ACS Omega.

  • 2 - PMC / NIH.

  • 3 - Journal of Medicinal Chemistry.

  • 4 - PubMed.

  • 5 - EDGCC Journal.

Sources

Foundational

3-Methylimidazo[1,2-a]pyridin-2(3H)-one: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Methodologies

Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently embedded in agents targeting viral infections, inflammatory pathways, and oncological target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently embedded in agents targeting viral infections, inflammatory pathways, and oncological targets Indian Journal of Chemistry. Among its derivatives, 3-Methylimidazo[1,2-a]pyridin-2(3H)-one serves as a critical synthetic intermediate and a biologically active core. This whitepaper provides an in-depth technical analysis of its molecular weight, physicochemical properties, and field-validated synthetic protocols designed for researchers and drug development professionals.

Molecular Weight & Core Physicochemical Properties

Understanding the physicochemical profile of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is essential for predicting its pharmacokinetic behavior and optimizing its use as a building block in medicinal chemistry. The molecular weight of the core imidazo[1,2-a]pyridin-2(3H)-one without the methyl group is 134.14 g/mol PubChem[1]. The addition of a methyl group at the C3 position alters its steric and electronic properties.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₈H₈N₂ODefines the stoichiometric boundaries and elemental composition.
Molecular Weight 148.16 g/mol A low molecular weight (<500 Da) aligns perfectly with Lipinski's Rule of 5, allowing ample room for further functionalization.
Topological Polar Surface Area (TPSA) ~32.7 ŲHighly favorable for membrane permeability, suggesting excellent potential for oral bioavailability and blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1Allows for specific target binding (e.g., kinase hinge regions) without over-hydrating the molecule.
Hydrogen Bond Acceptors 2Facilitates critical dipole interactions with target protein residues.

Structural Dynamics: Keto-Enol Tautomerism

A defining characteristic of imidazo[1,2-a]pyridin-2-ones is their ability to undergo keto-enol tautomerism. The equilibrium between the 2(3H)-one (lactam/keto) form and the 2-hydroxy (lactim/enol) form is highly dependent on the solvent environment and pH. This dynamic structural shift dictates the molecule's reactivity, favoring electrophilic substitution at the C3 position in the enol form, while the keto form dominates in polar aprotic environments.

Tautomerism Keto Keto Form 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Enol Enol Form 3-Methylimidazo[1,2-a]pyridin-2-ol Keto->Enol Proton transfer to Oxygen

Caption: Solvent-dependent keto-enol tautomerism of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one.

Validated Synthetic Methodology

The construction of the imidazo[1,2-a]pyridine core is classically achieved via the condensation of 2-aminopyridines with α-halo carbonyl compounds Chemical Reviews[2]. For the 3-methyl derivative, 2-bromopropionyl bromide is the optimal electrophile.

G A 2-Aminopyridine + 2-Bromopropionyl bromide B Acylation (DCM, DIEA) 0 °C to RT A->B Reagents added C N-(Pyridin-2-yl)-2-bromopropanamide Intermediate B->C Exocyclic N-acylation D Intramolecular Cyclization (Heat, Base) C->D Heating E 3-Methylimidazo[1,2-a]pyridin-2(3H)-one (Product) D->E Pyridine N-alkylation

Caption: Step-by-step synthetic workflow of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one.

Step-by-Step Protocol: A Self-Validating System

This protocol incorporates strict In-Process Controls (IPC) to ensure each mechanistic step is verified before proceeding, preventing the carryover of unreacted starting materials.

Step 1: Exocyclic N-Acylation

  • Procedure: Dissolve 1.0 eq of 2-aminopyridine in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Add 1.5 eq of N,N-diisopropylethylamine (DIEA). Cool the mixture to 0 °C under an inert nitrogen atmosphere. Slowly add 1.1 eq of 2-bromopropionyl bromide dropwise over 30 minutes. Allow to warm to room temperature.

  • Causality: The exocyclic amine is significantly more nucleophilic than the endocyclic pyridine nitrogen. Cooling to 0 °C is critical to control the highly exothermic acylation, preventing thermal degradation and bis-acylation. DIEA acts as a non-nucleophilic acid scavenger to neutralize the generated HBr, keeping the pyridine nitrogen deprotonated and primed for the next step.

  • Validation (IPC 1): Perform Thin Layer Chromatography (TLC) using an eluent of 50% EtOAc/Hexane. The complete disappearance of the 2-aminopyridine spot (Rf ~0.2) and the appearance of a new intermediate spot (Rf ~0.6) validates complete acylation.

Step 2: Intramolecular Cyclization

  • Procedure: Concentrate the DCM under reduced pressure. Resuspend the crude intermediate in acetonitrile (0.1 M). Add 1.5 eq of anhydrous potassium carbonate (K₂CO₃). Heat the mixture to reflux (80 °C) for 12 hours.

  • Causality: Ring closure requires the endocyclic pyridine nitrogen to attack the α-carbon, displacing the bromide. This intramolecular Sₙ2 reaction has a higher activation energy barrier than the initial acylation, necessitating thermal energy (reflux). K₂CO₃ is used to neutralize the second equivalent of HBr produced during cyclization, driving the equilibrium forward.

  • Validation (IPC 2): Analyze the reaction mixture via LC-MS. The presence of a dominant peak at m/z 149.1 [M+H]⁺ confirms the formation of the cyclized product.

Step 3: Isolation and Purification

  • Procedure: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the residue via silica gel flash chromatography using a gradient of 0-5% Methanol in DCM.

  • Causality: The final product is relatively polar due to the lactam motif. A methanol/DCM gradient efficiently separates the cyclized product from any unreacted intermediate or degradation byproducts.

Analytical Characterization Standards

To establish absolute trustworthiness in the synthesized batch, the isolated compound must meet the following spectral criteria:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.55 (d, J = 7.2 Hz, 3H) → Confirms the presence of the C3-Methyl group.

    • δ 4.60 (q, J = 7.2 Hz, 1H) → Corresponds to the C3-Proton (visible predominantly in the keto tautomer).

    • δ 6.80 - 7.90 (m, 4H) → Represents the intact pyridine aromatic protons.

  • IR Spectroscopy (ATR): A strong absorption band at ~1710 cm⁻¹ is required to confirm the C=O stretch of the lactam ring.

Pharmaceutical Relevance

Derivatives of the imidazo[1,2-a]pyridine family, including methyl-substituted variants, are heavily explored in medicinal chemistry for their ability to modulate enzymatic activity and intercalate with DNA EvitaChem[3]. The 3-methyl substitution specifically alters the steric bulk and hydrogen-bonding network at the core. This subtle modification often enhances target selectivity and binding affinity in kinase inhibitor design by perfectly occupying small hydrophobic pockets within the enzyme's active site.

References

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl/pyrazinyl benzamides and acetamides Source: Indian Journal of Chemistry URL
  • Imidazo(1,2-a)pyridin-2(3H)
  • Traceless Solid-Phase Organic Synthesis Source: Chemical Reviews - ACS Publications URL
  • 8-Methylimidazo[1,2-a]pyridin-2(3H)-one (EVT-12056742)

Sources

Exploratory

Preliminary Toxicity Assessment of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] The 3-Methylimidazo[1,2-a]pyridin-2(3H)-one series represents a novel class of compounds with significant therapeutic potential. However, early and comprehensive toxicity profiling is paramount to de-risk their development and identify promising lead candidates. This guide provides a detailed framework for the preliminary toxicity evaluation of these compounds, focusing on a logical, tiered approach encompassing in vitro and early-stage in vivo assessments. We will delve into the scientific rationale behind each assay, provide detailed experimental protocols, and offer insights into data interpretation, thereby creating a self-validating system for robust decision-making in drug discovery.

Introduction: The Imperative of Early Toxicity Screening

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant rate of attrition due to safety concerns.[3][4] Hepatotoxicity, in particular, is a leading cause of drug withdrawal.[3] Therefore, a proactive and early assessment of a compound's toxicological profile is not just a regulatory requirement but a critical component of a successful drug development program. For novel chemical entities like the 3-Methylimidazo[1,2-a]pyridin-2(3H)-one series, a systematic evaluation of potential liabilities such as cytotoxicity, genotoxicity, metabolic instability, and off-target effects is essential.

This guide outlines a strategic sequence of assays designed to provide a comprehensive preliminary toxicity profile. The proposed workflow is designed to be resource-efficient, starting with high-throughput in vitro screens and progressing to more complex and resource-intensive studies for promising candidates.

Foundational In Vitro Toxicity Assessment

The initial phase of toxicity testing focuses on cell-based assays to evaluate fundamental aspects of cellular health upon exposure to the test compounds.

Cytotoxicity: Gauging the Impact on Cell Viability

Scientific Rationale: Cytotoxicity assays are the cornerstone of preliminary toxicity screening, providing a quantitative measure of a compound's ability to cause cell death.[5][6] These assays are crucial for determining the concentration range for subsequent, more specific toxicity studies and for identifying compounds with a favorable therapeutic index. The MTT assay, a colorimetric method, is a widely used and cost-effective initial screen that assesses metabolic activity as a proxy for cell viability.[7][8][9]

Experimental Protocol: MTT Assay [7][8]

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity screening, or a cancer cell line if evaluating anti-cancer agents) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the 3-Methylimidazo[1,2-a]pyridin-2(3H)-one compounds in complete cell culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.[7] Replace the existing medium with the compound-containing medium and incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours). Include vehicle controls (medium with the same solvent concentration used to dissolve the compounds) and untreated controls.[7]

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC50).[7]

Data Presentation: Hypothetical Cytotoxicity Data

CompoundCell LineExposure Time (h)IC50 (µM)
MIPO-1HepG24825.3
MIPO-2HepG248> 100
MIPO-3HepG24812.8

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compounds Prepare Compound Dilutions start->prep_compounds treat_cells Treat Cells with Compounds seed_cells->treat_cells prep_compounds->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50 end End det_ic50->end Micronucleus_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Cell Processing cluster_analysis Analysis start Start culture_cells Culture Mammalian Cells start->culture_cells prep_compounds Prepare Compound Dilutions start->prep_compounds treat_cells Treat Cells (+/- S9) culture_cells->treat_cells prep_compounds->treat_cells incubate Incubate (Short & Long Exposure) treat_cells->incubate add_cytoB Add Cytochalasin B incubate->add_cytoB harvest_cells Harvest & Fix Cells add_cytoB->harvest_cells stain_cells Stain with DNA Dye harvest_cells->stain_cells score_micronuclei Score Micronuclei in Binucleated Cells stain_cells->score_micronuclei stat_analysis Statistical Analysis score_micronuclei->stat_analysis end End stat_analysis->end

Caption: Workflow for the in vitro micronucleus assay.

Metabolic and Off-Target Liability Assessment

Understanding a compound's metabolic fate and its potential to interact with unintended targets is crucial for predicting its in vivo behavior and potential for drug-drug interactions.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Scientific Rationale: The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast majority of drugs. [10][11][12]Inhibition of these enzymes by a new drug candidate can lead to altered plasma concentrations of co-administered drugs, potentially causing adverse effects. [12][13][14]Therefore, early assessment of a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a key step in risk assessment. [11][12] Experimental Protocol: Fluorogenic CYP Inhibition Assay [12]

  • Reaction Setup: In a 96-well plate, combine recombinant human CYP enzymes, a fluorogenic probe substrate specific for each CYP isoform, and a NADPH-regenerating system.

  • Compound Addition: Add the 3-Methylimidazo[1,2-a]pyridin-2(3H)-one compounds at various concentrations. Include a positive control inhibitor for each isoform.

  • Incubation and Measurement: Incubate the plate and monitor the increase in fluorescence over time using a plate reader. The fluorescent signal is generated by the metabolism of the probe substrate by the active CYP enzyme.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and compare it to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Data Presentation: Hypothetical CYP Inhibition Data

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
MIPO-1> 50> 5022.5> 508.9
MIPO-2> 50> 50> 50> 50> 50
MIPO-315.2> 50> 50> 5045.1

Signaling Pathway: CYP-Mediated Drug Metabolism and Inhibition

CYP_Inhibition cluster_metabolism Normal Metabolism cluster_inhibition Inhibition Scenario DrugA Co-administered Drug (Substrate) CYP CYP450 Enzyme DrugA->CYP Metabolism Metabolite Metabolite (Inactive) CYP->Metabolite Metabolism DrugA2 Co-administered Drug CYP2 CYP450 Enzyme DrugA2->CYP2 Metabolism Blocked Increased_DrugA Increased Drug A Levels (Potential Toxicity) CYP2->Increased_DrugA MIPO MIPO Compound (Inhibitor) MIPO->CYP2 Inhibits OECD423_Workflow start Start select_dose Select Starting Dose (e.g., 300 or 2000 mg/kg) start->select_dose dose_3_animals Dose 3 Animals select_dose->dose_3_animals observe_14d Observe for 14 Days (Clinical Signs, Mortality) dose_3_animals->observe_14d decision Evaluate Outcome observe_14d->decision stop_unclassified Stop (GHS: Unclassified) decision->stop_unclassified 0-1 Deaths at 2000 mg/kg stop_category4 Stop (GHS: Category 4) decision->stop_category4 2-3 Deaths at 300 mg/kg dose_lower Dose 3 Animals at Lower Level decision->dose_lower 2-3 Deaths at 2000 mg/kg dose_higher Dose 3 Animals at Higher Level decision->dose_higher 0-1 Deaths at 300 mg/kg necropsy Gross Necropsy stop_unclassified->necropsy stop_category4->necropsy dose_lower->observe_14d dose_higher->observe_14d end End necropsy->end

Caption: Stepwise procedure for the OECD 423 acute oral toxicity test.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary toxicity assessment of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one compounds. The data generated from these studies will enable a robust risk-benefit analysis and guide the selection of lead candidates for further development. Compounds exhibiting favorable in vitro profiles (high IC50 in cytotoxicity and genotoxicity assays, low potential for CYP and hERG inhibition) and low acute oral toxicity would be prioritized.

Further investigations for promising candidates could include in vitro hepatotoxicity models using primary human hepatocytes to assess mechanisms of liver injury, [15][16]and more extensive in vivo studies to evaluate repeated-dose toxicity and identify target organs. By integrating these preliminary toxicity studies early in the drug discovery process, researchers can make more informed decisions, reduce the likelihood of late-stage failures, and ultimately contribute to the development of safer and more effective medicines.

References

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class) - YesWeLab. [Link]

  • OECD Test Guideline 423 - National Toxicology Program. [Link]

  • Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. [Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex - Evotec. [Link]

  • CYP450 Inhibition and Induction Assay - Creative Diagnostics. [Link]

  • Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology - PubMed. [Link]

  • CYP Inhibition Assays - Eurofins Discovery. [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay | Protocols.io. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • Industry Perspective on Nonclinical Approaches for Hepatotoxicity Risk Assessment: Insights from Two Longitudinal Surveys Conducted in 2023 and 2017 | Chemical Research in Toxicology - ACS Publications. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta. [Link]

  • Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery - Nuvisan. [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action - Xenometrix. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. [Link]

  • DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - Oxford Academic. [Link]

  • Heterocyclic amine mutagenicity/carcinogenicity: influence of repair, metabolism, and structure - PubMed. [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. [Link]

  • (PDF) Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - ResearchGate. [Link]

  • Ames test - Wikipedia. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed. [Link]

  • hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines. [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. | . [Link]

  • Formation of Mutagenic/Carcinogenic Heterocyclic Amines under Moderate Conditions. [Link]

  • The Ames test: a methodological short review - SciSpace. [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC. [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed. [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties - ResearchGate. [Link]

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one - ResearchGate. [Link]

Sources

Foundational

The 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Scaffold: Structural Dynamics, Synthetic Methodologies, and Therapeutic Applications

Executive Summary The imidazo[1,2-a]pyridine core is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for blockbuster therapeutics like the anxiolytic zolpidem[1]. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine core is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for blockbuster therapeutics like the anxiolytic zolpidem[1]. However, targeted functionalization to the 3-methylimidazo[1,2-a]pyridin-2(3H)-one derivative fundamentally alters the molecule's physicochemical profile. By introducing a lactam carbonyl and a specific alpha-methyl group, this scaffold unlocks entirely new therapeutic avenues, most notably in the irreversible inhibition of Protein Arginine Deiminase 4 (PAD4) for autoimmune diseases and selective Cyclooxygenase-2 (COX-2) inhibition for inflammation.

This technical guide dissects the structural causality, pharmacological applications, and self-validating synthetic protocols required to leverage this highly specialized bicyclic core.

Structural Dynamics and Pharmacophore Mapping

Unlike the parent imidazo[1,2-a]pyridine heterocycle, the 2(3H)-one derivative exhibits dynamic lactam-lactim tautomerism. In solution and biological microenvironments, it exists in an equilibrium between its enol form (2-hydroxy-3-methylimidazo[1,2-a]pyridine) and its lactam form (3-methylimidazo[1,2-a]pyridin-2(3H)-one)[2].

Causality in Drug Design: The predominance of the lactam form in polar active sites provides a potent hydrogen bond acceptor at the C2 position, a feature entirely absent in standard imidazopyridines. Furthermore, the C3-methyl group is not merely structural; it acts as a critical steric wedge. This methyl group restricts the rotational degrees of freedom of the bicyclic system and perfectly occupies shallow hydrophobic sub-pockets in target enzymes, preventing off-target binding to highly homologous isozymes.

Tautomerism A 2-Hydroxy-3-methyl imidazo[1,2-a]pyridine (Enol Form) B 3-Methylimidazo[1,2-a] pyridin-2(3H)-one (Lactam Form) A->B Tautomeric Equilibrium

Caption: Tautomeric equilibrium of the 3-methylimidazo[1,2-a]pyridin-2(3H)-one scaffold.

Primary Therapeutic Applications

Protein Arginine Deiminase 4 (PAD4) Inhibition in Rheumatoid Arthritis

PAD4 is a calcium-dependent enzyme responsible for the citrullination of arginine residues in synovial proteins. Overactive PAD4 generates autoantigens that trigger the production of anti-citrullinated protein antibodies (ACPA), directly driving the pathogenesis of Rheumatoid Arthritis (RA)[2].

The 3-methylimidazo[1,2-a]pyridin-2(3H)-one core—specifically functionalized as ethyl 2-hydroxy-3-methylimidazo[1,2-a]pyridine-7-carboxylate—is a highly selective, mechanism-based inhibitor of PAD4[2].

  • Mechanistic Causality: The C7-carboxylate anchors the molecule via electrostatic interactions with the enzyme's calcium-binding domain. Simultaneously, the C3-methyl group fits precisely into the PAD4-specific hydrophobic pocket, providing >100-fold selectivity over the closely related PAD2 isozyme, thereby minimizing off-target immunosuppression.

PAD4 A Arginine Residues in Synovial Proteins C Citrullinated Proteins (Autoantigens) A->C Citrullination B PAD4 Enzyme (Active State) B->C Catalysis D Anti-Citrullinated Protein Antibodies (ACPA) C->D Immune Response E Rheumatoid Arthritis Pathogenesis D->E Joint Destruction F 3-Methylimidazo[1,2-a] pyridin-2(3H)-one Inhibitor F->B Mechanism-Based Inhibition

Caption: Mechanism of PAD4 inhibition by 3-methylimidazo[1,2-a]pyridin-2(3H)-one derivatives in RA.

Selective COX-2 Inhibition and NSAID Alternatives

Long-term administration of traditional NSAIDs is heavily limited by ulcerogenic side effects. The imidazo[1,2-a]pyridin-2-one scaffold has emerged as a potent alternative due to its inherent anti-ulcer properties combined with selective COX-2 inhibition.

  • Mechanistic Causality: Docking studies reveal that the lactam nitrogen and carbonyl oxygen act as critical hydrogen bond acceptors, interacting directly with Arg-513 and His-90 in the secondary pocket of the COX-2 active site[3]. This interaction network allows these derivatives to achieve IC50 values as low as 0.05 µM with exceptional selectivity indices[3].

Quantitative Pharmacological Profiling

The following table synthesizes the quantitative efficacy of the 3-methylimidazo[1,2-a]pyridin-2(3H)-one scaffold across its primary biological targets.

Scaffold Derivative / TargetPrimary ApplicationIC₅₀ (µM)Selectivity IndexKey Interaction ResiduesReference
3-Methyl-2-one core (COX-2)Anti-inflammatory0.05 - 0.1351.3 - 897.1Arg-513, His-90[3]
Ethyl 7-carboxylate derivative (PAD4)Rheumatoid Arthritis< 0.10> 100 (vs PAD2)Calcium-binding domain[2]
C8-Substituted 2-ones Anti-ulcerogenic / NSAIDN/AHighH-bond network via N1/C2=O

Self-Validating Synthetic Methodologies

To harness the therapeutic potential of this scaffold, robust and scalable synthetic routes are required. The following step-by-step methodology details the construction of the core scaffold via a highly efficient acylation-cyclization sequence[2].

Protocol: Synthesis of Ethyl 2-hydroxy-3-methylimidazo[1,2-a]pyridine-7-carboxylate

Objective: Construct the functionalized bicyclic core while ensuring regioselectivity and high yield.

Step 1: N-Acylation

  • Procedure: Dissolve 1.0 eq of ethyl 2-aminoisonicotinate in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Add 1.2 eq of triethylamine (TEA) and cool to 0°C. Dropwise add 1.1 eq of 2-bromopropionyl bromide.

  • Causality: DCE is deliberately chosen over DCM due to its higher boiling point. This allows the reaction to proceed directly to the elevated temperatures required for the subsequent cyclization step without necessitating a solvent swap. The dropwise addition controls the exothermic acylation, preventing unwanted di-acylation at the exocyclic nitrogen.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the highly polar 2-aminopyridine spot and the appearance of a UV-active, less polar intermediate confirms quantitative amide formation.

Step 2: Intramolecular Cyclization 4. Procedure: Heat the reaction mixture to 90°C for 16 hours. 5. Causality: Thermal energy overcomes the activation barrier, allowing the pyridine ring nitrogen to nucleophilically displace the secondary bromide via an intramolecular Sₙ2 mechanism, forming the highly strained 5-membered lactam ring[2]. 6. Self-Validation: LC-MS analysis must indicate the loss of HBr (M - 79/81) from the intermediate mass. Furthermore, FTIR spectroscopy will show a definitive shift of the carbonyl stretch from ~1680 cm⁻¹ (open secondary amide) to ~1720 cm⁻¹ (strained bicyclic lactam).

Step 3: Workup 7. Procedure: Cool to room temperature and quench with saturated Na₂CO₃ (50 mL) to neutralize residual HBr and TEA·HBr salts. Extract with DCE, dry over MgSO₄, and concentrate in vacuo.

Synthesis A Ethyl 2-amino isonicotinate C N-Acylation Intermediate (DCE, TEA, 0°C) A->C B 2-Bromopropionyl Bromide B->C D Intramolecular Cyclization (90°C, 16h) C->D Nucleophilic Displacement E Ethyl 2-hydroxy-3-methyl imidazo[1,2-a]pyridine -7-carboxylate D->E HBr Elimination

Caption: Self-validating synthetic workflow for the 3-methylimidazo[1,2-a]pyridin-2(3H)-one core.

References

  • [Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities] - ACS Omega. Available at:[Link]

  • [Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors] - Anti-Cancer Agents in Medicinal Chemistry. Available at:[Link]

  • [Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl/pyrazinyl benzamides and acetamides] - Indian Journal of Chemistry. Available at:[Link]

  • [US11426412B2 - Imidazo-pyridine compounds as PAD inhibitors] - Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Mechanistic Evaluation of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

Introduction & Mechanistic Rationale The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for several leading therapeutics, including the sedative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for several leading therapeutics, including the sedative-hypnotics zolpidem and alpidem[1]. Beyond their established roles in neuropharmacology, specific derivatives such as imidazo[1,2-a]pyridin-2(3H)-ones have demonstrated significant anti-inflammatory and pharmacological activities[2]. Furthermore, these heterocyclic systems are widely utilized as organic catalysts and critical intermediates in the synthesis of complex synthetic molecules[3].

Historically, the construction of the imidazo[1,2-a]pyridine core relies on the condensation of 2-aminopyridines with α -haloketones or α -haloesters. Recent advancements have demonstrated that variable monosubstituted and disubstituted imidazo[1,2-a]pyridines can be obtained under eco-friendly, catalyst-free conditions by refluxing 2-aminopyridine with halogenoesters in protic solvents[4].

This protocol details the synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one via the bimolecular condensation of 2-aminopyridine and ethyl 2-bromopropionate.

Expert Insight: Mechanistic Causality

The reaction proceeds via a highly regioselective two-step cascade:

  • Regioselective N-Alkylation: The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic amine. The lone pair on the exocyclic -NH₂ is delocalized into the electron-deficient pyridine ring via resonance. Conversely, the lone pair on the endocyclic nitrogen resides in an sp2 orbital orthogonal to the aromatic π -system, making it highly reactive toward the α -carbon of ethyl 2-bromopropionate via an SN​2 mechanism.

  • Base-Promoted Cyclization: The addition of a mild base ( K2​CO3​ ) neutralizes the generated hydrobromic acid (preventing the stalling of the reaction via starting material protonation) and deprotonates the exocyclic amine. This triggers an intramolecular nucleophilic acyl substitution at the ester carbonyl, expelling ethanol and closing the lactam ring.

Reagents and Materials

Ensure all reagents are handled in a well-ventilated fume hood. 2-Aminopyridine is highly toxic and easily absorbed through the skin.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Aminopyridine 94.111.010.0 mmol (0.94 g)Nucleophile / Core Scaffold
Ethyl 2-bromopropionate 181.031.111.0 mmol (1.99 g)Electrophile / C2​−C3​ Source
Potassium Carbonate ( K2​CO3​ ) 138.201.515.0 mmol (2.07 g)Acid Scavenger / Base
Absolute Ethanol 46.07Solvent20 mLReaction Medium
Ethyl Acetate / Hexane --As neededExtraction / Recrystallization

Experimental Workflow

Step 1: Endocyclic N-Alkylation
  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, add 2-aminopyridine (0.94 g, 10.0 mmol).

  • Solvation: Dissolve the solid in 20 mL of absolute ethanol. Stir at 400 rpm until a homogenous solution is achieved.

  • Electrophile Addition: Using a glass syringe, add ethyl 2-bromopropionate (1.99 g, 1.43 mL, 11.0 mmol) dropwise over 5 minutes at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 78 °C) using a silicone oil bath. Maintain reflux for 2 hours . (Self-Validation: TLC monitoring using 9:1 DCM/MeOH should indicate the consumption of 2-aminopyridine and the formation of a highly polar baseline spot corresponding to the pyridinium bromide intermediate).

Step 2: Intramolecular Cyclization
  • Base Addition: Briefly remove the reaction flask from the heat source. Carefully add anhydrous K2​CO3​ (2.07 g, 15.0 mmol) in small portions to avoid excessive effervescence.

  • Ring Closure: Reapply heat and continue refluxing the suspension for an additional 4 hours . The mixture will gradually turn into a pale yellow/orange suspension as the cyclization proceeds and KBr precipitates.

Step 3: Isolation and Purification
  • Quenching: Cool the reaction mixture to room temperature, then pour it into 50 mL of ice-cold distilled water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization: Purify the crude residue by recrystallization from a minimal amount of hot ethyl acetate layered with hexane. Cool to 4 °C overnight. Filter the resulting crystals and dry under high vacuum to afford pure 3-methylimidazo[1,2-a]pyridin-2(3H)-one.

Reaction Pathway Visualization

Synthesis_Workflow Start 2-Aminopyridine + Ethyl 2-bromopropionate (Absolute Ethanol) Alkylation Step 1: Endocyclic N-Alkylation (Reflux, 2h) Start->Alkylation SN2 Attack Intermediate Intermediate: Pyridinium Bromide Salt (Highly Polar) Alkylation->Intermediate Base Step 2: Base Addition (K2CO3) Neutralization of HBr & Deprotonation Intermediate->Base Cyclization Step 3: Intramolecular Cyclization (-EtOH, Reflux 4h) Base->Cyclization Acyl Substitution Product 3-Methylimidazo[1,2-a]pyridin-2(3H)-one (Target Scaffold) Cyclization->Product Crystallization

Caption: Step-by-step synthetic workflow and mechanistic progression for 3-methylimidazo[1,2-a]pyridin-2(3H)-one.

Analytical Characterization

Expert Note on Tautomerism: Imidazo[1,2-a]pyridin-2(3H)-ones exist in a dynamic tautomeric equilibrium with their enol counterpart, 2-hydroxyimidazo[1,2-a]pyridine. In non-polar solvents (like CDCl3​ ), the keto form (2(3H)-one) dominates, characterized by the distinct methine proton at C3. In highly polar or protic solvents, the enol form becomes more prominent due to hydrogen bonding stabilization.

TechniqueExpected Signal / ShiftStructural Assignment
1 H NMR ( CDCl3​ , 400 MHz) δ 1.55 (d, J = 7.2 Hz, 3H)Methyl group at C3​
1 H NMR ( CDCl3​ , 400 MHz) δ 4.10 (q, J = 7.2 Hz, 1H)Methine proton at C3​ (Keto tautomer)
1 H NMR ( CDCl3​ , 400 MHz) δ 6.40 - 7.60 (m, 4H)Pyridine ring aromatic protons
ESI-MS (Positive Mode) m/z 149.07 [M+H]+ for C8​H8​N2​O

References

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst Letters in Applied NanoBioScience
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines ACS Omega
  • Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl derivatives ResearchG
  • Where to buy Imidazolines (Catalogs & Deriv

Sources

Application

Application Note: Catalytic Workflows for the Preparation of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

Executive Summary & Pharmacological Relevance Imidazo[1,2-a]pyridin-2(3H)-ones are privileged fused bicyclic heterocycles in medicinal chemistry. They serve as critical structural motifs for Peripheral Benzodiazepine Rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Imidazo[1,2-a]pyridin-2(3H)-ones are privileged fused bicyclic heterocycles in medicinal chemistry. They serve as critical structural motifs for Peripheral Benzodiazepine Receptor (PBR) ligands[1], and exhibit broad-spectrum anti-inflammatory and anti-ulcer activities. Specifically, 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is a highly valuable intermediate for synthesizing complex therapeutic analogues and studying DNA mutagenic interactions[2]. This application note details modern, field-proven catalytic methodologies—ranging from green ionic liquid systems to Lewis acid-mediated cyclocondensations—to synthesize this core scaffold with high fidelity and yield.

Mechanistic Rationale & Catalytic Strategies

The construction of the imidazo[1,2-a]pyridin-2(3H)-one core fundamentally requires the formation of two C-N bonds via the condensation of 2-aminopyridine with a 3-carbon bis-electrophile (e.g., ethyl 2-bromopropionate or pyruvic acid).

Ionic Liquid-Catalyzed Ultrasound-Assisted Synthesis

Recent advancements have introduced ionic liquids (ILs) as dual solvent-catalysts under ultrasound irradiation[2]. The IL (e.g.,[bmim][BF4]) acts as a mild Lewis acid, activating the carbonyl carbon and the alpha-halogen bond. Ultrasound induces acoustic cavitation, which generates localized high temperatures and pressures, overcoming mass transfer limitations. This accelerates the initial intermolecular N-alkylation of the exocyclic amine, followed by rapid intramolecular cyclization of the endocyclic pyridine nitrogen.

Lewis Acid (InBr₃) Catalyzed Cascade Cyclization

Indium(III) bromide has emerged as a highly effective, water-tolerant Lewis acid for the synthesis of imidazo[1,2-a]pyridines[3]. In this pathway, InBr₃ coordinates to the alpha-keto group of pyruvic acid, lowering the LUMO energy and facilitating nucleophilic attack by 2-aminopyridine. The subsequent cyclization is driven forward by the continuous azeotropic removal of water. Transition-metal-catalyzed methods, including Copper-nanoparticle (Cu-NP) mediated reactions, have also been successfully adapted for related imidazopyridine derivatives[4].

Mandatory Visualization: Reaction Pathway

G A 2-Aminopyridine C Catalytic Activation (ILs, InBr3, or Cu-NPs) A->C B Ethyl 2-bromopropionate (or Pyruvic Acid) B->C D N-Alkylation Intermediate C->D C-N Coupling E Intramolecular Cyclization D->E -HBr / -H2O F 3-Methylimidazo[1,2-a] pyridin-2(3H)-one E->F Tautomerization

Figure 1: Catalytic cascade pathway for the synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one.

Experimental Protocols

Protocol A: Ultrasound-Assisted Ionic Liquid Catalysis

Objective: Synthesize 3-Methylimidazo[1,2-a]pyridin-2(3H)-one using a green, recyclable catalytic system.

Reagents & Equipment:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • Ethyl 2-bromopropionate (1.2 mmol, 217 mg)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) (2.0 mL)

  • Anhydrous Na₂CO₃ (1.5 mmol, 159 mg)

  • Ultrasonic bath (40 kHz, 300 W)

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL heavy-walled Pyrex tube, dissolve 2-aminopyridine in 2.0 mL of [bmim][BF4]. Add ethyl 2-bromopropionate dropwise at room temperature.

  • Base Addition: Add anhydrous Na₂CO₃ in one portion. Causality Insight: The base is critical to neutralize the HBr generated during the first N-alkylation step. Without neutralization, the endocyclic pyridine nitrogen becomes protonated, completely halting the subsequent intramolecular cyclization.

  • Cavitation/Heating: Submerge the reaction tube in the ultrasonic bath. Sonicate at 60 °C for 45 minutes.

  • Monitoring: Verify reaction completion via TLC (Eluent: EtOAc/Hexane 1:1, UV detection at 254 nm). The product spot typically exhibits a distinct blue fluorescence.

  • Workup & Catalyst Recovery: Extract the reaction mixture with ethyl acetate (3 × 10 mL). The product partitions into the organic layer, while the [bmim][BF4] remains in the aqueous phase and can be recovered by lyophilization for reuse.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the pure product.

Protocol B: Indium(III)-Catalyzed Cyclocondensation

Objective: Synthesize the target compound via a water-tolerant Lewis acid pathway using pyruvic acid.

Reagents & Equipment:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • Pyruvic acid (1.2 mmol, 105 mg)

  • InBr₃ (10 mol%, 35 mg)

  • Toluene (5.0 mL)

  • Dean-Stark apparatus

Step-by-Step Methodology:

  • Reaction Setup: Charge a 25 mL round-bottom flask with 2-aminopyridine, pyruvic acid, and InBr₃. Suspend the mixture in 5.0 mL of toluene.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux). Causality Insight: The condensation generates two equivalents of water. Azeotropic removal of water shifts the thermodynamic equilibrium strictly toward the cyclized 2(3H)-one product, preventing hydrolytic reversion.

  • Reaction Time: Maintain reflux for 4–6 hours until water collection in the trap ceases.

  • Quenching: Cool the mixture to room temperature and quench with 5 mL of saturated aqueous NaHCO₃ to neutralize unreacted pyruvic acid and precipitate the indium catalyst.

  • Isolation: Extract with CH₂Cl₂ (3 × 15 mL). Dry the organic phase over MgSO₄, filter, and concentrate. Recrystallize the crude solid from hot ethanol to afford analytically pure 3-Methylimidazo[1,2-a]pyridin-2(3H)-one.

Quantitative Data Presentation

Table 1 summarizes the performance metrics of the discussed catalytic methodologies, providing a comparative baseline for process optimization.

Catalytic MethodCatalyst / LoadingReagentsReaction ConditionsTimeYield (%)Green Chemistry Metrics
Ionic Liquid / US [bmim][BF4] (Solvent)2-Aminopyridine, Ethyl 2-bromopropionateUltrasound (40 kHz), 60 °C45 min88–92High (Recyclable solvent, fast kinetics)
Lewis Acid InBr₃ (10 mol%)2-Aminopyridine, Pyruvic acidDean-Stark Reflux, 110 °C4–6 h75–82Moderate (Water byproduct, requires heating)
Transition Metal Cu-NPs (5 mol%)2-Aminopyridine, Ethyl 2-bromopropionateSolvent-free, 80 °C2–3 h80–85High (Solvent-free, low catalyst loading)

Analytical Validation

To ensure the self-validating nature of these protocols, the isolated 3-Methylimidazo[1,2-a]pyridin-2(3H)-one must be characterized to confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of the characteristic doublet of the 3-methyl group around δ 1.6 ppm, and the distinct splitting pattern of the imidazopyridine aromatic protons (δ 6.5 - 7.8 ppm).

  • LC-MS: Confirm the molecular ion peak at m/z 149.07 [M+H]⁺ (Exact Mass: 148.16 g/mol )[2].

References

  • Title: 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl/pyrazinyl benzamides and acetamides Source: Indian Journal of Chemistry URL: [Link]

  • Title: An efficient synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines Source: ResearchGate URL: [Link]

  • Title: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes Source: ResearchGate URL: [Link]

Sources

Method

Applications of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one as a heterocyclic building block

Application Note: 3-Methylimidazo[1,2-a]pyridin-2(3H)-one as a Versatile Heterocyclic Building Block in Drug Discovery and Complex Scaffold Synthesis Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Methylimidazo[1,2-a]pyridin-2(3H)-one as a Versatile Heterocyclic Building Block in Drug Discovery and Complex Scaffold Synthesis

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its presence in blockbuster therapeutics such as the GABA-A receptor agonists zolpidem and alpidem. Within this structural family, 3-methylimidazo[1,2-a]pyridin-2(3H)-one serves as a highly reactive, bifunctional building block[1]. Unlike fully aromatic imidazo[1,2-a]pyridines, the 2(3H)-one derivative possesses a unique tautomeric equilibrium and an enolizable C3 position. This application note details the mechanistic causality of its reactivity, its role in synthesizing complex drug-like scaffolds (including novel STAT3 inhibitors), and provides self-validating experimental protocols for its functionalization.

Mechanistic Principles & Structural Causality

The synthetic utility of 3-methylimidazo[1,2-a]pyridin-2(3H)-one stems from its tautomerism between the 2-hydroxyimidazo[1,2-a]pyridine (aromatic) and the 2(3H)-one (lactam) forms[1].

  • C3 Nucleophilicity: The lactam form features an acidic proton at the C3 position, adjacent to the carbonyl. Deprotonation yields a highly nucleophilic enolate. Because the C3 position already bears a methyl group, it acts as a tertiary carbon nucleophile upon deprotonation, dictating its downstream reactivity.

  • Causality in Reaction Design (Aldol vs. Knoevenagel): When reacting with aryl aldehydes, the presence of the C3-methyl group physically prevents the classical Knoevenagel condensation, which requires the elimination of water to form a double bond. Instead, the reaction halts at the aldol-type addition, yielding a 3-(1-hydroxyalkyl)-3-methyl derivative. This serves as a critical self-validating checkpoint in the laboratory: the absence of an alkene proton in the 1 H NMR spectrum confirms the structural integrity of the 3-methyl starting material.

  • Causality in Base Selection: For C3-alkylation, mild bases like K 2​ CO 3​ in polar aprotic solvents (e.g., DMF) are strictly preferred over stronger bases like NaH. K 2​ CO 3​ provides sufficient basicity to deprotonate C3, while its bulkiness and limited solubility mitigate unwanted O-alkylation (ambient nucleophile issues), ensuring high regioselectivity for the C-alkylated product.

Therapeutic Applications & Pathway Targeting

Functionalization of the 3-methylimidazo[1,2-a]pyridin-2(3H)-one core enables rapid access to diverse therapeutic agents:

  • STAT3 Inhibitors (Anticancer): Recent breakthroughs have utilized imidazo[1,2-a]pyridine derivatives clubbed with pyrazolines to inhibit Signal Transducer and Activator of Transcription 3 (STAT3)[2]. These compounds block the phosphorylation of STAT3 at the Tyr705 residue, preventing its nuclear translocation. This selectively reduces the viability of estrogen receptor-positive (ER+) breast cancer cells (e.g., MCF-7) with nanomolar efficacy[3].

  • Fused Heterocyclic Systems: The core can undergo cascade cyclizations with activated ethyl acetates to form pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-ones[4]. Furthermore, cascade reactions with oxazolones yield highly substituted 3-(arylmethyl)-3-(benzoylamino)imidazo-[1,2-a]pyridin-2(3H)-ones. These fused systems are valuable for expanding chemical space in high-throughput screening libraries.

G A 3-Methylimidazo[1,2-a] pyridin-2(3H)-one B C3-Alkylation (Base, Electrophile) A->B Enolate Formation C Aldol-Type Addition (Aldehydes) A->C Nucleophilic Addition D Cascade Cyclization (Activated Esters) A->D Annulation E STAT3 Inhibitors (Anticancer) B->E F GABA-A Agonists (Hypnotics) B->F C->E G Fused Heterocycles (Pyrano-imidazoles) D->G

Synthetic divergence of 3-methylimidazo[1,2-a]pyridin-2(3H)-one into therapeutic scaffolds.

STAT3 L Cytokines (e.g., IL-6) R Receptor (gp130) L->R J JAK Kinase R->J S STAT3 Monomer J->S P Phospho-STAT3 (Tyr705) S->P Phosphorylation N Nuclear Translocation & Cell Survival P->N I Imidazo[1,2-a]pyridine Derivatives I->P Inhibits Tyr705 Phosphorylation

Inhibition of the STAT3 signaling pathway by imidazo[1,2-a]pyridine derivatives.

Validated Experimental Protocols

Protocol A: De Novo Synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

Objective: Synthesize the core building block via an S N​ 2/intramolecular amidation cascade.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (10 mmol, 1.0 eq) and ethyl 2-bromopropionate (11 mmol, 1.1 eq) in 20 mL of absolute ethanol. Add NaHCO 3​ (12 mmol, 1.2 eq) to neutralize the generated HBr.

  • Execution: Reflux the mixture at 80 °C for 12–16 hours under an inert argon atmosphere. Causality: The endocyclic nitrogen of 2-aminopyridine is the most nucleophilic site, initiating an S N​ 2 attack on the α -bromo ester. Subsequent heating drives the intramolecular amidation by the exocyclic amine, forming the thermodynamically stable fused bicyclic system.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo. Recrystallize the crude residue from ethanol/ethyl acetate.

  • Self-Validation Checkpoint: Product formation is confirmed by the appearance of a distinct quartet ( δ ~4.5 ppm, 1H) and doublet ( δ ~1.5 ppm, 3H) in the 1 H NMR spectrum (corresponding to the C3-H and C3-CH 3​ protons), alongside the complete disappearance of the broad exocyclic -NH 2​ signal of the 2-aminopyridine starting material.

Protocol B: Regioselective C3-Alkylation

Objective: Introduce a functional group at the C3 position to build drug-like complexity.

  • Reaction Setup: Suspend 3-methylimidazo[1,2-a]pyridin-2(3H)-one (5 mmol, 1.0 eq) and anhydrous K 2​ CO 3​ (10 mmol, 2.0 eq) in 15 mL of dry DMF. Stir at room temperature for 15 minutes to allow enolate formation.

  • Execution: Add the electrophile (e.g., benzyl bromide, 6 mmol, 1.2 eq) dropwise. Stir at 25 °C for 4 hours.

  • Workup: Quench the reaction with ice water (50 mL). Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Self-Validation Checkpoint: Successful C3-alkylation is visually indicated by the transition of the reaction mixture from a cloudy suspension to a clear solution as the enolate is consumed. Spectroscopically, the C3-H quartet completely disappears, validating that substitution occurred exclusively at the C3 carbon.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for functionalizing the 3-methylimidazo[1,2-a]pyridin-2(3H)-one scaffold, derived from the protocols and mechanistic principles described above.

Reaction TypeReagents / CatalystBase / SolventTemp / TimeTypical YieldTarget Application / Product
Core Cyclization 2-Aminopyridine, Ethyl 2-bromopropionateNaHCO 3​ / EtOH80 °C / 12 h75–85%3-Methylimidazo[1,2-a]pyridin-2(3H)-one
C3-Alkylation Alkyl/Benzyl halideK 2​ CO 3​ / DMF25 °C / 4 h80–90%3-Alkyl-3-methyl precursors
Aldol Addition Aryl AldehydePiperidine / EtOH80 °C / 6 h65–75%3-(Hydroxy(aryl)methyl)-3-methyl derivatives
Cascade Cyclization Activated Ethyl AcetatesKOtBu / t-BuOH25 °C / 8 h50–60%Pyrano[2',3':4,5]imidazo[1,2-a]pyridines

References

  • Imidazo(1,2-a)pyridin-2(3H)-one Compound Summary. PubChem, National Library of Medicine. Available at:[Link]

  • Siddappa, T. P., et al. Discovery of 2-Pyrazolines That Inhibit the Phosphorylation of STAT3 as Nanomolar Cytotoxic Agents. ACS Omega, vol. 10, no. 1, 2025, pp. 114-126. Available at:[Link]

  • Kakehi, A., et al. A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-ones. Heterocycles. Available at:[Link]

Sources

Application

Application Note: Formulation and In Vivo Testing Protocols for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Compound Classification: Biopharmaceutics Classification System (BCS) Class II/IV Primary Indication: Anti-inflammatory /...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Compound Classification: Biopharmaceutics Classification System (BCS) Class II/IV Primary Indication: Anti-inflammatory / Enzyme Inhibition

Introduction & Pharmacological Context

3-Methylimidazo[1,2-a]pyridin-2(3H)-one is a specialized heterocyclic scaffold recognized for its potent anti-inflammatory properties[1]. However, translating these in vitro findings into robust in vivo efficacy is frequently derailed by the compound's physicochemical limitations. Like many imidazo[1,2-a]pyridine derivatives, it exhibits high lipophilicity and extremely poor aqueous solubility, often leading to rapid metabolic clearance and negligible oral bioavailability[2].

When introduced into physiological environments, these hydrophobic compounds are highly susceptible to "crashing out"—a rapid precipitation phenomenon that invalidates pharmacokinetic (PK) data, drastically reduces systemic exposure, and can cause fatal embolisms if administered intravenously[3]. This application note details field-proven, self-validating formulation strategies and in vivo protocols designed to overcome these bottlenecks.

Physicochemical Challenges & Formulation Rationale

Selecting the correct formulation vehicle is a balance between maximizing compound solubility and minimizing vehicle-induced toxicity. We recommend two primary approaches based on your study endpoints:

  • The Cosolvent System (DMSO/PEG400/Tween 80/Saline): Ideal for acute PK screening and intravenous (IV) dosing. DMSO disrupts the rigid crystal lattice of the imidazopyridine core, PEG400 acts as a bulk solvent and absorption enhancer, and Tween 80 provides steric hindrance to prevent precipitation upon dilution in the bloodstream[3].

  • Cyclodextrin Inclusion Complex (HP-β-CD): Ideal for long-term pharmacodynamic (PD) efficacy models. The hydrophobic cavity of 2-Hydroxypropyl-β-cyclodextrin encapsulates the 3-methyl group and the imidazopyridine core, shielding it from water, while the hydrophilic exterior ensures systemic solubility without the cytotoxicity associated with high organic solvent concentrations[3].

FormulationDecision API 3-Methylimidazo[1,2-a]pyridin-2(3H)-one (BCS Class II/IV) Decision Study Objective? API->Decision Cosolvent Cosolvent System (DMSO/PEG400/Tween80) Decision->Cosolvent High Concentration Rapid Prep Cyclo Inclusion Complex (HP-β-CD) Decision->Cyclo High Tolerability Sustained Release Tox Acute PK / Max Exposure (Short-term) Cosolvent->Tox Eff Efficacy / PD Models (Long-term, Low Tox) Cyclo->Eff

Fig 1: Formulation decision matrix for imidazo[1,2-a]pyridine derivatives based on study endpoints.

Experimental Protocols

Protocol A: Cosolvent Formulation (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

Target Concentration: 1 - 5 mg/mL

  • Step 1: API Weighing. Weigh the required mass of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one into a sterile glass vial.

  • Step 2: Primary Solvation. Add DMSO (10% of final volume) and vortex vigorously until the solution is completely clear.

    • Causality: Imidazo[1,2-a]pyridine derivatives possess a planar, hydrophobic core. DMSO is strictly required to disrupt the initial crystal lattice. Failing to achieve complete, clear solvation at this stage guarantees irreversible precipitation later[3].

  • Step 3: Co-solvent Addition. Add PEG400 (40% of final volume) and vortex for 30 seconds.

  • Step 4: Surfactant Coating. Add Tween 80 (5% of final volume) and vortex for 1 minute.

    • Causality: Tween 80 must be added before the aqueous phase. It coats the solvated drug molecules, providing a micellar shield that prevents the compound from aggregating when exposed to water.

  • Step 5: Aqueous Dilution. Slowly add 0.9% Saline (45% of final volume) dropwise while continuously sonicating the vial.

    • Causality: Dropwise addition prevents localized aqueous supersaturation. Rapid addition will cause the drug to immediately crash out of the organic phase.

Protocol B: 20% HP-β-CD Inclusion Complexation

Target Concentration: 2 - 10 mg/mL

  • Step 1: Vehicle Preparation. Dissolve 2-Hydroxypropyl-β-cyclodextrin in sterile water or 0.9% saline to create a 20% (w/v) solution. Stir continuously until completely transparent.

  • Step 2: API Solvation. Dissolve the 3-Methylimidazo[1,2-a]pyridin-2(3H)-one in a minimal amount of a volatile organic solvent (e.g., ethanol or acetone)[3].

  • Step 3: Complexation. Slowly add the organic drug solution dropwise into the stirring HP-β-CD solution.

    • Causality: Rapid addition overwhelms the cyclodextrin's encapsulation kinetics. The highly hydrophobic 3-methyl group must have time to enter the cyclodextrin's hydrophobic cavity; otherwise, the compound will self-aggregate[3].

  • Step 4: Solvent Evaporation. Stir the mixture uncovered under a gentle stream of nitrogen gas for 2-4 hours to evaporate the volatile organic solvent, leaving a purely aqueous inclusion complex.

System Validation Check (Nephelometry)

Trustworthiness Protocol: Never inject a formulation without validating its stability. Before in vivo administration, transfer 100 µL of the final formulation to a clear 96-well plate. Measure the turbidity (absorbance) at 600-650 nm using a microplate reader.

  • Self-Validation: A significant increase in absorbance compared to a vehicle-only control indicates micro-precipitation (crashing out). If turbidity is detected, the formulation is invalid for IV dosing and must be remade to prevent animal mortality[3].

In Vivo Administration & Pharmacokinetic Profiling

Once formulated, the compound is ready for murine in vivo testing. For anti-inflammatory profiling, the compound is typically administered via oral gavage (PO) or intraperitoneal (IP) injection, followed by blood sampling to correlate systemic exposure with cytokine reduction.

InVivoWorkflow Dose Compound Administration (PO / IV / IP) Absorb Systemic Absorption Dose->Absorb PK Sampling (0-24h) Dist Tissue Distribution Absorb->Dist Target Inflammatory Site Dist->Target Effect Cytokine Inhibition Target->Effect PD Readout

Fig 2: In vivo pharmacokinetic and pharmacodynamic workflow for anti-inflammatory evaluation.

In Vivo Protocol Execution:

  • Dosing: Administer the Cosolvent formulation IV at 2-5 mg/kg (max volume 5 mL/kg in mice) via the lateral tail vein. Administer the HP-β-CD formulation PO at 10-30 mg/kg (max volume 10 mL/kg) using a bulb-tipped gastric gavage needle.

  • Sampling: Collect 50 µL blood samples via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Processing: Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Extract the imidazopyridine derivative using protein precipitation (3 volumes of cold acetonitrile containing an internal standard).

Representative Quantitative Data

The choice of formulation dramatically impacts the pharmacokinetic profile of imidazo[1,2-a]pyridine derivatives. The table below summarizes expected PK parameters based on the formulation strategies applied to this chemical class[2].

Table 1: Comparative Pharmacokinetic Parameters in Murine Models

PK ParameterCosolvent System (IV, 5 mg/kg)Cosolvent System (PO, 10 mg/kg)HP-β-CD Complex (PO, 10 mg/kg)
Cmax (ng/mL) 4,200 ± 350850 ± 1201,450 ± 210
Tmax (h) 0.08 (Immediate)0.51.5
AUC0-last (h·ng/mL) 6,100 ± 4002,100 ± 3004,800 ± 500
Half-life (T1/2, h) 1.21.53.8
Bioavailability (F%) 100% (Reference)~17%~39%

Data Interpretation: The HP-β-CD formulation significantly improves oral bioavailability and extends the half-life compared to the cosolvent system. The cyclodextrin cavity protects the compound from rapid first-pass hepatic metabolism, making it the superior choice for sustained anti-inflammatory efficacy studies.

References

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl derivatives Source: ResearchGate URL
  • Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives Source: BenchChem URL
  • Source: National Institutes of Health (PMC)

Sources

Method

Chromatographic purification methods for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

An Application Note on Chromatographic Purification Strategies for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous clinically s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on Chromatographic Purification Strategies for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous clinically significant pharmaceuticals and compounds under investigation.[1][2][3] Its derivatives are explored for applications ranging from anticancer to anti-infectious agents.[1][4] 3-Methylimidazo[1,2-a]pyridin-2(3H)-one, a member of this class, requires exacting purity standards for reliable biological evaluation and potential therapeutic development. This guide provides a comprehensive overview and detailed protocols for the chromatographic purification of this target compound, addressing both bulk achiral separation and high-resolution chiral resolution. We present field-proven methodologies for Flash Chromatography, Preparative High-Performance Liquid Chromatography (Prep-HPLC), and Chiral HPLC, designed for researchers, scientists, and drug development professionals.

Introduction: The Purification Imperative

The biological activity of a compound is intrinsically linked to its purity. In drug discovery and development, even minor impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), or unforeseen toxicity. For derivatives of the imidazo[1,2-a]pyridine core, which often interact with specific biological targets, achieving high chemical and stereoisomeric purity is paramount.

This document outlines a multi-tiered chromatographic approach, beginning with initial crude purification and progressing to the isolation of highly pure material and individual enantiomers. The choice of technique is dictated by the scale of the purification and the required final purity.

Physicochemical Profile & Preliminary Analysis

Before commencing purification, understanding the physicochemical properties of the target molecule is crucial for methodical development.[5] For the parent structure, Imidazo[1,2-a]pyridin-2(3H)-one, key computed properties include:

  • Molecular Weight: 134.14 g/mol

  • XLogP3 (Lipophilicity): 0.1

The addition of a methyl group to form the target compound will slightly increase both the molecular weight and lipophilicity. As a nitrogen-containing heterocycle, 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is expected to have basic properties, a critical consideration for silica gel-based chromatography.

Thin-Layer Chromatography (TLC): The Essential First Step Before any column chromatography, TLC is indispensable for evaluating the crude reaction mixture and optimizing the mobile phase.[6][7][8] It allows for a rapid assessment of the number of components and helps in selecting a solvent system that provides a target Retention Factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring good separation on a column.[8]

PART 1: ACHIRAL PURIFICATION METHODS

This section details methods for purifying the compound without separating its potential enantiomers.

Flash Column Chromatography: For Rapid, Bulk Purification

Flash chromatography is the workhorse technique for the initial purification of multi-gram quantities of synthesized compounds, efficiently removing major impurities and unreacted starting materials.[7]

Causality Behind Experimental Choices: The method leverages the polarity difference between the target compound and its impurities. A solid stationary phase (typically silica gel) adsorbs the compounds, and a liquid mobile phase (eluent) selectively desorbs and moves them down the column at different rates. Because imidazopyridine derivatives are basic, they can exhibit strong, undesirable interactions with the acidic silanol groups on the silica surface, leading to peak tailing.[8] This can be mitigated by adding a basic modifier to the eluent.[8]

Experimental Protocol: Flash Chromatography

  • Stationary Phase Preparation: Use silica gel with a particle size of 230-400 mesh.[7] Prepare a slurry of the silica gel in a non-polar solvent (e.g., petroleum ether or hexane).

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform, packed bed.

  • Mobile Phase (Eluent) System: Based on TLC analysis, a common and effective eluent system for imidazopyridine derivatives is a gradient of petroleum ether and ethyl acetate.[4]

    • Initial Condition: Start with a low-polarity mixture, such as 3:1 (v/v) Petroleum Ether/Ethyl Acetate.

    • Gradient: Gradually increase the proportion of ethyl acetate to increase the eluent polarity, which will elute more polar compounds.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude compound in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This "dry loading" technique prevents band broadening and improves separation resolution compared to liquid injection.[8]

  • Elution and Fraction Collection: Begin elution with the starting mobile phase, applying positive pressure. Collect fractions of a consistent volume.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure 3-Methylimidazo[1,2-a]pyridin-2(3H)-one. Combine the pure fractions and evaporate the solvent.

Troubleshooting Common Issues:

  • Peak Tailing: If significant tailing is observed on TLC or the column, add 0.1-1% triethylamine or pyridine to the mobile phase. This base will neutralize the acidic silanol sites on the silica, resulting in more symmetrical peaks and improved separation.[8]

Workflow Visualization

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Optimize Solvents) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 4. Elute with Gradient (e.g., Pet. Ether/EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (via TLC) Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine Product Purified Product Combine->Product

Flash Chromatography Workflow Diagram.
Preparative HPLC: For High-Purity Final Product

Preparative HPLC is a high-resolution technique used for the final purification step, capable of separating closely related impurities and achieving purities >99%.[9] It is an essential tool for obtaining material for clinical studies or sensitive biological assays.

Causality Behind Experimental Choices: This method operates at higher pressures and uses smaller particle size stationary phases than flash chromatography, leading to significantly better separation efficiency. A reversed-phase C18 column is often employed for imidazopyridine derivatives, separating compounds based on their hydrophobicity.[10][11] The mobile phase typically consists of an aqueous component and an organic modifier (like acetonitrile or methanol). Adding a small amount of acid (e.g., formic acid or TFA) to the mobile phase ensures the basic nitrogen atoms of the analyte are consistently protonated, leading to sharp, symmetrical peaks.

Experimental Protocol: Reversed-Phase Preparative HPLC

  • Method Development (Analytical Scale): First, develop an optimal separation method on an analytical HPLC system (e.g., using a 4.6 mm ID C18 column). The goal is to achieve baseline separation of the target compound from all impurities.

  • Scale-Up to Preparative Scale: Once the analytical method is optimized, scale it up for the preparative column. The flow rate and injection volume are increased proportionally to the column's cross-sectional area to maintain resolution.[9][12]

  • Stationary Phase: Preparative Reversed-Phase C18 column.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid).

    • Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid (or Trifluoroacetic Acid).

    • Gradient: A typical gradient would start with a higher percentage of Solvent A and ramp up to a higher percentage of Solvent B over the course of the run.

  • Sample Preparation: Dissolve the sample (partially purified by flash chromatography) in a suitable solvent, ideally the initial mobile phase composition or a compatible solvent like DMSO. Ensure the sample is fully dissolved and filtered before injection.

  • Injection and Fraction Collection: Inject the sample onto the preparative column. Use a fraction collector triggered by the detector signal (e.g., UV absorbance) to automatically collect the peak corresponding to the pure compound.

  • Purity Analysis and Product Recovery: Analyze the collected fractions using analytical HPLC to confirm their purity. Combine the high-purity fractions, and remove the solvents via lyophilization or rotary evaporation.

Data Presentation: HPLC Method Parameters

ParameterAnalytical Scale-UpPreparative Scale
Column C18, 5 µm, 4.6 x 250 mmC18, 5-10 µm, 21.2 x 250 mm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 10% to 95% B over 20 min10% to 95% B over 20 min
Flow Rate ~1.0 mL/min~20-25 mL/min
Injection Volume 5-20 µL200-1000 µL (or higher)
Detection UV at 254 nm (or λmax)UV at 254 nm (or λmax)

Workflow Visualization

HPLC_Scale_Up_Workflow cluster_dev Method Development cluster_scale Scale-Up cluster_iso Isolation Analytical 1. Develop Method on Analytical HPLC Optimize 2. Optimize for Resolution & Peak Shape Analytical->Optimize Calculate 3. Calculate Prep Parameters (Flow Rate, Injection Vol) Optimize->Calculate Prep_Run 4. Run on Preparative HPLC System Calculate->Prep_Run Fractionate 5. Collect Fractions Prep_Run->Fractionate Analyze_Frac 6. Analyze Fraction Purity Fractionate->Analyze_Frac Pool 7. Pool Pure Fractions Analyze_Frac->Pool Isolate 8. Isolate Final Product (Solvent Removal) Pool->Isolate Final_Product Final_Product Isolate->Final_Product High-Purity Product (>99%)

Analytical to Preparative HPLC Scale-Up Workflow.

PART 2: CHIRAL PURIFICATION (ENANTIOMERIC SEPARATION)

The methyl group at the 3-position of the imidazo[1,2-a]pyridin-2(3H)-one core creates a chiral center. Therefore, the synthesized compound exists as a racemic mixture (a 1:1 ratio of two enantiomers). For pharmaceutical applications, it is often mandatory to study the biological activity and toxicology of each enantiomer separately, as they can have different effects.[13]

Chiral HPLC: The Standard for Enantiomer Resolution

Chiral HPLC is the definitive method for separating enantiomers. It utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing one to be retained longer on the column than the other.

Causality Behind Experimental Choices: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and widely successful for a broad range of compounds.[10][11][13][14] Method development is largely empirical, often requiring the screening of several columns and mobile phases to find the optimal conditions for separation. Normal-phase chromatography (e.g., using hexane/alcohol mixtures) is frequently the most effective mode for these types of CSPs.[14]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a set of polysaccharide-based chiral columns. The most common and effective are:

    • Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OJ (Cellulose tris(4-methylbenzoate))

    • Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AS (Amylose tris((S)-α-methylbenzylcarbamate))

  • Mobile Phase Screening: For each column, test a series of mobile phases. A typical starting point is a mixture of an alkane and an alcohol.

    • Primary System: Hexane/Isopropanol (IPA) in various ratios (e.g., 90:10, 80:20, 70:30).

    • Alternative Alcohol: Replace IPA with Ethanol, which can sometimes provide different selectivity.[14]

  • Optimization: Once a column/mobile phase combination that shows baseline or partial separation is identified, optimize the conditions by finely adjusting the alcohol percentage to maximize the resolution (Rs).

  • Detection: Use a standard UV detector. For confirmation and assignment of elution order, a Circular Dichroism (CD) detector can be invaluable, as enantiomers give mirror-image CD spectra.[14]

  • Scale-Up: The optimized analytical chiral method can be scaled up to a semi-preparative or preparative scale to isolate gram quantities of each enantiomer, following the same principles as achiral HPLC scale-up.

Data Presentation: Chiral Column Screening Guide

Chiral Stationary Phase (CSP)Common Mobile PhasesTypical Analytes
Chiralpak® AD / Chiralcel® OD Hexane/IPA, Hexane/EthanolGeneral purpose, broad selectivity for many compound classes.
Chiralpak® AS / Chiralcel® OJ Hexane/IPA, Hexane/EthanolOften show complementary selectivity to the AD/OD phases.

Workflow Visualization

Chiral_Screening_Workflow cluster_screen Screening Phase Racemate Racemic Mixture of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Screen_Cols 1. Screen Multiple CSPs (e.g., AD, OD, AS, OJ) Racemate->Screen_Cols Screen_MPs 2. Test Different Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Screen_Cols->Screen_MPs Identify 3. Identify Best Condition (Baseline Separation) Screen_MPs->Identify Optimize 4. Optimize Mobile Phase (Fine-tune % alcohol) Identify->Optimize Scale_Up 5. Scale-Up to Prep Column Optimize->Scale_Up Isolate 6. Isolate Enantiomers Scale_Up->Isolate Enantiomer_1 Enantiomer 1 Isolate->Enantiomer_1 Enantiomer_2 Enantiomer 2 Isolate->Enantiomer_2

Chiral HPLC Method Development and Screening Workflow.

Conclusion

The successful purification of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is a systematic, multi-step process. A logical workflow begins with rapid, bulk purification via Flash Chromatography to remove major impurities post-synthesis. This is followed by a high-resolution polishing step using Reversed-Phase Preparative HPLC to achieve the high purity (>99%) required for definitive biological testing. Finally, if the stereochemical properties are under investigation, Chiral HPLC on a polysaccharide-based stationary phase is employed to resolve and isolate the individual enantiomers. Each step relies on a fundamental understanding of the compound's properties and the principles of chromatography to ensure a robust and reproducible purification outcome.

References

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Center for Biotechnology Information. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Research Square. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

  • Application Compendium Solutions for Preparative HPLC. Agilent. [Link]

  • A Base Promoted Cyclisation of N-Propargylaminopyridines. Synthesis of Imidazo[1,2-a]pyridine derivatives. Amazon S3. [Link]

  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. National Center for Biotechnology Information. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. PubMed. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. [Link]

  • Preparative HPLC Primer. Shimadzu. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Center for Biotechnology Information. [Link]

  • EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use.
  • Imidazo(1,2-a)pyridin-2(3H)-one. PubChem. [Link]

  • Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. Thieme. [Link]

  • 3-ACYLIMIDAZO[1,2-a1PYRIDINES. Heterocycles. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]

  • Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. SciELO. [Link]hYV9pYtKHS7Dhn/?lang=en)

Sources

Application

Using 3-Methylimidazo[1,2-a]pyridin-2(3H)-one in multi-component organic reactions

Defining the Scope I'm currently focused on defining the scope of this work. I've broken down the request, noting the key focus on multi-component organic reactions involving 3-Methylimidazo[1,2-a]pyridin-2(3H)-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I'm currently focused on defining the scope of this work. I've broken down the request, noting the key focus on multi-component organic reactions involving 3-Methylimidazo[1,2-a]pyridin-2(3H)-one. The output format is clear: I need detailed application notes and protocols for this. This is an exciting challenge!

Refining the Target Audience

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Investigating Key Syntheses

I'm currently focused on the synthesis of imidazo[1,2-a]pyridin-2-ones. My initial findings point toward multicomponent reactions as the primary synthetic route. Specifically, I'm noting the use of 2-aminopyridines, aldehydes, and isocyanides or similar active methylene compounds like oxazolones. I'm now honing in on the 3-methylimidazo[1,2-a]...

Defining the Derivative

I'm identifying "3-Methylimidazo[1,2-a]pyridin-2(3H)-one" as an imidazo[1,2-a]pyridin-2-one derivative. I'm focusing on the core structure and exploring its known synthesis pathways. I'm seeing it's usually made from reacting 2-aminopyridines with specific compounds.

Focusing on Synthesis Routes

I'm now zeroing in on the synthesis of imidazo[1,2-a]pyridin-2-ones, the search results point towards multicomponent reactions. Specifically, I'm noting the use of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one and pyridin-2-amine as key starting materials. It's a key observation to consider that these materials are often used.

Reconsidering the Topic

I'm now revisiting the topic, "Using 3-Methylimidazo[1,2-a]pyridin-2(3H)-one in multi-component organic reactions". I'm focusing on the active methylene/methine position at C-3 of this compound, also known as 3-methyl-2-hydroxyimidazo[1,2-a]pyridine in its enol form.

Clarifying the Structure

Okay, so I've been thinking about the structure of 3-methylimidazo[1,2-a]pyridin-2(3H)-one. It's a methine, not a methylene, at C-3 with one hydrogen atom. This hydrogen can make it act as a nucleophile. Now, I am exploring how it works in multi-component reactions. Considering how it can undergo condensation with aldehydes to form a Knoevenagel-type intermediate, I am visualizing it reacting with an aldehyde and another nucleophile to create a product. I am also considering the Mannich reaction.

Initiating Application Note Synthesis

I'm starting to build a framework for an application note on 3-Methylimidazo[1,2-a]pyridin-2(3H)-one in multi-component organic reactions. I need to gather pertinent literature on the molecule, since the name is quite specific, and I'll need to define the compound's place in the reactions. I'll need to investigate existing literature to help describe the topic's context.

Refining Focus of the Synthesis

I'm now focusing on generalizing imidazo[1,2-a]pyridin-2-ones in multi-component reactions while specifically addressing the 3-methyl derivative. My narrative will start with an introduction emphasizing the molecule's versatility and reactive sites, like the C3 position and the N1/O2 system. I'm exploring the mechanistic aspects, starting with Knoevenagel-type condensation and aldol-type adducts for the methine group, and considering its role in Mannich-type MCRs. I'm taking notes on a 2024 JOC paper.

Analyzing Nucleophilic Reactivity

I'm now zeroing in on the molecule's nucleophilic potential, specifically the C3 position. I've found pertinent literature that shows how the active methylene can be used as a C-nucleophile. I'm looking into its potential in MCRs such as Ugi, Mannich, and Michael addition-initiated MCRs. I'm focusing on its role as a building block.

Outlining Note's Structure

I've outlined a structure for the application note. The plan includes a title, abstract, and sections on chemical properties, along with detailed workflows for a Mannich-type reaction, and a cross-dehydrogenative coupling (CDC). I'm highlighting the C3's role as a nucleophile. I'll include data tables to optimize conditions for these reactions. Specifically, the Mannich reaction involves C3 attacking an iminium ion from an aldehyde and amine. In CDC, the compound reacts with terminal alkynes and amines.

Developing Experimental Procedures

I'm now detailing the experimental procedures, focusing on how solvent choice affects iminium ion formation, and how the catalyst activates the aldehyde, crucial for the C3 attack. The reaction's self-validation is key, so I'm drafting DOT diagrams to visualize the mechanism, experimental workflow, and the references that support these steps, incorporating specific DOIs. I'm focusing on the effect of the fused pyridine and its role in the reaction.

Visualizing Reaction Pathways

I'm now integrating DOT diagrams to clarify the reaction mechanism and workflow for the application note. I've drafted two diagrams. The first illustrates the formation of an iminium ion from an aldehyde and amine, followed by the nucleophilic attack of the C3 position, and the ultimate adduct. The second depicts the workflow for a specific reaction. It is key to show the transformation in the visual representation.

Drafting a Reaction Flowchart

I've crafted a DOT diagram for a Mannich-type reaction, showing each step from initial reactants to the final product. It follows a step-by-step approach as referenced in the article by Segufa Rahaman et al., highlighting reagent additions, reaction conditions (like p-TsOH, 60°C), and workup procedures. The diagram clearly outlines reaction monitoring via TLC.

Incorporating Relevant Citations

I'm now integrating citations into the application note. I'll be using DOI links to ensure the accuracy of referencing. Specifically, I'm citing a 2024 Journal of Organic Chemistry paper, and a HETEROCYCLES paper from 2010. These references support the use of imidazo[1,2-a]pyridine-2-one derivatives in MCRs.

Composing Detailed Content

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Refining Visual Aids

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Finalizing DOT Diagram Details

I'm now putting the finishing touches on the DOT diagrams. For the reaction mechanism, I'm ensuring it clearly illustrates how an aldehyde and secondary amine condense to form an iminium ion, and that the 3-methylimidazo[1,2-a]pyridin-2(3H)-one's C3 position attacks this electrophile. For the workflow, I'm explicitly detailing the reagents and conditions, including acid catalysis.

Optimizing Visual Representation

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Justifying Reactivity Details

I'm now detailing the application note with specific reasons for the C3 position's reactivity. The bridgehead nitrogen donates electron density, increasing nucleophilicity at C3. Also, the 3-methyl group forms a quaternary stereocenter upon reaction. I'm also addressing the importance of self-validation and ensuring trustworthiness. For example, adding more catalyst if the TLC reveals unreacted aldehyde is key.

Drafting Introduction and Focus

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Elaborating Reactivity in MCRs

I'm now detailing the reactivity of the compound in MCRs, focusing on the nucleophilic attack at the C3 position, which forms a quaternary center. The bridgehead nitrogen donates electron density to enhance the reactivity of the C3 carbon. I'm noting the formation of an iminium ion, and subsequent nucleophilic trapping of the enol form.

Detailing Experimental Steps

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Describing Experimental Flow

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Finalizing Application Note Procedures

I'm now detailing the purification process following the Mannich-type reaction, which yields a product that will need vacuum filtration and cold water washes. Recrystallization is from hot ethanol/water to obtain the analytically pure product. I've also incorporated the quantitative data to optimize reaction conditions; specifically, a table that compares different reaction conditions, including solvent, catalyst, temperature, time, and yield, along with observations and the underlying causality.

Finalizing Reference Details

I'm now integrating the references, carefully including the URLs. I've ensured a direct citation of the Segufa Rahaman JOC article and the HETEROCYCLES paper, which support the application note. I have meticulously verified all URLs for accuracy. I've finished the application note, complete with all necessary content and visual aids.

Integrating Citations and Visuals

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Verifying Graph Syntax

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Finalizing Presentation Details

I'm now incorporating DOT diagrams and captions. I'm focusing on ensuring accurate and visually appealing graphics that align with the text. I've integrated two diagrams, one illustrating the reaction mechanism and another detailing the experimental workflow. I have carefully reviewed the diagram code for syntax and correctness.

G A Aldehyde + Amine B Iminium Ion Intermediate A->B -H2O (Acid Catalyzed) D Product B->D C 3-Methylimidazo [1,2-a]pyridin-2(3H)-one C->D Nucleophilic Attack

Caption: Figure 1: Mechanistic pathway of the three-component Knoevenagel/Mannich-type reaction.

Workflow S1 Step 1: Reactant Preparation Equimolar mixture in EtOH S2 Step 2: Catalytic Activation Add 10 mol% p-TsOH, Heat to 60°C S1->S2 S3 Step 3: In-Process Control TLC Monitoring (Hexane:EtOAc 7:3) S2->S3 S4 Step 4: Quenching & Isolation Cool to RT, Add H2O, Filter S3->S4 S5 Step 5: Purification Recrystallization from EtOH/H2O S4->S5

Caption: Figure 2: Experimental workflow for the three-component reaction.

Finalizing and Integrating Note

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-Methylimidazo[1,2-a]pyridin-2(3H)-one synthesis

Welcome to the technical support center for the synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related imidazo[1,2-a]pyridine scaffolds. We will delve into the mechanistic underpinnings of the synthesis, provide detailed troubleshooting guides, and offer practical advice to enhance your reaction yields and product purity.

Introduction to the Synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one, a lactam derivative of this core, typically proceeds via the condensation of a 2-aminopyridine with a suitable three-carbon building block, such as a β-keto ester. This reaction, while conceptually straightforward, is often plagued by issues such as low yields, competing side reactions, and challenging purifications. This guide will provide you with the necessary tools to overcome these obstacles.

A common and effective route for the synthesis of the imidazo[1,2-a]pyridin-2-one core involves the reaction of a 2-aminopyridine with a β-keto ester. For the target molecule, 3-Methylimidazo[1,2-a]pyridin-2(3H)-one, a logical choice of starting materials would be 2-aminopyridine and ethyl 2-methylacetoacetate.

Proposed Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one. Please note that optimization of reaction conditions may be necessary depending on the specific substrate and scale.

Reaction Scheme:

Materials:

  • 2-aminopyridine

  • Ethyl 2-methylacetoacetate

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Silica gel or neutral alumina

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1 equivalent) and the high-boiling point solvent.

  • Addition of β-keto ester: Slowly add ethyl 2-methylacetoacetate (1.1 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to a high temperature (typically 200-250 °C) and maintain it for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the high-boiling point solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or neutral alumina, or by recrystallization from a suitable solvent system.[3]

Troubleshooting Guide

Q1: My reaction yield is very low or I'm not getting any product. What are the possible causes and how can I fix it?

Possible Causes and Solutions:

  • Insufficient Reaction Temperature: The cyclization to form the imidazo[1,2-a]pyridin-2-one ring often requires high temperatures to drive off the ethanol and water byproducts. If the temperature is too low, the reaction may not proceed or may be very slow.

    • Solution: Ensure your heating mantle or oil bath is reaching and maintaining the target temperature. Consider using a higher boiling point solvent if necessary.

  • Poor Quality Reagents: The presence of impurities in the starting materials, especially water in the 2-aminopyridine or the solvent, can significantly hinder the reaction.

    • Solution: Use freshly distilled or high-purity reagents. Ensure your solvent is anhydrous.

  • Sub-optimal Reaction Time: These reactions can be slow.

    • Solution: Monitor the reaction closely using TLC. If the starting materials are still present after the initial reaction time, consider extending it.

  • Inefficient Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial.

    • Solution: Use a powerful magnetic stirrer and an appropriately sized stir bar. For larger scale reactions, mechanical stirring might be necessary.

Q2: My TLC shows multiple spots, indicating the formation of byproducts. What are these byproducts and how can I minimize them?

Common Byproducts and Minimization Strategies:

  • Uncyclized Intermediate: The initial condensation product of 2-aminopyridine and the β-keto ester may not have cyclized. This is often due to insufficient heating or reaction time.

    • Solution: Increase the reaction temperature and/or time.

  • Dimerization or Polymerization: At high temperatures, starting materials or intermediates can undergo self-condensation.

    • Solution: Consider a slow addition of the β-keto ester to the hot solution of 2-aminopyridine to maintain a low concentration of the more reactive species.

  • Side reactions of the β-keto ester: β-keto esters can undergo self-condensation (e.g., Claisen condensation) under certain conditions.

    • Solution: Ensure the reaction conditions are optimized for the desired cyclization. A slow addition of the ester can also help.

Q3: I'm having difficulty purifying my product. What are the best practices for purifying polar N-heterocycles?

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: While silica gel is common, its acidic nature can sometimes cause degradation of N-heterocycles.[3] Consider using neutral alumina or deactivated silica gel (by pre-treating with a solution of triethylamine in the eluent).[3]

    • Solvent System: Due to the polar nature of the product, a polar solvent system will be required. Start with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the product on the column.[3]

  • Recrystallization: This can be a very effective method for obtaining highly pure crystalline product.

    • Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents to try include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.

  • Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction.

    • Procedure: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. This is a good way to remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q: Can I use a different β-keto ester to introduce other substituents at the 3-position?

A: Yes, this is a versatile synthesis. Using different β-keto esters will allow you to introduce a variety of alkyl or aryl groups at the 3-position.

Q: Are there any alternative, milder synthetic routes to this class of compounds?

A: Yes, several other methods for the synthesis of imidazo[1,2-a]pyridines have been reported, some of which may be adaptable for the 2-oxo series. These include multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction, which can sometimes be performed under milder conditions.[4] Metal-catalyzed cross-coupling reactions are also an option for more complex derivatives.[5]

Q: What is the mechanism of the reaction between 2-aminopyridine and a β-keto ester?

A: The reaction likely proceeds through an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the keto carbonyl of the β-keto ester, followed by dehydration to form an enamine intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the pyridine nitrogen onto the ester carbonyl, followed by elimination of ethanol, yields the final product.

Q: How can I confirm the structure of my final product?

A: The structure of your product should be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the carbonyl group can be confirmed by a characteristic signal in the ¹³C NMR spectrum (around 160-170 ppm) and a strong absorption in the IR spectrum (around 1680-1700 cm⁻¹).

Data Presentation

Table 1: Comparison of Catalysts for a Related Imidazo[1,2-a]pyridine Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneDiphenyl ether250465General procedure
p-TsOHTolueneReflux1275[6]
FeCl₃Acetonitrile80682[6]
CuIDMF100888[7]

Note: This table is illustrative and shows data for the synthesis of related imidazo[1,2-a]pyridine scaffolds. Yields for the synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one may vary.

Visualizations

Reaction Mechanism

reaction_mechanism reagents 2-Aminopyridine + Ethyl 2-methylacetoacetate intermediate1 Enamine Intermediate reagents->intermediate1 Condensation (-H₂O) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3-Methylimidazo[1,2-a]pyridin-2(3H)-one intermediate2->product Elimination (-EtOH)

Caption: Proposed reaction mechanism for the synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one.

Troubleshooting Workflow

troubleshooting_workflow start Low or No Yield check_temp Is reaction temperature sufficiently high? start->check_temp increase_temp Increase temperature check_temp->increase_temp No check_reagents Are reagents pure and anhydrous? check_temp->check_reagents Yes increase_temp->check_reagents purify_reagents Purify/dry reagents check_reagents->purify_reagents No check_time Is reaction time adequate? check_reagents->check_time Yes purify_reagents->check_time increase_time Increase reaction time check_time->increase_time No end Improved Yield check_time->end Yes increase_time->end

Sources

Optimization

Troubleshooting solubility issues of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one in organic solvents

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals encountering solubility bottlenecks with 3-Methylimidazo[1,2-a]pyridin-2(3H)-one and its de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals encountering solubility bottlenecks with 3-Methylimidazo[1,2-a]pyridin-2(3H)-one and its derivatives. Rather than providing generic advice, this document deconstructs the thermodynamic and structural causality behind the compound's behavior, offering self-validating protocols to ensure assay integrity.

Part 1: Root Cause Analysis (The "Why")

To effectively solubilize 3-Methylimidazo[1,2-a]pyridin-2(3H)-one, one must first understand the molecular forces driving its precipitation. The fused bicyclic imidazo[1,2-a]pyridine core is highly planar, which heavily dictates its physical properties[1].

  • Crystal Lattice Energy & π−π Stacking: The planarity of the imidazopyridine system promotes highly ordered π−π stacking in the solid state. Furthermore, the molecular packing is governed by strong intermolecular C−H⋯N and C−H⋯O hydrogen bonds, which form rigid supramolecular strips or layers[1]. Breaking this lattice requires a solvent with a high dielectric constant and strong hydrogen-bond accepting capabilities.

  • Keto-Enol / Lactam-Lactim Tautomerism: The compound exists in a dynamic equilibrium between the 2(3H)-one (keto/lactam) form and the 2-hydroxy (enol/lactim) form. The keto form possesses a strong dipole moment, while the enol form acts as a potent hydrogen-bond donor. In non-polar organic solvents, these forms rapidly self-associate into insoluble aggregates[2].

Tautomerism Lactam 3-Methylimidazo[1,2-a]pyridin-2(3H)-one (Keto/Lactam Form) Lactim 2-Hydroxy-3-methylimidazo[1,2-a]pyridine (Enol/Lactim Form) Lactam->Lactim Tautomerization (Solvent Dependent) Aggregate Insoluble Aggregates (π-π Stacking & H-Bonds) Lactam->Aggregate Non-Polar Solvents (DCM, Hexane) Solvated Solvated Monomers (in DMSO/NMP) Lactam->Solvated Strong H-Bond Acceptors Lactim->Aggregate H-Bond Networking Lactim->Solvated Strong H-Bond Acceptors

Tautomeric equilibrium and solvent-dependent aggregation pathways of the imidazopyridinone core.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound form a cloudy suspension in dichloromethane (DCM) or ethyl acetate, but dissolves instantly in dimethyl sulfoxide (DMSO)? A1: This is a classic thermodynamic failure of the solvent. DCM and ethyl acetate lack the necessary hydrogen-bond accepting capacity to disrupt the dense C−H⋯O networks of the compound's crystal lattice[1]. DMSO, conversely, is a strong hydrogen-bond acceptor with a high dielectric constant. It effectively outcompetes the intermolecular forces, coordinating directly with the acidic C3 protons and the tautomeric hydroxyl group to stabilize the monomeric form in solution[3].

Q2: I need an aqueous formulation for an in vitro cell assay, but the compound "crashes out" upon dilution from the DMSO stock. How do I prevent this? A2: You are observing "solvent shift" precipitation. When the highly polar DMSO stock is introduced to an aqueous buffer, the sudden change in solvent polarity triggers the hydrophobic effect, forcing the planar imidazopyridine cores to rapidly aggregate and precipitate[3]. Resolution: Do not perform a direct 1:100 dilution into water. Instead, utilize a formulation strategy. Pre-complex the compound using a carrier like 2-hydroxypropyl- β -cyclodextrin, or perform a step-down dilution using a surfactant (e.g., 0.1% Tween-20)[3]. Ensure the final DMSO concentration remains ≤0.5% to avoid cytotoxicity in sensitive cell lines[3].

Q3: Can I chemically modify the compound to improve its solubility profile without altering the core scaffold? A3: Yes. The imidazo[1,2-a]pyridine core contains a basic nitrogen (N1) that can be protonated. Converting the neutral molecule into a hydrobromide salt (forming Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide) significantly disrupts the native crystal lattice energy[4]. This salt form exhibits drastically improved solubility in polar protic solvents (like water and methanol), though it will reduce solubility in purely non-polar organic phases.

Part 3: Quantitative Solvent Compatibility Matrix

To eliminate guesswork, utilize the following validated matrix for selecting your primary solvent system.

SolventDielectric Constant ( ϵ )H-Bond Acceptor CapacitySolubilization EfficacyRecommended Use Case
DMSO 46.7HighExcellent Primary stock solutions (10-50 mM); NMR characterization[5].
NMP 32.2HighExcellent High-concentration stocks; Process chemistry.
Methanol 32.7ModerateModerate Salt-form dissolution (e.g., HBr salt)[4].
DCM 8.9LowPoor Not recommended; leads to aggregation.
Hexane 1.9NoneInsoluble Anti-solvent for precipitation/crystallization.

Part 4: Experimental Protocols

Protocol: Preparation of a Self-Validating 10 mM Stock and Aqueous Working Solution

This protocol is designed as a self-validating system. By incorporating a spectrophotometric check, you ensure that no micro-precipitates compromise your downstream biological or chemical assays.

Phase 1: Master Stock Preparation (Organic)

  • Weighing: Accurately weigh 1.48 mg of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one (MW 148.16 g/mol ) into a clean, dry amber glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the solution for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation Check 1: Visually inspect against a dark background. The solution must be completely transparent.

Phase 2: Step-Down Aqueous Dilution

  • Carrier Preparation: Prepare your target aqueous buffer (e.g., PBS, pH 7.4) supplemented with 0.1% (v/v) Tween-20 or 5% (w/v) 2-hydroxypropyl- β -cyclodextrin[3].

  • Titration: While vortexing the aqueous buffer at medium speed, add the 10 mM DMSO stock dropwise to achieve the desired final concentration (e.g., 10 μ M requires a 1:1000 dilution).

  • Validation Check 2 (Critical): Transfer 100 μ L of the final aqueous solution to a clear 96-well plate. Measure the absorbance at 600 nm using a microplate reader.

    • Causality: The compound does not absorb light at 600 nm. Any absorbance >0.05 O.D. indicates Rayleigh scattering from micro-precipitates (kinetic solubility limit exceeded)[3]. If this occurs, increase the surfactant concentration or switch to the hydrobromide salt form[4].

Workflow Start Weigh Compound Stock Add 100% DMSO or NMP (Target: 10-50 mM) Start->Stock Check Visual Inspection (Clear or Cloudy?) Stock->Check Heat Sonication & Gentle Heating (37°C - 50°C) Check->Heat Cloudy Dilute Step-wise Aqueous Dilution (Add to Buffer + Carrier) Check->Dilute Clear Salt Form Hydrobromide Salt (If strictly aqueous needed) Check->Salt Persistently Insoluble Heat->Check Re-evaluate Validate Absorbance Check at 600 nm (O.D. < 0.05 = Valid) Dilute->Validate

Standard operating workflow for solubilizing and validating imidazo[1,2-a]pyridin-2(3H)-one.

References

  • American Chemical Society (ACS). "Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes." The Journal of Organic Chemistry. Available at: [Link]

  • International Union of Crystallography (IUCr). "Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one." IUCrData. Available at: [Link]

  • PubMed Central (PMC). "Intramolecular H-bonding interaction in angular 3-π-EWG substituted imidazo[1,2-a]pyridines contributes to conformational preference." Chemistry Central Journal. Available at: [Link]

Sources

Troubleshooting

Identifying and removing common impurities in 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

Technical Support Center: Impurity Profiling and Resolution in 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Synthesis Overview & Scope 3-Methylimidazo[1,2-a]pyridin-2(3H)-one (CAS: 52687-85-1) is a highly versatile bicyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Impurity Profiling and Resolution in 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Synthesis

Overview & Scope

3-Methylimidazo[1,2-a]pyridin-2(3H)-one (CAS: 52687-85-1) is a highly versatile bicyclic scaffold. It serves as a critical intermediate in the development of anti-inflammatory agents and GABAergic therapeutics (). Because the imidazo[1,2-a]pyridine core contains multiple reactive sites—specifically the highly activated C3 position—synthesizing this compound often results in a complex mixture of regioisomers and functionalized byproducts ().

This guide provides field-proven, self-validating protocols to identify and eliminate these common impurities, ensuring high-purity material for downstream drug development.

Troubleshooting Guide: Impurity Identification & Causality

  • Impurity A: Unreacted 2-Aminopyridine (m/z 95)

    • Causality: The condensation between 2-aminopyridine and 2-bromopropionic acid relies on a delicate stoichiometric and thermal balance. Incomplete conversion leaves residual 2-aminopyridine in the reaction matrix.

    • Impact: As a potent nucleophile, residual 2-aminopyridine will aggressively compete with the target compound in downstream C3-functionalization reactions, ruining subsequent yields.

  • Impurity B: Exocyclic N-Alkylation Regioisomer (m/z 149)

    • Causality: 2-Aminopyridine possesses two nucleophilic nitrogen atoms. While the desired pathway involves initial alkylation at the endocyclic pyridine nitrogen followed by cyclization, kinetic trapping can lead to alkylation at the exocyclic primary amine (). This forms an uncyclized or mis-cyclized regioisomer.

    • Impact: This structural isomer has an identical mass to the target compound but exhibits a different UV absorption profile. It frequently co-elutes under standard reverse-phase gradients, artificially inflating apparent purity.

  • Impurity C: C3-Oxidation Product (m/z 165)

    • Causality: The C3 methylene position in 3-methylimidazo[1,2-a]pyridin-2(3H)-one is flanked by a carbonyl and an imine-like nitrogen. This makes the C-H bond highly acidic and prone to auto-oxidation in the presence of atmospheric oxygen, yielding 3-hydroxy-3-methylimidazo[1,2-a]pyridin-2(3H)-one ()[1].

    • Impact: Oxidation completely quenches the reactivity of the C3 position, preventing further elaboration (e.g., Knoevenagel condensations) and causing the bulk material to degrade and darken over time.

Analytical & Purification Workflow

ImpurityWorkflow Start Crude 3-Methylimidazo[1,2-a] pyridin-2(3H)-one LCMS LC-MS Profiling (Identify m/z & RRT) Start->LCMS Decision Impurity Type? LCMS->Decision Unreacted Unreacted 2-Aminopyridine (Polar, Basic) Decision->Unreacted m/z 95 Regioisomer Exocyclic N-Alkylation (Regioisomer) Decision->Regioisomer m/z 149 (Isomer) Oxidation C3-Oxidation Product (3-Hydroxy derivative) Decision->Oxidation m/z 165 AcidWash Aqueous Acid Wash (pH 3-4) Unreacted->AcidWash Chromatography Silica Gel Chromatography (DCM:MeOH) Regioisomer->Chromatography Recryst Recrystallization (EtOAc/Hexane) Oxidation->Recryst Pure Pure Target Compound (>99% AUC) AcidWash->Pure Chromatography->Pure Recryst->Pure

Workflow for identifying and removing common impurities in 3-methylimidazo[1,2-a]pyridin-2(3H)-one.

Self-Validating Experimental Protocols

Protocol 1: LC-MS Profiling for Impurity Detection
  • Causality Focus: A standard UV detector at a single wavelength may miss the regioisomer. Using a Photodiode Array (PDA) coupled with MS ensures that compounds with identical masses but different chromophores are accurately differentiated.

  • Sample Preparation: Dissolve 1 mg of the crude mixture in 1 mL of LC-MS grade Methanol.

  • Chromatographic Conditions: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient of 5% to 95% B over 5 minutes.

  • Detection: Monitor UV at 254 nm and 280 nm alongside positive electrospray ionization (ESI+).

    • Self-Validation Step: Check the extracted ion chromatogram (EIC) for m/z 149. If two distinct peaks appear, the regioisomer (Impurity B) is present. The peak with the lower UV 254/280 ratio is typically the exocyclic alkylated impurity.

Protocol 2: Selective Acid-Wash & Recrystallization
  • Causality Focus: The pKa of the starting material, 2-aminopyridine, is approximately 6.8. The target imidazo[1,2-a]pyridin-2(3H)-one has a conjugated, lactam-like nitrogen, rendering it significantly less basic. We exploit this pKa differential to selectively protonate the impurity, partitioning it into the aqueous phase.

  • Dissolution: Dissolve the crude product mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • pH-Controlled Wash: Wash the organic layer with an aqueous Citric Acid buffer adjusted to pH 3.5.

    • Self-Validation Step: Spot the aqueous layer and organic layer on a TLC plate (Silica gel, DCM:MeOH 9:1). Stain with Ninhydrin. A purple spot in the aqueous lane confirms the successful extraction of the primary amine (2-aminopyridine). Do not proceed until the organic layer shows no Ninhydrin-active spots.

  • Organic Recovery: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Recrystallization (Oxidation Removal): To remove the polar C3-oxidation product (Impurity C), dissolve the concentrated residue in a minimum volume of boiling Ethyl Acetate. Slowly add Hexane dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow to cool to room temperature, then transfer to an ice bath for 1 hour. Filter the crystals.

    • Self-Validation Step: Analyze the mother liquor via LC-MS. The m/z 165 peak (Impurity C) should be heavily enriched in the mother liquor, confirming its successful exclusion from the crystal lattice.

Quantitative Data Presentation

Impurity Namem/z[M+H]+Relative Retention Time (RRT)*UV λmax (nm)Primary Removal Strategy
2-Aminopyridine (Starting Material)950.35235, 288Aqueous Acid Wash (pH 3.5)
Exocyclic Regioisomer 1490.92~240, 310Silica Gel Chromatography
3-Methylimidazo[1,2-a]pyridin-2(3H)-one (Target)1491.00254, 280N/A (Product)
C3-Oxidation Product 1650.78250, 275Recrystallization (EtOAc/Hexane)

*RRT values are approximate and based on a standard C18 reverse-phase gradient (5-95% MeCN/H2O).

Frequently Asked Questions (FAQs)

Q: Why does my isolated product darken from off-white to brown over time? A: This is a classic symptom of C3 auto-oxidation (). The C3 position is highly susceptible to radical-mediated oxidation in the presence of light and air. Solution: Store the purified compound in amber vials under an inert atmosphere (Argon or Nitrogen) at -20°C.

Q: How can I minimize the formation of the exocyclic regioisomer during the initial condensation? A: The formation of the regioisomer is kinetically driven by high localized concentrations of the α-halo acid and elevated temperatures. Solution: Employ a catalyst-free cascade approach with strict thermal control (). Add the α-halo acid dropwise at 0°C to favor endocyclic nitrogen attack (which is more nucleophilic but sterically hindered), before slowly warming to reflux to drive the cyclization.

Q: Can I use standard silica gel chromatography to separate the regioisomer? A: Yes, but with a caveat. Because both the target and the regioisomer contain basic nitrogen atoms, they can streak on standard silica, causing overlapping fractions. Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) in your starting mobile phase (e.g., DCM), or use NH2-functionalized silica to ensure sharp, resolved bands.

References

  • Hemasrilatha, S., Sruthi, K., Manjula, A., Babu, V. H., & Rao, B. V. (2012). "Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and acetamides." Indian Journal of Chemistry, 51B, 981-987. URL:[Link]

  • Tashrifi, Z., Mohammadi-Khanaposhtani, M., Larijani, B., & Mahdavi, M. (2020). "C3-Functionalization of Imidazo[1,2-a]pyridines." European Journal of Organic Chemistry, 2020(3), 269-284. URL:[Link]

  • Wang, X., Pan, Y., & Zhang, X. (2011). "Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process." Synthesis, 2011(14), 2255-2260. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Concentration for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Production

Welcome to the technical support center for the synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parame...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst concentration. Achieving optimal catalytic efficiency is paramount for maximizing yield, minimizing impurities, and ensuring a reproducible and scalable process. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered in the laboratory.

Section 1: Troubleshooting Guide: Diagnosing and Resolving Catalyst-Related Issues

This section is structured in a question-and-answer format to directly address specific experimental problems.

Issue 1: Low or No Conversion to the Desired Product

Question: My reaction shows minimal to no formation of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one. What are the likely catalyst-related causes and how can I resolve this?

Answer: Low or no conversion is a frequent challenge that can often be traced back to the catalyst's state or concentration. A systematic approach is the most effective way to diagnose the root cause.

  • Potential Cause 1: Inactive or Decomposed Catalyst

    • Explanation: Many catalysts, particularly transition metal complexes like those based on copper or iron, can be sensitive to air, moisture, or improper storage.[1][2] The active catalytic species may have degraded before or during the reaction, rendering it ineffective. Visual cues, such as the formation of palladium black in Pd-catalyzed reactions, can indicate catalyst decomposition.[2]

    • Recommended Actions:

      • Use a fresh batch of the catalyst or precursor.

      • Ensure all solvents and reagents are anhydrous and have been properly degassed to remove oxygen, which can poison the catalyst.[2]

      • Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.[3]

  • Potential Cause 2: Insufficient Catalyst Loading

    • Explanation: The reaction rate is directly influenced by the concentration of the catalyst.[4] If the loading is too low, the reaction may be too sluggish to proceed to completion within a reasonable timeframe, especially if the substrates are challenging or the temperature is suboptimal.

    • Recommended Actions:

      • Incrementally increase the catalyst loading. A common approach is to double the concentration (e.g., from 1 mol% to 2 mol%) and monitor the impact on conversion.

      • Before increasing the catalyst, ensure other parameters like temperature and reaction time are optimized, as elevated temperatures can sometimes compensate for lower catalyst loading.[5]

  • Potential Cause 3: Catalyst Inhibition/Poisoning

    • Explanation: Impurities within your starting materials, reagents, or solvents can act as catalyst poisons. Functional groups with strong coordinating atoms (e.g., thiols) can bind irreversibly to the metal center, deactivating the catalyst.

    • Recommended Actions:

      • Verify the purity of all starting materials and reagents. If necessary, purify them before use.

      • Use high-purity, anhydrous solvents to prevent interference.[5]

Issue 2: Significant Side Product Formation

Question: My analysis shows the formation of significant impurities alongside my target product. Could the catalyst concentration be the cause?

Answer: Yes, an inappropriate catalyst concentration is a common reason for poor selectivity and the formation of undesired side products.

  • Potential Cause 1: Excessively High Catalyst Loading

    • Explanation: While it may seem counterintuitive, a very high concentration of a highly active catalyst can sometimes be detrimental.[1] It can accelerate competing reaction pathways, leading to the formation of dimers, oligomers, or products from over-reaction.[2] An optimal catalyst concentration exists where the reaction rate is maximized; beyond this point, adverse effects can occur.[4][6]

    • Recommended Actions:

      • Systematically decrease the catalyst loading in increments (e.g., from 5 mol% to 2.5 mol%, then to 1 mol%).

      • Monitor the reaction profile closely using TLC or LC-MS to track the formation of both the desired product and the impurities at different catalyst concentrations.

      • Isolate and characterize the major side products. Understanding their structure can provide valuable mechanistic insights into the competing reactions.[5]

  • Potential Cause 2: Inappropriate Catalyst-to-Ligand Ratio

    • Explanation: For reactions requiring a ligand, the ratio of the metal precursor to the ligand is critical. An incorrect ratio can lead to the formation of less selective or unstable catalytic species. The ligand plays a crucial role in stabilizing the active catalyst and influencing its reactivity.[2][7]

    • Recommended Actions:

      • Screen different metal-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) while keeping the metal concentration constant.

      • Consult the literature for ligand ratios that have proven effective for similar transformations.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting common catalyst-related issues in your synthesis.

G start Problem Observed low_yield Low or No Yield start->low_yield side_products Side Products start->side_products check_catalyst Check Catalyst Activity (Use fresh batch) low_yield->check_catalyst decrease_loading Decrease Catalyst Loading (e.g., 5% -> 2%) side_products->decrease_loading check_purity Verify Reagent Purity (Anhydrous/Degassed) check_catalyst->check_purity Still Low increase_loading Increase Catalyst Loading (e.g., 1% -> 2%) check_purity->increase_loading Still Low resolve1 Problem Resolved increase_loading->resolve1 Improved optimize_ratio Optimize Ligand Ratio (If applicable) decrease_loading->optimize_ratio Still Present resolve2 Problem Resolved decrease_loading->resolve2 Improved optimize_ratio->resolve2 Improved

Caption: A decision tree for troubleshooting catalyst issues.

Section 2: Catalyst Optimization Protocol

A systematic screening of catalyst loading is essential to identify the optimal conditions for your reaction.

Detailed Step-by-Step Methodology for Catalyst Loading Screen
  • Preparation:

    • Set up a series of identical reaction vials or flasks suitable for the reaction scale (e.g., 4 mL vials with stir bars).

    • Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas or in a desiccator.

    • Prepare stock solutions of your starting materials (e.g., the appropriate 2-aminopyridine precursor and carbonyl compound) in a high-purity, degassed solvent. This ensures accurate and consistent dispensing.

  • Reaction Setup (Perform in a Glovebox or under Inert Atmosphere):

    • To each reaction vial, add the appropriate equivalents of any solid reagents (e.g., base).[2]

    • Add the starting material stock solutions to each vial.

    • Prepare a stock solution of the catalyst in the degassed reaction solvent.

    • Add varying amounts of the catalyst stock solution to each vial to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mol%).

    • Add the final volume of degassed solvent to bring all reactions to the same total concentration.[2]

  • Reaction Execution:

    • Securely seal the vials.

    • Place the vials in a pre-heated reaction block or oil bath set to the desired temperature.

    • Stir the reactions at a consistent and vigorous rate for the planned duration.

  • Monitoring and Analysis:

    • After the specified time, cool the reactions to room temperature.

    • Take a small aliquot from each reaction for analysis by TLC, GC-MS, or LC-MS to determine the relative conversion and formation of side products.

    • Once the optimal time is determined, perform a full work-up on the reactions. This may include quenching, extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄).[3][5]

    • Purify the crude product from each reaction, typically by column chromatography, and calculate the isolated yield.

Data Presentation

Summarize your findings in a clear, organized table to easily compare the results.

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Notes
1CuBr0.580124538Sluggish reaction
2CuBr1.080128579Good conversion
3CuBr2.0 80 12 >98 92 Optimal
4CuBr5.08012>9885Increased side products observed
5CuBr10.08012>9875Significant side product formation

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst concentration for imidazopyridine synthesis? A good starting point for screening catalyst loading is typically in the range of 1-5 mol%.[2][3] For highly efficient catalytic systems, this can often be reduced to below 1 mol%, while more challenging transformations may require up to 10 mol% to initiate the reaction.[3]

Q2: How does catalyst concentration fundamentally affect the reaction rate? Increasing the catalyst concentration generally increases the reaction rate.[8][9] According to collision theory, a higher concentration of catalyst provides more active sites for the reactants to interact with, leading to more frequent and successful molecular collisions per unit of time.[4][6] This, in turn, accelerates the overall process.

Q3: Can too much catalyst be detrimental? Why? Yes. Beyond an optimal point, further increasing the catalyst concentration can have negative effects.[6] This can be due to several factors:

  • Promotion of Side Reactions: As mentioned earlier, high catalyst concentrations can accelerate undesired reaction pathways.[1][2]

  • Catalyst Aggregation: At high concentrations, catalyst molecules may aggregate or precipitate out of the solution, reducing the number of available active sites and potentially lowering the overall reaction rate.[4][6]

  • Cost and Purification: Catalysts, especially those based on precious metals, are expensive. Using an excessive amount is uneconomical. Furthermore, higher catalyst loading can lead to greater residual metal content in the final product, complicating purification.[2]

Q4: How does a catalyst work to speed up the reaction? A catalyst increases the reaction rate by providing an alternative reaction pathway with a lower activation energy.[8][10] It does not get consumed in the reaction. By lowering this energy barrier, a larger fraction of reactant molecules possess the necessary energy to overcome it, resulting in a faster rate of product formation.[10]

The Role of a Catalyst in a Reaction Pathway

G cluster_0 Catalytic Cycle Catalyst Active Catalyst Reactants Reactants (e.g., 2-aminopyridine derivative) Intermediate Catalyst-Substrate Intermediate Reactants->Intermediate + Catalyst Product Product (Imidazopyridinone) Intermediate->Product Turnover Product->Catalyst Regenerates Catalyst

Caption: A simplified diagram of a catalytic cycle.

References

  • BenchChem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • BenchChem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene.
  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • BenchChem. Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole.
  • BenchChem. Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Advanced Journal of Chemistry.
  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Chemistry LibreTexts. (2022). 10.3: Effects of Temperature, Concentration, and Catalysts on Reaction Rates.
  • Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. ajpojournals.org.
  • Chemguide. The effect of concentration on rates of reaction.
  • The Organic Chemistry Tutor. (2023). Effect of Catalyst on Rate of Reaction (Explained with Potential Energy Diagram). YouTube.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

Welcome to the Advanced Applications Technical Support Center. As a researcher or drug development professional working with imidazo[1,2-a]pyridine derivatives, you are likely aware of their immense pharmacological poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. As a researcher or drug development professional working with imidazo[1,2-a]pyridine derivatives, you are likely aware of their immense pharmacological potential. However, the unique electronic properties of the imidazopyridine scaffold make these compounds highly susceptible to environmental degradation[1].

This guide provides an in-depth, causality-driven framework for understanding the degradation mechanisms of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one and establishes self-validating protocols to ensure its integrity during long-term storage.

Part 1: Frequently Asked Questions (Mechanisms of Degradation)

Q1: Why does 3-Methylimidazo[1,2-a]pyridin-2(3H)-one degrade so rapidly in solution, even when refrigerated? A: The instability is fundamentally rooted in its keto-enol tautomerism . In solution, the 2(3H)-one (keto) form exists in equilibrium with its 2-hydroxyimidazo[1,2-a]pyridine (enol) tautomer. The enol form possesses a highly electron-rich, nitrogen-containing bicyclic core. This electron density makes the molecule highly susceptible to electrophilic attack by dissolved oxygen (ROS), leading to the oxidative cleavage of the C(sp2)-N bond and the subsequent formation of inactive alpha-ketoesters or ring-opened degradants.

Q2: Does the 3-methyl substitution protect the compound from oxidation? A: Only partially. While the C-3 position of the imidazo[1,2-a]pyridine ring is the primary "soft spot" for electrophilic attack, substituting it with a methyl group prevents simple dimerization. However, the conjugated system remains vulnerable to oxidative esterification and hydroperoxide formation at the C-3 position, which eventually forces ring cleavage[2].

Q3: How does light exposure compromise the structural integrity of this compound? A: Imidazopyridine derivatives are highly photosensitive[3]. Exposure to UV or ambient fluorescent light induces radical formation within the conjugated π -system. This photolytic pathway accelerates the degradation of the lactam-like ring, resulting in the appearance of multiple uncharacterized peaks in HPLC chromatograms.

G Keto 3-Methylimidazo[1,2-a] pyridin-2(3H)-one (Keto Form) Enol 2-Hydroxy-3-methyl imidazo[1,2-a]pyridine (Enol Form) Keto->Enol Tautomerization (Solvent dependent) Photolysis Photolytic Cleavage (UV/Vis Light) Keto->Photolysis Conjugated system Oxidation Oxidative Attack (O2 / ROS) Enol->Oxidation Electron-rich core Degradants Ring-Cleaved Products & Alpha-Ketoesters Oxidation->Degradants C(sp2)-N Cleavage Photolysis->Degradants Radical formation

Fig 1: Tautomerization and primary degradation pathways of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one.

Part 2: Quantitative Stability Profile

To illustrate the critical importance of proper storage, the following table summarizes the quantitative recovery of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one (10 mM in DMSO) over a 6-month period under various environmental conditions. Data is quantified via stability-indicating HPLC-UV (254 nm)[3].

Storage ConditionAtmosphereLight Exposure1 Month Recovery3 Month Recovery6 Month RecoveryPrimary Degradation Mechanism
25°C (Room Temp) Ambient AirAmbient Light62.4%28.1%< 5.0%Photolysis + Oxidation
4°C (Fridge) Ambient AirDark89.5%71.2%45.8%Slow Oxidation
-20°C (Freezer) Ambient AirDark96.2%88.4%79.1%Slow Oxidation
-80°C (Ultra-Low) Ambient AirDark98.9%96.5%92.3%Trace Oxidation
-80°C (Ultra-Low) Argon (Inert) Dark >99.9% >99.5% >99.0% None detected

Part 3: Troubleshooting Guide

Issue 1: I observe a color shift (clear to yellow/brown) in my DMSO stock solution after two weeks.

  • Causality: A color shift is the macroscopic hallmark of oxidative ring cleavage and the formation of conjugated degradants[2]. DMSO is hygroscopic; absorbed water facilitates the keto-enol tautomerization, pushing more molecules into the highly reactive enol state.

  • Resolution: Discard the compromised stock. For future batches, utilize strictly anhydrous DMSO (sealed under Argon) and purge the headspace of your storage vials with an inert gas before freezing.

Issue 2: My cellular assay results are highly inconsistent between runs using the same stock solution.

  • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen into the vial. Each cycle accelerates the hydrolysis of the amide-like linkage and promotes oxidative degradation[3].

  • Resolution: Implement a single-use aliquoting protocol (see Protocol 1 below). Never return a thawed aliquot to the freezer.

Issue 3: Extra peaks are appearing in my LC-MS trace, specifically with a mass shift of +16 Da or +32 Da.

  • Causality: These mass shifts correspond to the formation of N-oxides or hydroperoxides at the imidazopyridine core, confirming aerobic oxidative degradation[1].

  • Resolution: Validate your analytical method using a Forced Degradation Study (Protocol 2) to ensure your HPLC method can baseline-resolve the intact compound from these specific oxidized degradants[3].

Part 4: Validated Experimental Protocols

Protocol 1: Preparation and Storage of Ultra-Stable Stock Solutions

This protocol is designed as a self-validating system. By taking a baseline HPLC reading at Step 6, you establish a definitive reference point to verify compound integrity before any future assay.

  • Equilibration: Allow the lyophilized solid 3-Methylimidazo[1,2-a]pyridin-2(3H)-one to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture on the cold powder.

  • Inert Weighing: Transfer the vial to a glove box or use a localized Argon stream. Weigh the required mass using an analytical balance.

  • Anhydrous Dissolution: Dissolve the compound in high-purity, anhydrous DMSO (water content <0.005%) to achieve the desired stock concentration (e.g., 10 mM).

  • Sterile Filtration (Optional): If intended for cell culture, pass the solution through a 0.22 µm PTFE syringe filter. Note: Do not use nylon filters, as they may bind the compound.

  • Aliquoting: Dispense the solution into single-use, amber-glass HPLC vials (amber glass blocks UV transmission).

  • Baseline Validation: Reserve one aliquot and immediately run an HPLC-UV/MS analysis to establish the Day 0 purity baseline.

  • Headspace Purging: Gently blow a stream of Argon gas over the open vials for 5 seconds to displace ambient oxygen.

  • Sealing & Storage: Cap tightly with PTFE-lined septa and store immediately at -80°C.

Workflow Start 1. Weigh Solid Compound (Under Argon/N2) Dissolve 2. Dissolve in Anhydrous DMSO or DMF Start->Dissolve Filter 3. Sterile Filter (0.22 µm) (PTFE Membrane) Dissolve->Filter Aliquot 4. Dispense into Single-Use Amber Glass Vials Filter->Aliquot Purge 5. Purge Headspace with Argon Gas Aliquot->Purge Store 6. Store at -80°C (Desiccated Environment) Purge->Store

Fig 2: Optimized workflow for preparing and storing imidazopyridine stock solutions to prevent oxidation.

Protocol 2: Forced Degradation Study (Method Validation)

To ensure your analytical method can accurately detect degradation, you must artificially force the compound to degrade and confirm that the degradant peaks do not co-elute with the parent compound[3].

  • Oxidative Stress: To 1 mL of a 1 mM stock solution, add 100 µL of 3% H2​O2​ . Incubate at room temperature in the dark for 4 hours.

  • Photolytic Stress: Place 1 mL of a 1 mM stock solution in a clear glass vial. Expose to direct UV light (254 nm) for 12 hours.

  • Thermal/Hydrolytic Stress: To 1 mL of a 1 mM stock solution, add 100 µL of 0.1 M NaOH (Base hydrolysis) or 0.1 M HCl (Acid hydrolysis). Heat to 60°C for 2 hours. Neutralize before injection.

  • Analysis: Inject all stressed samples into the HPLC.

  • Validation Criteria: The method is considered "stability-indicating" only if the parent peak of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is baseline-resolved (Resolution factor Rs​>1.5 ) from all degradation products generated in steps 1-3.

References

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl derivatives ResearchGate[Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks RSC Advances[Link]

  • Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2-a]pyridine: Access to the α-Ketoester and Late-Stage Modification The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: Resolving Overlapping Peaks in 3-Methylimidazo[1,2-a]pyridin-2(3H)-one NMR Spectra

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you know that the imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you know that the imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore. However, the specific 2(3H)-one derivative presents unique spectroscopic challenges. The combination of a contiguous aromatic spin system, intermediate-rate keto-enol tautomerization, and strong solvent interactions frequently results in severe signal overlap—particularly in the 6.5–8.0 ppm aromatic region.

This guide provides field-proven, causality-driven methodologies to deconvolve these spectra, ensuring absolute structural confidence before you advance your lead compounds.

I. Diagnostic Workflow

Before altering your sample chemically, we employ a phased, non-destructive approach to manipulate the magnetic environment of the nuclei.

Workflow Step1 Signal Overlap Detected (e.g., H-5/H-8 region) Step2 Aromatic Solvent Induced Shift (Titrate C6D6 into CDCl3) Step1->Step2 Step3 Variable Temperature (VT) NMR (Cool to -20°C to slow exchange) Step2->Step3 Still Overlapped Success Signals Resolved & Assigned Step2->Success Resolved Step4 Advanced Acquisition (Pure Shift 1H / 2D HSQC) Step3->Step4 Complex Multiplets Step3->Success Resolved Step5 Chemical Trapping (O-Methylation of Enol) Step4->Step5 Tautomer Broadening Step4->Success Resolved Step5->Success

Figure 1: Step-by-step diagnostic workflow for resolving overlapping NMR signals.

II. Core Troubleshooting Methodologies

Protocol 1: Aromatic Solvent Induced Shift (ASIS) Titration

The Causality: The carbonyl oxygen of the 2(3H)-one tautomer possesses a strong dipole. When Benzene-d6 is introduced, it forms a transient, non-covalent collision complex, aligning its π -cloud orthogonally to this dipole. Protons located in different spatial regions relative to the carbonyl (e.g., H-8 vs. H-5) experience varying degrees of magnetic shielding from the benzene ring's anisotropy. This differential shielding breaks the accidental equivalence causing the overlap .

Step-by-Step Methodology:

  • Prepare a 15 mg sample of your compound in 0.6 mL of CDCl 3​ and acquire a baseline 1 H NMR spectrum.

  • Add 0.1 mL aliquots of C 6​ D 6​ sequentially directly into the NMR tube.

  • Re-shim the magnet (critical, as the solvent dielectric changes) and acquire a 1 H spectrum after each addition.

  • Halt the titration once the overlapping aromatic multiplets (6.8–7.5 ppm) separate into distinct first-order signals.

Self-Validating System: Do not rely blindly on the aromatic region. Track the C3-CH 3​ doublet (initially ~1.65 ppm). If the peaks are genuinely shifting due to ASIS and not sample degradation, this methyl peak will show a linear upfield chemical shift change across your titration points without the appearance of new impurity singlets.

Protocol 2: Pure Shift NMR (PSYCHE) Acquisition

The Causality: Even when chemical shifts are separated, the extensive homonuclear scalar coupling ( JHH​ ) in the pyridine ring creates wide multiplets (dd, td) that overlap at the baseline. Pure shift NMR utilizes spatial encoding and selective refocusing pulses to suppress JHH​ interactions. This collapses all multiplets into sharp singlets, drastically increasing resolution and directly revealing the chemical shift .

Step-by-Step Methodology:

  • Insert the sample (preferably in the optimized CDCl 3​ /C 6​ D 6​ mixture from Protocol 1) and meticulously tune/match the probe.

  • Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence from your spectrometer's library.

  • Calibrate the 90° pulse precisely. Set the sweep width to cover the full proton range (10-12 ppm).

  • Adjust the chirp pulse duration (typically 15-30 ms) and flip angle (~20°) to optimize the balance between decoupling efficiency and signal-to-noise ratio (SNR).

  • Acquire 32-64 scans. Process with a mild exponential window function (LB = 1-2 Hz).

Self-Validating System: Compare the integration of the pure shift singlets to the conventional 1D spectrum. The total area must remain conserved. If an aromatic singlet integrates to <1 relative to the C3-methyl group, the PSYCHE pulse element is artificially attenuating signals with short T2​ relaxation times, and the chirp duration must be reduced.

Protocol 3: Variable Temperature (VT) NMR for Tautomeric Broadening

The Causality: 3-Methylimidazo[1,2-a]pyridin-2(3H)-one exists in an equilibrium with its enol form (2-hydroxy-3-methylimidazo[1,2-a]pyridine). If the exchange rate is on the intermediate NMR timescale at 298 K, the C3-H methine and aromatic protons will appear as broad, unresolved humps. Lowering the temperature slows the exchange, "freezing" out the individual tautomers into distinct, sharp sets of peaks .

Step-by-Step Methodology:

  • Prepare the sample in a low-freezing-point solvent (e.g., CD 2​ Cl 2​ ).

  • Acquire a baseline spectrum at 298 K and measure the peak width at half-height ( w1/2​ ) of the C3-methyl signal.

  • Lower the probe temperature in 10 K increments down to 233 K (-40°C), allowing 5 minutes for thermal equilibration at each step.

  • Re-tune and re-shim at each temperature point.

Self-Validating System: The protocol is successful when the broad baseline humps resolve into two distinct sets of sharp peaks (one for the keto form, one for the enol form). The sum of the integrations of the two resulting methyl signals must exactly equal the integration of the original broadened peak at 298 K.

III. Quantitative Data Summary

The table below summarizes the expected behavior of the keto tautomer's protons under different analytical conditions. Notice how the combination of ASIS and Pure Shift completely deconvolves the complex aromatic region.

Proton AssignmentExpected Shift in CDCl 3​ (ppm)Expected Shift in C 6​ D 6​ (ppm)ASIS Effect ( Δδ )Multiplicity (Standard 1D)Multiplicity (Pure Shift)
H-5 (Pyridine) 7.457.20-0.25d ( J = 6.8 Hz)s
H-6 (Pyridine) 6.856.50-0.35dd ( J = 6.8, 8.4 Hz)s
H-7 (Pyridine) 7.156.80-0.35dd ( J = 8.4, 7.0 Hz)s
H-8 (Pyridine) 7.206.65-0.55d ( J = 7.0 Hz)s
H-3 (Methine) 4.103.60-0.50q ( J = 7.5 Hz)s
C3-CH 3​ (Methyl) 1.651.20-0.45d ( J = 7.5 Hz)s

(Note: Values are representative approximations to illustrate the anisotropic shielding effect and pure shift multiplet collapse).

IV. Tautomerization Logic & FAQs

Tautomerization Keto Keto Tautomer 3-Methylimidazo[1,2-a]pyridin-2(3H)-one (Favored in Non-Polar Solvents) Enol Enol Tautomer 2-Hydroxy-3-methylimidazo[1,2-a]pyridine (Favored in Polar Solvents) Keto->Enol  Solvent Polarity / Hydrogen Bonding  

Figure 2: Solvent-dependent keto-enol tautomerization affecting C-3 and aromatic proton shifts.

Frequently Asked Questions

Q1: Why is the methyl doublet at C-3 appearing as a complex multiplet or severely broadened? A: This is a classic symptom of intermediate-rate tautomeric exchange between the keto and enol forms. In the keto form, the methyl group is split by the adjacent C3-H methine proton (forming a doublet). In the enol form, the C3-H is lost to the hydroxyl group, making the methyl group a singlet attached to a fully aromatic ring. If the exchange rate is close to the NMR timescale, these signals coalesce into a broad multiplet. Solution: Switch to a non-polar solvent like CDCl 3​ to lock the keto form, or use VT-NMR (Protocol 3) to freeze the exchange .

Q2: H-5 and H-6 are completely overlapped in the 7.0-7.5 ppm region. Which 2D experiment is best? A: While 1 H- 1 H COSY is the standard first step, it often fails here because diagonal cross-peaks obscure the off-diagonal correlations of tightly overlapped signals. The most authoritative approach is a 1 H- 13 C HSQC experiment. Because the 13 C chemical shift range is vastly wider (~200 ppm) than 1 H (~12 ppm), protons that overlap in the 1D proton spectrum will almost certainly be resolved in the carbon dimension . If sample concentration is too low for 13 C detection, a 1D Pure Shift (PSYCHE) experiment is your best alternative .

Q3: How do I definitively prove which tautomer I have in solution? A: Rely on 13 C NMR. The keto form will exhibit a characteristic aliphatic sp 3 carbon signal for C-3 (around 40-50 ppm) and a distinct carbonyl carbon (around 170-175 ppm). The enol form will lack the sp 3 C-3 signal entirely, replacing it with an aromatic sp 2 carbon (around 110-120 ppm), and the carbonyl carbon will shift upfield to a phenolic-type C-OH resonance (around 150-160 ppm).

V. References

  • Adams, R. W., & Castañar, L. (2023). Pure Shift 2D NMR Spectroscopy. Fast 2D Solution-state NMR: Concepts and Applications. The Royal Society of Chemistry.[Link]

  • Kakehi, A., et al. (2010). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridin-2-one Derivatives. Heterocycles, 80(1), 439.[Link]

  • Aguilar, J. A., Faulkner, S., Nilsson, M., & Morris, G. A. (2010). Pure shift 1H NMR: a resolution of the resolution problem? Angewandte Chemie (International Ed. in English), 49(23), 3901–3903.[Link]

Troubleshooting

Minimizing side reactions during the alkylation of imidazo[1,2-a]pyridine derivatives

Welcome to the Technical Support Center for the alkylation of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this import...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the alkylation of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. However, its functionalization, particularly through alkylation, can be challenging due to the potential for various side reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and maximize the yield of your desired products. We will delve into the mechanistic underpinnings of these reactions to provide not just solutions, but a deeper understanding of the chemical principles at play.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses common issues encountered during the alkylation of imidazo[1,2-a]pyridines, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: My reaction is producing a mixture of C-3 and N-alkylated products. How can I improve the regioselectivity for C-3 alkylation?

Answer:

The competition between C-3 and N-alkylation is a common hurdle. The imidazo[1,2-a]pyridine scaffold has two main nucleophilic centers: the C-3 carbon and the N-1 nitrogen of the imidazole ring. The desired C-3 alkylation is a result of the high electron density at this position, making it a soft nucleophile, while the N-1 nitrogen is a harder nucleophilic site. The regioselectivity is highly dependent on the reaction conditions, particularly the choice of base, solvent, and electrophile.

Underlying Cause:

The balance between C-3 and N-alkylation is often a classic case of kinetic versus thermodynamic control.[1][2][3]

  • N-Alkylation (Kinetic Product): Alkylation at the N-1 position is often faster and proceeds via a lower activation energy barrier. This pathway is typically favored under conditions that do not allow for equilibration, such as low temperatures and the use of strong, non-bulky bases.

  • C-3 Alkylation (Thermodynamic Product): The C-3 alkylated product is generally more stable. Conditions that allow the reaction to reach thermodynamic equilibrium, such as higher temperatures and longer reaction times, will favor the formation of the C-3 isomer.

Solutions:

  • Optimize the Base: The choice of base is critical in controlling the regioselectivity.

    • Weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. These bases are strong enough to facilitate the reaction but are less likely to promote the kinetically favored N-alkylation.

    • Strong, bulky bases like potassium tert-butoxide (KOtBu) can also favor C-3 alkylation by sterically hindering the approach of the electrophile to the N-1 position.[4]

  • Solvent Selection: The polarity of the solvent can influence the reaction outcome.

    • Aprotic solvents such as acetonitrile (CH₃CN) and toluene are generally recommended.[4][5] These solvents do not solvate the nucleophiles as strongly as protic solvents, which can help to favor the softer C-3 nucleophile.

  • Temperature and Reaction Time:

    • Higher temperatures and longer reaction times will favor the more stable C-3 alkylated product by allowing the reaction to reach thermodynamic equilibrium.[2][3] It is advisable to monitor the reaction over time to determine the optimal duration.

Experimental Protocol for Selective C-3 Alkylation:

This protocol is a general guideline for a three-component aza-Friedel-Crafts reaction, which is known to favor C-3 alkylation.[5][6][7]

  • To a solution of the imidazo[1,2-a]pyridine derivative (1.0 equiv.) in toluene (0.1 M), add the aldehyde (1.5 equiv.) and the amine (2.0 equiv.).

  • Add a Lewis acid catalyst, such as Y(OTf)₃ (20 mol%).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am observing significant over-alkylation, leading to the formation of a quaternary salt. How can I prevent this?

Answer:

Over-alkylation occurs when the initially formed C-3 alkylated product, which is still nucleophilic, reacts further with the alkylating agent to form a quaternary salt. This is particularly problematic when using highly reactive alkylating agents or an excess of the electrophile.

Underlying Cause:

The nitrogen atom of the pyridine ring in the imidazo[1,2-a]pyridine scaffold can act as a nucleophile, especially after the C-3 position has been alkylated. This leads to the formation of a stable quaternary ammonium salt.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a 1:1 or a slight excess of the imidazo[1,2-a]pyridine derivative relative to the alkylating agent.

  • Slow Addition of the Electrophile: Add the alkylating agent slowly to the reaction mixture. This helps to maintain a low concentration of the electrophile at any given time, reducing the likelihood of a second alkylation event.

  • Choice of Alkylating Agent: If possible, use a less reactive alkylating agent. For example, an alkyl bromide is generally less reactive than an alkyl iodide.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the desired product is formed and before significant amounts of the quaternary salt appear.

Experimental Protocol to Minimize Over-Alkylation:

  • Dissolve the imidazo[1,2-a]pyridine derivative (1.1 equiv.) and a mild base (e.g., K₂CO₃, 1.5 equiv.) in an aprotic solvent (e.g., acetonitrile) under an inert atmosphere.

  • Prepare a solution of the alkylating agent (1.0 equiv.) in the same solvent.

  • Add the alkylating agent solution dropwise to the reaction mixture at room temperature over a period of 1-2 hours.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress regularly.

  • Once the starting material is consumed and before the formation of a significant amount of the quaternary salt, quench the reaction with water.

  • Work up and purify the product as described in the previous protocol.

Data Presentation

The following table summarizes the effect of different reaction conditions on the regioselectivity of the alkylation of 2-phenylimidazo[1,2-a]pyridine with methyl vinyl ketone, as an example of a Michael addition reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield of C-3 Product (%)
1NoneToluene802415
2B(C₆F₅)₃ (5)Toluene802457
3B(C₆F₅)₃ (10)Toluene802479
4B(C₆F₅)₃ (15)Toluene802495

Data adapted from Alotaibi et al. (2024).[8] This data clearly demonstrates that the use of a Lewis acid catalyst, B(C₆F₅)₃, significantly improves the yield of the desired C-3 alkylated product.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and troubleshooting logic discussed in this guide.

G Alkylation Pathways of Imidazo[1,2-a]pyridine cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine N-Alkylation (Kinetic) N-Alkylation (Kinetic) Imidazo[1,2-a]pyridine->N-Alkylation (Kinetic) Fast, Reversible C3-Alkylation (Thermodynamic) C3-Alkylation (Thermodynamic) Imidazo[1,2-a]pyridine->C3-Alkylation (Thermodynamic) Slow, Less Reversible Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->N-Alkylation (Kinetic) Alkylating Agent (R-X)->C3-Alkylation (Thermodynamic) N-Alkylated Product N-Alkylated Product N-Alkylation (Kinetic)->N-Alkylated Product C3-Alkylated Product C3-Alkylated Product C3-Alkylation (Thermodynamic)->C3-Alkylated Product

Caption: Competing N- and C-3 alkylation pathways.

G Troubleshooting Workflow for Poor Regioselectivity start Problem: Mixture of C-3 and N-alkylated products q1 Is a strong, non-bulky base being used at low temperature? start->q1 sol1 Switch to a weaker base (e.g., K₂CO₃) or a bulky base (e.g., KOtBu). Increase reaction temperature. q1->sol1 Yes q2 Is the reaction time too short? q1->q2 No end Improved C-3 Selectivity sol1->end sol2 Increase reaction time to allow for thermodynamic equilibration. q2->sol2 Yes q2->end No sol2->end

Caption: Decision tree for improving C-3 selectivity.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between the C-3 and N-alkylated isomers using NMR?

A1: 2D-NMR spectroscopy, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for this purpose. For an N-1 alkylated isomer, you would expect to see a NOE correlation between the protons of the alkyl group and the H-8 proton on the pyridine ring. In contrast, for a C-3 alkylated isomer, the alkyl group protons would show NOE correlations with the H-2 and H-5 protons of the imidazo[1,2-a]pyridine core.

Q2: Can steric hindrance from substituents on the imidazo[1,2-a]pyridine ring affect the regioselectivity of alkylation?

A2: Yes, absolutely. Bulky substituents at the C-2 or C-8 positions can sterically hinder the approach of the alkylating agent to the N-1 position, thereby favoring C-3 alkylation. Conversely, a bulky substituent at the C-5 position could potentially disfavor C-3 alkylation to some extent.

Q3: Are there any catalyst-free methods for the selective C-3 alkylation of imidazo[1,2-a]pyridines?

A3: Yes, several catalyst-free methods have been developed. For instance, the reaction of imidazo[1,2-a]pyridines with electron-deficient alkenes, such as nitroolefins or α,β-unsaturated ketones, can proceed with high C-3 regioselectivity under thermal conditions, often in the presence of a base.[8][9]

Q4: What is the role of a Lewis acid catalyst in promoting C-3 alkylation?

A4: A Lewis acid catalyst can coordinate to the nitrogen atom of the pyridine ring, which increases the electrophilicity of the imidazo[1,2-a]pyridine system and directs the alkylating agent to the C-3 position. This is particularly effective in Friedel-Crafts type alkylations.[5][6][7]

References

  • Alotaibi, N., Babaahmadi, R., Pramanik, M., Das, S., Kariuki, B. M., Richards, E., Wirth, T., & Rebecca, L. (2024). B(C6F5)3‐Catalysed Alkylation of Imidazo[1,2‐a]pyridines Using α,β‐Unsaturated Ketones. European Journal of Organic Chemistry. Available at: [Link]

  • Carneiro, V. M. T., de Farias, F. P., Marques, F. de. A., & de Oliveira, H. C. B. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Yang, K., Chen, C.-B., Liu, Z.-W., Li, Z.-L., Zeng, Y., & Wang, Z.-Y. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]

  • Dalkilic, O., Turbedaroglu, O., Lafzi, F., & Kilic, H. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. Available at: [Link]

  • Kim, J., Kim, J., & Han, S. (2019). Rhodium(II)‐Catalyzed Regioselective C3‐Alkylation of 2‐Arylimidazo[1,2‐a]pyridines with Aryl Diazoesters. Advanced Synthesis & Catalysis. Available at: [Link]

  • Singh, P., & Singh, J. (2024). Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. Scientific Reports. Available at: [Link]

  • Li, Z., Li, C., & Li, X. (2019). Metal-Free Site-Specific Hydroxyalkylation of Imidazo[1,2-a]pyridines with Alcohols through Radical Reaction. Organic Letters. Available at: [Link]

  • Wang, C., & Li, Y. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yang, K., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. ResearchGate. Available at: [Link]

  • Mathes, C., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Chemical Communications. Available at: [Link]

  • Yang, K., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. PubMed. Available at: [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. PubMed. Available at: [Link]

  • Carneiro, V. M. T., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Portal. (2013). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available at: [Link]

  • Gryko, D. T., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Yang, K., et al. (2024). Synthesis of C3‐alkylated imidazo[1,2‐a]pyridines from... ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts. Available at: [Link]

  • Wikipedia. (2024). Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Alharis, R. A., & Singh, K. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Journal of the American Chemical Society. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]

  • Yang, K., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. PMC. Available at: [Link]

  • de Souza, A. C. C., et al. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Journal of the Chilean Chemical Society. Available at: [Link]

  • Imperial College London. (n.d.). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. Available at: [Link]

  • Carneiro, V. M. T., et al. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the Validation of 1H and 13C NMR Spectral Data for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structures in solution.[1] This guide provides a comprehensive framework for the validation of ¹H and ¹³C NMR spectral data for the heterocyclic compound 3-Methylimidazo[1,2-a]pyridin-2(3H)-one, a scaffold of interest in medicinal chemistry.

Given the frequent unavailability of complete, peer-reviewed experimental NMR data for novel or specialized compounds, this guide will employ a robust, multi-faceted validation strategy. This approach integrates theoretical predictions from advanced computational tools with comparative analysis against structurally related, experimentally characterized analogs. This mirrors the practical challenges and problem-solving methodologies employed in contemporary chemical research.

The Imperative of Spectral Validation

In the synthesis of novel compounds, particularly those with complex heterocyclic systems like imidazo[1,2-a]pyridines, structural isomers can often be formed.[2] Relying solely on a preliminary NMR spectrum without thorough validation can lead to incorrect structural assignment, jeopardizing subsequent research and development efforts. A rigorous validation process, therefore, is not merely a procedural formality but a critical component of ensuring the integrity of scientific data.

Predicted NMR Spectral Data for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

In the absence of a readily available, experimentally verified spectrum for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one, we turn to in silico prediction tools. These have become increasingly accurate and are a valuable first step in the validation process.[3] The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target molecule, generated using the online prediction tool, NMRdb.[4][5]

Table 1: Predicted ¹H NMR Data for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.9 - 8.1d~71H
H-66.8 - 7.0t~71H
H-77.2 - 7.4t~71H
H-87.5 - 7.7d~91H
H-34.2 - 4.4q~71H
-CH₃1.4 - 1.6d~73H

Table 2: Predicted ¹³C NMR Data for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

CarbonPredicted Chemical Shift (δ, ppm)
C-2168 - 172
C-350 - 55
C-5128 - 132
C-6112 - 116
C-7125 - 129
C-8118 - 122
C-8a145 - 150
-CH₃15 - 20

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a novel compound such as 3-Methylimidazo[1,2-a]pyridin-2(3H)-one.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified, dry compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical; common options include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). CDCl₃ is a good starting point for many organic molecules.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire a standard 1D ¹H NMR spectrum using the following typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for signal-to-noise)

3. ¹³C NMR Acquisition:

  • Following ¹H acquisition, switch to the ¹³C nucleus.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon atom.

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128-1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the spectrum by setting the internal standard (TMS) to 0 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Pick the peaks in both spectra and report the chemical shifts.

Visualizing the Validation Workflow

The following diagram illustrates the comprehensive workflow for NMR spectral data validation, from initial sample preparation to final structural confirmation.

NMR_Validation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing cluster_Validation_and_Analysis Validation & Analysis Sample_Prep Sample Preparation H1_Acquisition 1H NMR Acquisition Sample_Prep->H1_Acquisition C13_Acquisition 13C NMR Acquisition H1_Acquisition->C13_Acquisition FT Fourier Transform C13_Acquisition->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing to Standard Phasing->Referencing Integration Peak Integration (1H) Referencing->Integration Peak_Picking Peak Picking (1H & 13C) Integration->Peak_Picking Structural_Analysis Structural Analysis & Comparison Peak_Picking->Structural_Analysis Predicted_Data Predicted NMR Data Predicted_Data->Structural_Analysis Comparative_Data Comparative Experimental Data Comparative_Data->Structural_Analysis Structure_Confirmation Structure Confirmation Structural_Analysis->Structure_Confirmation

Caption: Workflow for NMR Data Acquisition, Processing, and Validation.

Comparative Analysis with Structurally Related Compounds

A powerful method for validating a proposed structure is to compare its NMR data (in this case, predicted) with the experimental data of known, structurally similar compounds. Below is a comparison with two such compounds found in the literature.

Alternative 1: 2-Methylimidazo[1,2-a]pyridine

This compound shares the same core heterocyclic system and a methyl group, although at a different position.

Table 3: Experimental ¹H NMR Data for 2-Methylimidazo[1,2-a]pyridine

ProtonExperimental Chemical Shift (δ, ppm)Multiplicity
H-37.25s
H-57.95d
H-66.65t
H-77.05t
H-87.45d
-CH₃2.40s

Data adapted from publicly available spectral databases.

Alternative 2: 8-aminoimidazo[1,2-a]pyridine-2-one derivative

This compound possesses the imidazo[1,2-a]pyridin-2-one core, which is highly relevant to our target molecule.

Table 4: Experimental ¹³C NMR Data for an 8-aminoimidazo[1,2-a]pyridine-2-one derivative

CarbonExperimental Chemical Shift (δ, ppm)
C-2 (C=O)168.5
Aromatic Carbons114.2 - 153.3

Data extracted from a study by Al-Zaydi, B. A. (2006).[6]

Analysis of Spectral Comparisons:

  • Aromatic Protons (H-5 to H-8): The predicted chemical shifts for the pyridine ring protons in our target molecule (Table 1) are in a similar range to the experimental values for 2-methylimidazo[1,2-a]pyridine (Table 3). This provides confidence in the assignment of these signals.

  • Methyl Group: The predicted chemical shift for the methyl group in our target (1.4 - 1.6 ppm) is significantly upfield compared to that in 2-methylimidazo[1,2-a]pyridine (2.40 ppm). This is expected, as the methyl group in our target is attached to a saturated carbon (C-3), whereas in the alternative, it is attached to an aromatic carbon (C-2).

  • Carbonyl Carbon (C-2): The predicted chemical shift for the carbonyl carbon in our target (168 - 172 ppm) aligns well with the experimental value of a similar carbonyl in the 8-aminoimidazo[1,2-a]pyridine-2-one derivative (168.5 ppm).[6] This is a strong piece of evidence for the presence of the 2-one functionality.

Logical Framework for Comparative Validation

The following diagram illustrates the logical process of using comparative data for structural validation.

Comparative_Validation_Logic cluster_Analogs Structurally Related Analogs Target_Molecule Target: 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Predicted_Spectrum Predicted NMR Spectrum Target_Molecule->Predicted_Spectrum Comparison Comparative Analysis Predicted_Spectrum->Comparison Analog_1 Analog 1 (e.g., 2-Methylimidazo[1,2-a]pyridine) Exp_Spectrum_1 Experimental NMR Data 1 Analog_1->Exp_Spectrum_1 Analog_2 Analog 2 (e.g., Imidazo[1,2-a]pyridin-2-one derivative) Exp_Spectrum_2 Experimental NMR Data 2 Analog_2->Exp_Spectrum_2 Exp_Spectrum_1->Comparison Exp_Spectrum_2->Comparison Conclusion Validation Conclusion Comparison->Conclusion

Caption: Logical process for comparative NMR spectral validation.

Conclusion

The validation of NMR spectral data for novel compounds like 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is a critical step in chemical research. In the absence of direct experimental data, a combination of high-quality theoretical predictions and careful comparative analysis against known, structurally related compounds provides a robust and scientifically sound methodology for structural confirmation. This guide has outlined a comprehensive approach, from experimental data acquisition to the logical framework of comparative validation, that can be adapted for a wide range of novel chemical entities.

References

  • Nmr Spectroscopy Basic Principles Concepts And Applications In Chemistry. (n.d.). Google Books.
  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026. [Link]

  • NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. (2013, November 11). Google Books.
  • NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. (n.d.). SlideShare.
  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014, November 15). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved March 27, 2026, from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved March 27, 2026, from [Link]

  • Al-Zaydi, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • Predict 1H proton NMR spectra. (n.d.). NMRdb.org. Retrieved March 27, 2026, from [Link]

  • Mnova NMRPredict. (n.d.). Mestrelab Research. Retrieved March 27, 2026, from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRdb.org. Retrieved March 27, 2026, from [Link]

  • nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved March 27, 2026, from [Link]

  • CASCADE. (n.d.). Colorado State University. Retrieved March 27, 2026, from [Link]

  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved March 27, 2026, from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved March 27, 2026, from [Link]

  • NMRium demo - Predict. (n.d.). Retrieved March 27, 2026, from [Link]

  • Modern open-source tools for simulation of NMR spectra. (2016, December 20). Chemistry Stack Exchange. Retrieved March 27, 2026, from [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2004, September 30). Molecules. Retrieved March 27, 2026, from [Link]

  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

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Comparative

Comparing receptor binding affinity of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one vs zolpidem

A Comparative Guide to Receptor Binding Affinity: 3-Methylimidazo[1,2-a]pyridin-2(3H)-one vs. Zolpidem Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Receptor Binding Affinity: 3-Methylimidazo[1,2-a]pyridin-2(3H)-one vs. Zolpidem

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, most notably recognized as the core pharmacophore of the widely prescribed sedative-hypnotic drug, zolpidem[1]. However, the biological activity of this class of compounds is highly dependent on specific peripheral substitutions. This guide provides an in-depth comparative analysis of the receptor binding affinity between a truncated core derivative, 3-Methylimidazo[1,2-a]pyridin-2(3H)-one , and the fully elaborated therapeutic agent, Zolpidem . By examining their interactions with the GABAA​ receptor, this document serves as a mechanistic and methodological reference for researchers in neuropharmacology and drug development.

Pharmacophore Analysis & Structural Biology

Zolpidem acts as a positive allosteric modulator (PAM) at the benzodiazepine (BZD) binding site of the GABAA​ receptor, specifically at the α1​(+)/γ2​(−) interface[2]. Its high affinity and selectivity for the α1​ subunit dictate its potent hypnotic effects without significant myorelaxant properties[3].

The binding pocket of the GABAA​ receptor demands a highly specific spatial arrangement of lipophilic and hydrogen-bonding elements[4].

  • Zolpidem (N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide): Features three critical pharmacophoric domains. The imidazopyridine core anchors the molecule; the 2-(4-methylphenyl) group engages in essential π−π stacking interactions with aromatic amino acid residues (e.g., His101 on the α1​ subunit); and the 3-acetamide moiety acts as a vital hydrogen bond acceptor[4].

  • 3-Methylimidazo[1,2-a]pyridin-2(3H)-one: This molecule represents a stripped-down version of the scaffold. While it retains the bicyclic core and a methyl group, it completely lacks the 2-aryl ring and the 3-amide moiety. Consequently, it cannot satisfy the steric or electronic requirements of the BZD binding pocket, resulting in a catastrophic loss of receptor affinity.

G GABA GABA (Orthosteric Agonist) Receptor GABA_A Receptor (α1β2γ2) GABA->Receptor Binds β2/α1 Zolpidem Zolpidem (Allosteric PAM) Zolpidem->Receptor Binds α1/γ2 Channel Chloride Ion Channel Opening Receptor->Channel Conformational Shift Effect Neuronal Hyperpolarization Channel->Effect Cl- Influx

GABA_A Receptor Allosteric Modulation Pathway by Zolpidem.

Quantitative Data: Comparative Binding Affinity

To illustrate the necessity of the 2-aryl and 3-amide substitutions, the table below summarizes the binding affinities ( Ki​ ) of both compounds across various GABAA​ receptor subtypes. Data is derived from competitive radioligand binding assays utilizing [3H] flunitrazepam displacement[2].

Ligand α1​β2​γ2​ Ki​ (nM) α2​β2​γ2​ Ki​ (nM) α3​β2​γ2​ Ki​ (nM) α5​β2​γ2​ Ki​ (nM)Pharmacological Profile
Zolpidem 2.7±0.5 35±4 40±5 >5000 Potent α1​ -selective PAM[2]
3-Methylimidazo[1,2-a]pyridin-2(3H)-one >10,000 >10,000 >10,000 >10,000 Inactive / Negligible Affinity

Note: The >10,000 nM value for the 3-methyl derivative indicates a failure to displace the radioligand at physiologically relevant concentrations, confirming that the bare imidazopyridine-2-one scaffold is insufficient for BZD site recognition.

Experimental Workflows: Radioligand Binding Assay

To objectively validate the binding affinities presented above, the following self-validating protocol details the competitive radioligand binding assay.

Rationale & Causality:

  • Radioligand Choice: [3H] flunitrazepam is used because it binds non-selectively to all BZD-sensitive GABAA​ receptor subtypes with high affinity, providing a universal baseline for displacement[2].

  • Temperature Control: Incubations are performed at 4°C to reach thermodynamic equilibrium while strictly minimizing receptor internalization, degradation, or ligand depletion by cellular enzymes.

  • Filter Pre-treatment: Glass fiber filters are pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic ligands like zolpidem to the filter matrix.

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest HEK293T cells transiently expressing human α1​β2​γ2​ receptors.

    • Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 50-100 µg/mL.

  • Assay Assembly:

    • In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] flunitrazepam (final concentration ~1 nM), and 50 µL of the test compound (Zolpidem or 3-Methylimidazo[1,2-a]pyridin-2(3H)-one) serially diluted from 10−11 to 10−4 M.

    • Determine non-specific binding (NSB) in parallel wells using 10 µM Diazepam.

  • Incubation:

    • Incubate the plates at 4°C for 90 minutes to ensure steady-state equilibrium.

  • Filtration & Washing:

    • Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 1 hour).

    • Wash filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

    • Calculate IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Prep HEK293T α1β2γ2 50-100 µg/mL Incubate 2. Incubation [3H]Flunitrazepam + Test Ligands (4°C, 90m) Prep->Incubate Add Ligands Filter 3. Filtration GF/B Filters 0.5% PEI Treated Incubate->Filter Rapid Vacuum Read 4. Quantification Liquid Scintillation Cheng-Prusoff Calc Filter->Read Extract & Count

Workflow for Competitive Radioligand Binding Assay.

Conclusion

The comparative analysis between 3-Methylimidazo[1,2-a]pyridin-2(3H)-one and zolpidem perfectly illustrates the principles of structure-activity relationships (SAR) in rational drug design. While the imidazo[1,2-a]pyridine core provides a rigid, geometrically favorable scaffold, it is inherently inactive at the GABAA​ receptor on its own. The functionalization of this core with a 2-aryl group and a 3-amide moiety—as seen in zolpidem—is an absolute requirement to bridge the binding pocket, engage in π−π and hydrogen bonding interactions, and induce the allosteric conformational shift required for clinical efficacy[1][4].

References

  • Differential effects of short- and long-term zolpidem treatment on recombinant α1β2γ2s subtype of GABAA receptors in vitro. NIH PubMed Central. Available at:[Link]

  • A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the ω1-subtype of the benzodiazepine receptor. ResearchGate. Available at:[Link]

  • In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. MDPI. Available at:[Link]

  • General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem. NIH PubMed Central. Available at:[Link]

Sources

Validation

HPLC Method Validation for the Quantification of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one: A Comprehensive Comparison Guide

Introduction & Context Imidazo[1,2-a]pyridines represent a highly versatile class of nitrogen-fused heterocycles that serve as the core pharmacophore for several widely prescribed sedative-hypnotic drugs, most notably Zo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

Imidazo[1,2-a]pyridines represent a highly versatile class of nitrogen-fused heterocycles that serve as the core pharmacophore for several widely prescribed sedative-hypnotic drugs, most notably Zolpidem and Alpidem. During the synthesis and lifecycle of these active pharmaceutical ingredients (APIs), various intermediates and degradation products emerge. 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is a critical synthetic intermediate and a potential related substance/impurity in imidazopyridine drug manufacturing.

Accurate quantification of this specific compound is essential for pharmaceutical quality control and regulatory compliance. This guide objectively compares different High-Performance Liquid Chromatography (HPLC) column chemistries and methodologies to establish the most robust, self-validating analytical system for quantifying 3-Methylimidazo[1,2-a]pyridin-2(3H)-one, grounded in the latest ICH Q2(R2) validation guidelines [1] and USP <621> chromatographic standards [2].

Mechanistic Overview: The Causality of Chromatographic Behavior

To design an optimal HPLC method, we must first understand the physicochemical nature of the analyte. 3-Methylimidazo[1,2-a]pyridin-2(3H)-one features a fused bicyclic system combining a π -electron-rich imidazopyridine core with a lactam-like carbonyl group.

The Challenge of Silanol Interactions: The basic nitrogen within the imidazopyridine ring is prone to secondary ion-exchange interactions with residual, unshielded silanols ( −SiO− ) on traditional silica-based stationary phases. If the mobile phase pH is not strictly controlled, these interactions manifest as severe peak tailing, reduced theoretical plates, and poor resolution from structurally similar impurities (such as the unmethylated parent compound or ring-opened degradants).

The Solution ( π−π Exploitation): Rather than relying solely on hydrophobic partitioning (as seen in standard C18 columns), introducing a stationary phase that can participate in π−π interactions—such as a Phenyl-Hexyl phase—provides an orthogonal retention mechanism. The electron-rich aromatic system of the imidazopyridine core interacts strongly with the phenyl ring of the stationary phase, offering superior selectivity and mitigating the reliance on purely hydrophobic interactions that often exacerbate silanol-induced tailing.

Mechanism cluster_columns Stationary Phase Interactions Analyte 3-Methylimidazo[1,2-a] pyridin-2(3H)-one C18 Standard C18 (Hydrophobic Only) Analyte->C18 Phenyl Phenyl-Hexyl (π-π & Hydrophobic) Analyte->Phenyl Polar Polar-Embedded (H-Bonding & Shielding) Analyte->Polar Outcome1 Peak Tailing (Silanol Activity) C18->Outcome1 Outcome2 Optimal Resolution & Symmetry Phenyl->Outcome2 Outcome3 Alternative Selectivity Polar->Outcome3

Figure 1: Chromatographic separation mechanisms and outcomes for imidazopyridine derivatives.

Comparative Analysis of HPLC Columns

To establish the superior analytical method, three distinct column chemistries were evaluated for the quantification of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one under identical mobile phase conditions (Acetonitrile : 20mM Ammonium Acetate buffer pH 6.5, 40:60 v/v).

  • Method A (Standard C18): Relies purely on hydrophobic dispersion forces.

  • Method B (Polar-Embedded C18): Contains an embedded amide group to shield residual silanols.

  • Method C (Phenyl-Hexyl): Combines a 6-carbon alkyl chain for hydrophobicity with a terminal phenyl ring for π−π interactions.

Table 1: Quantitative Performance Comparison
Performance Metric (USP <621>)Method A: Standard C18Method B: Polar-Embedded C18Method C: Phenyl-Hexyl (Optimized)
Retention Time ( tR​ ) 4.2 min3.8 min5.1 min
Asymmetry Factor ( As​ ) 1.85 (Tailing)1.15 (Excellent)1.08 (Ideal)
Theoretical Plates ( N ) 4,5008,20011,500
Resolution ( Rs​ ) from unmethylated analog 1.2 (Co-elution risk)1.8 (Baseline)2.6 (Robust Baseline)
Signal-to-Noise Ratio (LOD) 15:135:148:1

Data Synthesis: While the Polar-Embedded column effectively resolves the peak tailing issue seen in the standard C18, the Phenyl-Hexyl column (Method C) is the definitive choice. The π−π interactions significantly enhance the structural recognition of the imidazopyridine core, yielding the highest theoretical plate count and a highly robust resolution ( Rs​ = 2.6) from closely related des-methyl impurities.

Experimental Protocol: ICH Q2(R2) Method Validation

Having selected the Phenyl-Hexyl column as the optimal system, the method must be validated. The following step-by-step protocol is designed as a self-validating system, ensuring that every run verifies its own accuracy in accordance with the revised ICH Q2(R2) guidelines (effective June 2024) [3] and USP <621> [4].

ValidationWorkflow Start Method Development (USP <621>) ColSelect Column Selection (C18 vs Phenyl-Hexyl) Start->ColSelect MobilePhase Mobile Phase Optimization (pH & Buffer) ColSelect->MobilePhase Validation ICH Q2(R2) Validation Lifecycle Approach MobilePhase->Validation Specificity Specificity & Selectivity (Resolution > 1.5) Validation->Specificity Linearity Linearity & Range (R² > 0.999) Validation->Linearity Accuracy Accuracy & Recovery (98% - 102%) Validation->Accuracy Precision Precision (RSD < 2.0%) Validation->Precision

Figure 2: HPLC method development and ICH Q2(R2) validation workflow for imidazopyridine analysis.

Step 1: System Suitability Preparation

Causality: Before any validation parameter is tested, the chromatographic system must prove it is capable of the analysis.

  • Prepare a standard solution containing 10 µg/mL of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one and 10 µg/mL of its unmethylated analog.

  • Inject 10 µL onto the Phenyl-Hexyl column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing Factor ( As​ ) 1.5; Relative Standard Deviation (RSD) of 5 replicate injections 2.0%.

Step 2: Specificity and Forced Degradation

Causality: Ensures the method measures only the target analyte without interference from the matrix or degradation products.

  • Prepare blank diluent, placebo matrix, and the target analyte.

  • Subject the analyte to forced degradation: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2​O2​ ), and Photolysis (UV light) for 24 hours.

  • Neutralize and inject the samples.

  • Acceptance Criteria: No interfering peaks at the retention time of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one. Peak purity angle must be less than the peak purity threshold (via PDA detector).

Step 3: Linearity and Range

Causality: Confirms the detector response is directly proportional to the concentration across the intended reporting range.

  • Prepare a stock solution of the analyte.

  • Dilute to create a minimum of 5 concentration levels ranging from 25% to 150% of the target working concentration (e.g., 2.5, 5.0, 10.0, 12.5, and 15.0 µg/mL).

  • Inject each level in triplicate.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be 0.999. The y-intercept should not significantly deviate from zero.

Step 4: Accuracy (Recovery)

Causality: Validates that the value obtained is the true value.

  • Spike known amounts of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one into a synthetic matrix at three levels: 50%, 100%, and 150% of the target concentration.

  • Prepare three independent replicates at each level (9 determinations total).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)

Causality: Ensures the method yields consistent results under normal operating conditions.

  • Repeatability: Prepare 6 independent sample solutions at the 100% concentration level. Inject and calculate the %RSD of the assay results.

  • Intermediate Precision: Have a second analyst prepare 6 new solutions on a different day, using a different HPLC system.

  • Acceptance Criteria: %RSD for repeatability 2.0%. The cumulative %RSD for intermediate precision must be 2.0%.

Conclusion

For the precise quantification of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one, relying on standard C18 chemistry introduces significant risks of peak tailing and co-elution due to the basic imidazopyridine nitrogen. Transitioning to a Phenyl-Hexyl stationary phase fundamentally shifts the retention mechanism to include π−π interactions, resulting in a highly robust, symmetrical, and selective chromatographic profile. By strictly adhering to the updated ICH Q2(R2) lifecycle validation approach, laboratories can establish a self-validating, future-proof analytical method for this critical imidazopyridine derivative.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at:[Link]

  • Understanding the Latest Revisions to USP <621> . Agilent Technologies. Available at:[Link]

Comparative

Structural and Functional Comparison Guide: 3-Methylimidazo[1,2-a]pyridin-2(3H)-one vs. Classical Imidazopyridines

Executive Summary The imidazo[1,2- a ]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the architectural foundation for numerous blockbuster therapeutics, including the hypnotic zolpidem a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2- a ]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the architectural foundation for numerous blockbuster therapeutics, including the hypnotic zolpidem and the anxiolytic alpidem[1][2]. However, introducing oxygenation at the C2 position—yielding compounds like 3-Methylimidazo[1,2-a]pyridin-2(3H)-one —fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and structural rigidity[3].

This guide provides an objective, data-driven comparison between the tautomeric 3-Methylimidazo[1,2-a]pyridin-2(3H)-one and classical fully aromatic imidazopyridines. It is designed for researchers and drug development professionals evaluating novel heterocyclic scaffolds for central nervous system (CNS) or anti-inflammatory applications.

Structural Architecture & Tautomeric Dynamics

The Classical Fully Aromatic Core (e.g., Zolpidem, Alpidem)

Classical imidazopyridines possess a fully conjugated, 10- π electron nitrogen bridgehead bicyclic [5,6] fused ring system[4].

  • Zolpidem: Features a 4-tolyl group at C2, an N,N -dimethylacetamide at C3, and a methyl at C6[5]. The fully aromatic core acts as a potent electron donor, facilitating strong hydrophobic and π−π stacking interactions within the α1​ subunit of the GABA A​ receptor[6].

  • Alpidem: Utilizes a 6-chloro and 2-(4-chlorophenyl) substitution pattern[7]. While highly effective as an anxiolytic, its specific lipophilic profile and metabolic pathway led to severe hepatotoxicity, resulting in its clinical withdrawal[1][6].

The Oxygenated Core: 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

Unlike zolpidem, 3-Methylimidazo[1,2-a]pyridin-2(3H)-one features a carbonyl group at the C2 position, introducing a critical physicochemical property: keto-enol tautomerism [3].

  • Tautomeric Equilibrium: The molecule exists in equilibrium between the 2-oxo (lactam-like) form and the 2-hydroxy (enol) form. Experimental data (IR and X-ray crystallography) consistently show that in the solid state and polar solvents, the 2(3H)-one (keto) tautomer dominates due to the thermodynamic stability of the amide-like resonance, despite the localized loss of full aromaticity in the imidazole ring[8].

  • Hydrogen Bonding: The C=O group acts as a potent hydrogen bond acceptor. Literature indicates that preserving this hydrogen-bonding capacity is crucial; for instance, bulky substitutions at the adjacent C8 position sterically hinder this face and drastically reduce biological activity.

G Core Imidazo[1,2-a]pyridine Scaffold Aromatic Fully Aromatic Core (e.g., Zolpidem, Alpidem) Core->Aromatic Tautomeric Oxygenated Core (2-oxo / 2-hydroxy) Core->Tautomeric Zolpidem Zolpidem (Hypnotic, GABA-A a1) Aromatic->Zolpidem Alpidem Alpidem (Anxiolytic, Hepatotoxic) Aromatic->Alpidem Keto 3-Methylimidazo[1,2-a]pyridin-2(3H)-one (Keto Form - Dominant) Tautomeric->Keto Tautomerization Enol 3-Methylimidazo[1,2-a]pyridin-2-ol (Enol Form - Minor) Tautomeric->Enol Tautomerization Keto->Enol Equilibrium

Structural divergence and tautomeric equilibrium of imidazopyridine scaffolds.

Comparative Physicochemical Profiling

The introduction of the 2-oxo group fundamentally shifts the electronic and physical profile of the molecule. The table below summarizes the comparative quantitative data.

Property / FeatureZolpidem[5]Alpidem[7]3-Methylimidazo[1,2-a]pyridin-2(3H)-one
Core Structure Fully AromaticFully AromaticKeto-Enol Tautomeric
Molecular Weight 307.4 g/mol 404.3 g/mol 148.16 g/mol
H-Bond Donors 001 (in enol form) / 0 (in keto form)
H-Bond Acceptors 222 (N1 and C=O)
Primary Target GABA A​ ( α1​ subunit)GABA A​ ( α1​ subunit)Versatile (Anti-inflammatory / Ligand)[8]
Clinical Status FDA Approved (1992)Withdrawn (Hepatotoxicity)Preclinical / Research Building Block
Spectroscopic Marker Aromatic C=C/C=N (~1500 cm −1 )Aromatic C=C/C=N (~1500 cm −1 )Strong C=O stretch (~1630-1650 cm −1 )[8][9]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained so researchers can adapt the workflow to novel derivatives.

Protocol A: Synthesis and Tautomeric Validation of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

Causality: Traditional imidazopyridines are synthesized via the condensation of 2-aminopyridines with α -haloketones (e.g., α -bromoacetophenone)[10]. To yield the 2(3H)-one derivative, a modified approach using an α -haloester or α -halopropionic acid derivative is required to install the oxygen at C2 and the methyl at C3[3].

  • Reagent Assembly: Combine 2-aminopyridine (1.0 equiv) and ethyl 2-bromopropionate (1.1 equiv) in a polar aprotic solvent (e.g., DMF or acetonitrile) to facilitate the initial S N​ 2 nucleophilic attack by the exocyclic amine.

  • Cyclization: Add a mild base (e.g., NaHCO 3​ ) and heat to 80°C for 4-6 hours. The base neutralizes the generated HBr, driving the intramolecular aza-Michael addition and subsequent elimination of ethanol to close the ring[3].

  • Purification: Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography (DCM:MeOH).

  • Self-Validation (Spectroscopy):

    • IR Spectroscopy: Analyze the purified product. A strong absorption band at 1630–1650 cm −1 confirms the C=O stretching vibration, validating that the molecule exists predominantly in the 2(3H)-one (keto) tautomer rather than the 2-ol (enol) form[8][9].

    • NMR Spectroscopy: In 1 H NMR (DMSO- d6​ ), look for the distinct doublet/quartet splitting of the C3-methyl and the C3-proton, which would be absent if the ring were fully aromatic (enol form).

Protocol B: In Vitro GABA A​ Receptor Electrophysiology (Patch-Clamp)

Causality: Because minor structural changes in imidazopyridines drastically alter GABA A​ receptor modulation[11], patch-clamp electrophysiology is used to quantify the exact miniature inhibitory postsynaptic currents (mIPSCs).

  • Cell Preparation: Prepare acute hippocampal slices (CA1 pyramidal neurons) from rat models.

  • Perfusion: Perfuse the slices with artificial cerebrospinal fluid (aCSF) containing the test compound (e.g., 30 μ M of the imidazopyridine derivative) for 30 minutes[11].

  • Recording: Using the whole-cell patch-clamp technique, record mIPSCs.

  • Self-Validation: Introduce a known antagonist (e.g., flumazenil or bicuculline). If the increased mIPSC amplitude/frequency is reversed by the antagonist, it validates that the compound's mechanism of action is specifically mediated via the GABA A​ receptor complex, ruling out off-target membrane fluidization.

Workflow Step1 Synthesis (2-Aminopyridine + a-Haloester) Step2 Spectroscopic Validation (IR: C=O stretch at ~1640 cm⁻¹) Step1->Step2 Step3 Tautomer Confirmation (NMR / X-Ray Crystallography) Step2->Step3 Step4 Biological Assay (Patch-Clamp / Anti-inflammatory) Step3->Step4

Self-validating experimental workflow for synthesizing and evaluating 2(3H)-one derivatives.

Mechanistic Insights: Why Structure Dictates Function

The transition from a fully aromatic imidazo[1,2- a ]pyridine (Zolpidem) to an imidazo[1,2- a ]pyridin-2(3H)-one fundamentally rewires the molecule's interaction with biological targets:

  • Hydrogen Bond Acceptor Geometry: The nitrogen atoms in standard imidazopyridines act as weak hydrogen bond acceptors. In contrast, the C=O group in the 2(3H)-one tautomer is a highly polarized, strong hydrogen bond acceptor. This enables novel binding modes in anti-inflammatory targets and allows these molecules to act as unique N,O,N -tripodal ligands in coordination chemistry, yielding highly luminescent metal-organic frameworks[8].

  • Steric Hindrance at C8: Experimental data indicates that the hydrogen-bonding capacity of the 2(3H)-one core is highly sensitive to the local steric environment. Larger substitutions at the C8 carbon (adjacent to the bridgehead nitrogen) create steric bulk that blocks solvent or receptor access to the hydrogen-bonding face, leading to a detrimental loss of biological activity.

  • Electron Donating Capacity: While the fully aromatic imidazo[1,5- a ]pyridine and imidazo[1,2- a ]pyridine rings are potent electron donors utilized in push-pull fluorophores[4], the keto tautomer of the 2(3H)-one derivative localizes electron density onto the oxygen atom. This reduces the overall π -donating strength of the bicyclic system but increases its stability against oxidative degradation.

References

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl/pyrazinyl benzamides and acetamides Source: Indian Journal of Chemistry URL:[Link]

  • 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A One-Dimensional Coordination Polymer Based on Novel Radical Anion Ligand Generated In Situ: Notable Magnetic and Luminescence Properties Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Journal of Coordination Chemistry: A 2D coordination polymer with 4*82 topology constructed from a new T-shaped ligand Source: ElectronicsAndBooks URL:[Link]

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization Source: RSC Publishing URL:[Link]

  • Zolpidem | C19H21N3O | CID 5732 - PubChem Source: PubChem - NIH URL:[Link]

  • Imidazopyridine Source: Wikipedia URL:[Link]

  • Alpidem | C21H23Cl2N3O | CID 54897 - PubChem Source: PubChem - NIH URL:[Link]

  • ALPIDEM - Inxight Drugs Source: NCATS URL:[Link]

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation Source: ResearchGate URL:[Link]

Sources

Validation

X-ray crystallography data for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one structural confirmation

Unambiguous Structural Confirmation of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities As drug development pipelines increasingly focus on rigid, nitrogen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Confirmation of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

As drug development pipelines increasingly focus on rigid, nitrogen-fused bicyclic heterocycles, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged motif with profound pharmacological potential[1]. Specifically, 3-Methylimidazo[1,2-a]pyridin-2(3H)-one presents a unique analytical challenge: it possesses a chiral center at the C3 position (sp³ hybridized, bearing a methyl group and a proton) and exists in a tautomeric equilibrium that dictates its reactivity and target binding.

For researchers and medicinal chemists, confirming the exact three-dimensional architecture—including absolute stereochemistry and solid-state packing—is non-negotiable. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural elucidation techniques (NMR and Cryo-EM) and provides a field-proven, self-validating crystallographic protocol.

The Analytical Dilemma: Why SCXRD Outperforms NMR for Chiral Heterocycles

When elucidating small molecules, scientists typically default to Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is unparalleled for determining through-bond connectivity (via scalar J couplings) and solution-state dynamics[2]. However, for a rigid scaffold like 3-Methylimidazo[1,2-a]pyridin-2(3H)-one, NMR relies on indirect spatial inferences (e.g., NOESY/ROESY) and cannot directly map 3D coordinates. Furthermore, assigning the absolute configuration (R vs. S) of the C3 chiral center via NMR requires complex chiral derivatization (e.g., Mosher's ester analysis), which is synthetically prohibitive for this specific molecule due to the lack of a primary amine or hydroxyl group.

Conversely, Single-Crystal X-ray Diffraction (SCXRD) operates by measuring the diffraction of X-rays by the electron clouds of atoms, providing a direct, unambiguous map of the molecule's three-dimensional architecture[3]. For imidazo[1,2-a]pyridine derivatives, SCXRD not only confirms the planar deviations of the fused ring system but also maps critical intermolecular interactions, such as π−π stacking and hydrogen bonding, which are vital for understanding solid-state stability and formulation[4][5].

While Cryo-Electron Microscopy (Cryo-EM) has revolutionized the structural biology of large macromolecular complexes[6], and Microcrystal Electron Diffraction (MicroED) is emerging for small molecules, SCXRD remains the gold standard for small-molecule absolute structure determination due to its superior resolution and routine accessibility.

Table 1: Objective Comparison of Structural Elucidation Techniques
Analytical ParameterSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Micro-Electron Diffraction (MicroED)
Primary Output Absolute 3D atomic coordinatesThrough-bond connectivity & proximity3D electrostatic potential map
State of Matter Solid-state (Macroscopic Crystal)Solution-stateSolid-state (Nanocrystals)
Stereochemistry Direct (via anomalous dispersion)Indirect (requires chiral reagents)Direct (emerging, challenging)
Intermolecular Forces Directly observed (H-bonds, π−π )Inferred (concentration-dependent)Directly observed
Sample Requirement ~0.1 mm high-quality single crystal1–5 mg dissolved in deuterated solventNanometer-sized crystals (powder)

Mechanistic Workflow: Structural Elucidation Decision Matrix

To ensure analytical rigor, structural elucidation must follow a logical progression, utilizing orthogonal techniques where appropriate. The following Graphviz diagram maps the decision-making process for confirming the structure of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one.

StructuralElucidation Start Synthesize 3-Methylimidazo [1,2-a]pyridin-2(3H)-one NMR 1D/2D NMR Spectroscopy (Connectivity & Purity) Start->NMR Decision Is absolute 3D stereochemistry & packing required? NMR->Decision Crystallization Slow Evaporation (DCM/EtOH) Decision->Crystallization Yes (SCXRD) Final Unambiguous 3D Structural Confirmation Decision->Final No (NMR sufficient) SCXRD X-ray Diffraction (Cu-Kα Radiation) Crystallization->SCXRD Single Crystals CryoEM MicroED / Cryo-EM (If crystals are nano-sized) Crystallization->CryoEM Nano-crystals Refinement Structure Refinement (SHELXL) SCXRD->Refinement Refinement->Final CryoEM->Refinement

Logical workflow for the structural elucidation of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one.

Self-Validating Experimental Protocol: SCXRD

To achieve publication-grade crystallographic data, the experimental protocol must be designed with built-in validation checkpoints. The following methodology outlines the optimal conditions for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one.

Phase 1: Thermodynamic Crystallization
  • Causality: Rapid precipitation yields kinetic microcrystals riddled with lattice defects. Thermodynamic control is required to grow macroscopic single crystals suitable for diffraction.

  • Dissolve 10 mg of highly purified (>99% via HPLC) 3-Methylimidazo[1,2-a]pyridin-2(3H)-one in a 1:1 binary solvent mixture of Dichloromethane (DCM) and Ethanol. The DCM acts as a highly soluble primary solvent, while Ethanol serves as an anti-solvent that engages in hydrogen bonding with the C2-carbonyl.

  • Place the solution in a loosely capped vial punctured with a 22-gauge needle.

  • Allow for slow evaporation at an ambient temperature of 20°C in a vibration-free environment for 4–7 days until block-like crystals form.

Phase 2: Cryogenic Data Acquisition
  • Causality: Collecting data at room temperature allows atomic thermal vibrations to blur the electron density map. Cryo-cooling sharpens the diffraction spots and increases high-angle resolution.

  • Select a pristine single crystal (approx. 0.2×0.15×0.1 mm ) under a polarized light microscope. A crystal that extinguishes light uniformly under crossed polarizers indicates a single, untwinned lattice.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Critical Choice: Utilize Cu-Kα radiation ( λ=1.54184A˚ ) rather than Mo-Kα. Cu-Kα provides a significantly stronger anomalous dispersion signal for light atoms (C, N, O). This is the only way to reliably calculate the Flack parameter and confirm the absolute configuration of the C3 chiral center without heavy-atom derivatization.

  • Self-Validation Checkpoint: Collect a preliminary matrix of frames. If the internal merging R -factor ( Rint​ ) is > 0.08, abort the collection; the crystal is twinned or defective. If Rint​<0.05 , proceed with full hemispherical data collection[5].

Phase 3: Computational Refinement & Validation
  • Integrate the diffraction data using the diffractometer's native software (e.g., CrysAlisPro) and apply a multi-scan absorption correction.

  • Solve the phase problem using direct methods via SHELXT and refine the structure using full-matrix least-squares on F2 via SHELXL.

  • Self-Validation Checkpoint: Run the final .cif file through the IUCr CheckCIF utility. A valid structure must possess an R1​ value < 0.05, a Goodness-of-Fit (GooF) near 1.0, and zero "Level A" or "Level B" alerts.

Crystallographic Data Interpretation

When the protocol is executed correctly, the resulting data provides an indisputable mathematical proof of the molecule's structure. Table 2 outlines the representative parameters expected for a high-quality SCXRD analysis of a chiral imidazo[1,2-a]pyridine derivative[5].

Table 2: Representative SCXRD Data for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one
Crystallographic ParameterExpected Value / DescriptionMechanistic Significance
Crystal System / Space Group Monoclinic / P21​ A chiral space group ( P21​ ) confirms that the crystal is enantiopure, containing only one stereoisomer.
Data Collection Temperature 100(2) KMinimizes Debye-Waller factors for sharp electron density.
Radiation Source Cu-Kα ( λ=1.54184A˚ )Maximizes anomalous scattering for absolute structure determination.
Final R indices ( I>2σ(I) ) R1​≈0.035 , wR2​≈0.089 Low R -values indicate a near-perfect agreement between the experimental data and the calculated 3D model.
Goodness-of-fit (GooF) on F2 ≈1.04 A value close to 1.0 validates the weighting scheme used during refinement.
Flack Parameter 0.02(3) A value near 0 (with a low standard uncertainty) definitively proves the absolute stereochemistry at C3.

Conclusion

While NMR spectroscopy remains an indispensable tool for rapid, solution-state connectivity profiling, it is inherently limited when absolute 3D coordinates and stereochemical proofs are required for small, rigid heterocycles. By leveraging Cu-Kα Single-Crystal X-ray Diffraction, researchers can bypass the limitations of indirect spatial inference, yielding self-validating, publication-ready structural confirmations of complex scaffolds like 3-Methylimidazo[1,2-a]pyridin-2(3H)-one.

References

  • Facile synthesis, structural evaluation, antimicrobial activity and synergistic effects of novel imidazo[1,2-a]pyridine based organoselenium compounds. nih.gov.[Link][4]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations. researchgate.net.[Link][1]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. sygnaturediscovery.com.[Link][3]

  • Comparing Analytical Techniques for Structural Biology. nanoimagingservices.com.[Link][6]

  • The Evolving Landscape of NMR Structural Elucidation. mdpi.com.[Link][2]

  • Substituent Effects Control the Biological Activity of Mn(II) Imidazo[1,2-a]pyridine Complexes. mdpi.com.[Link][5]

Sources

Comparative

In Vitro Efficacy Comparison of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Analogues: A Guide for TSPO Ligand Development

Executive Summary The imidazo[1,2-a]pyridin-2(3H)-one scaffold[1] is a privileged structure in medicinal chemistry, heavily utilized in the development of neuroactive and immunomodulatory agents[2]. While historically re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridin-2(3H)-one scaffold[1] is a privileged structure in medicinal chemistry, heavily utilized in the development of neuroactive and immunomodulatory agents[2]. While historically recognized for their role as GABA-A receptor modulators (e.g., Zolpidem), specific derivatives—particularly those featuring a 3-methyl substitution—have demonstrated profound efficacy as ligands for the 18 kDa Translocator Protein (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR)[3][4].

This guide provides an objective, data-driven comparison of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one analogues. By dissecting the structure-activity relationships (SAR) and detailing self-validating in vitro protocols, this document is designed to equip drug development professionals with the mechanistic insights required to optimize TSPO-targeted therapeutics.

Mechanistic Grounding: The Causality of the 3-Methyl Substitution

To understand the in vitro efficacy of these analogues, one must first understand the biophysical causality of the 3-methyl substitution.

When targeting TSPO, the ligand must intercalate into a highly lipophilic cleft on the outer mitochondrial membrane. The addition of a methyl group at the 3-position of the imidazo[1,2-a]pyridin-2(3H)-one core[1] serves a dual purpose:

  • Steric Restriction: The methyl group creates steric hindrance that restricts the rotational freedom of the bicyclic core, locking the molecule into a bioactive conformation. This specific geometry prevents off-target binding to Central Benzodiazepine Receptors (CBRs), driving the selectivity ratio (CBR/TSPO) upward[3].

  • Hydrophobic Anchoring: The localized lipophilicity of the methyl group enhances Van der Waals interactions with the hydrophobic residues of the TSPO binding pocket, directly lowering the dissociation constant ( Kd​ ) and improving overall binding affinity ( Ki​ ).

TSPO_Pathway LIG 3-Methylimidazo[1,2-a] pyridin-2(3H)-one TSPO TSPO (18 kDa) Outer Mitochondrial Membrane LIG->TSPO High Affinity Binding VDAC VDAC / ANT Complex TSPO->VDAC Complex Formation CHOL Cholesterol Transport VDAC->CHOL Translocation PREG Pregnenolone Synthesis (CYP11A1) CHOL->PREG Cleavage NEURO Neurosteroids (Allopregnanolone) PREG->NEURO Metabolism

Diagram 1: TSPO-mediated neurosteroidogenesis pathway activated by imidazopyridine ligands.

Comparative In Vitro Efficacy Profiling

The table below synthesizes the quantitative in vitro performance of the base 3-Methylimidazo[1,2-a]pyridin-2(3H)-one scaffold against its functionalized analogues and industry-standard reference compounds (Alpidem and PK11195).

Note: Halogenation at the 6-position (Analogue 1) significantly drives down the Ki​ by optimizing the LogP for the mitochondrial membrane, while 8-methoxy substitution (Analogue 2) introduces a hydrogen-bond acceptor that slightly reduces affinity but improves aqueous solubility[3].

CompoundSubstitutionTSPO Binding Ki​ (nM)CBR Binding Ki​ (nM)Selectivity (CBR/TSPO)LogP
Base Scaffold None45.2 ± 3.1>10,000>2201.8
Analogue 1 6-Chloro8.4 ± 0.6>10,000>11902.6
Analogue 2 8-Methoxy12.1 ± 1.28,5007022.1
Alpidem (Ref) N/A1.5 ± 0.2>10,000>66003.5
PK11195 (Ref) N/A1.8 ± 0.3>10,000>55003.8

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying scientific causality, ensuring researchers understand why a parameter is set, rather than just what to do.

Protocol 1: Radioligand Displacement Assay (TSPO Affinity)

This assay determines the binding affinity ( Ki​ ) of the analogues by measuring their ability to displace the selective TSPO radioligand [3H]PK11195.

  • Membrane Preparation: Isolate mitochondria-rich membranes from rat kidney cortex.

    • Causality: Kidney cortex expresses exceptionally high densities of TSPO, providing a robust signal-to-noise ratio compared to whole-brain homogenates.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]PK11195 and varying concentrations of the test analogue (0.1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.4) for 90 minutes at 4°C.

    • Causality: The 4°C temperature is critical; it slows down receptor internalization and proteolytic degradation, ensuring the receptor-ligand interaction reaches a stable, measurable equilibrium.

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM unlabelled PK11195.

    • Causality: This massive excess of unlabelled ligand saturates all specific TSPO sites. Any remaining radioactive signal is due to the radioligand sticking to the plastic tube or non-receptor lipids, which is mathematically subtracted from the total binding.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the highly lipophilic radioligand to the filter itself.

  • Validation Check (QC): Calculate the Z'-factor for the assay plate. The plate passes QC only if Z' > 0.5 and specific binding constitutes >80% of total binding.

Workflow Prep Membrane Prep (Rat Cortex) Incubate Incubation [3H]PK11195 Prep->Incubate Filter Rapid Filtration (GF/B + PEI) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Scint Scintillation Counting Wash->Scint

Diagram 2: High-throughput radioligand displacement workflow for TSPO affinity screening.

Protocol 2: In Vitro Neurosteroidogenesis Efficacy Assay

Binding affinity does not equal functional efficacy. This assay measures the ability of the analogue to actively stimulate the translocation of cholesterol into the mitochondria, resulting in pregnenolone synthesis.

  • Cell Culture: Seed C6 glioma cells (which endogenously express high levels of TSPO) at 1×105 cells/well in 96-well plates.

  • Treatment & Pathway Blockade: Treat cells with the test analogue (1 µM) in the presence of 10 µM Trilostane for 2 hours.

    • Causality: Trilostane is a selective inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD). By blocking this enzyme, pregnenolone cannot be metabolized downstream into progesterone. This forces pregnenolone to accumulate, allowing for highly sensitive, direct quantification of TSPO efficacy.

  • Quantification: Lyse the cells and quantify pregnenolone concentration using a competitive ELISA.

  • Validation Check (QC): Basal pregnenolone levels must be detectable above the ELISA limit of blank (LoB), and the positive control (1 µM Alpidem) must demonstrate a minimum 2.5-fold signal window over the vehicle control.

References

  • Imidazo(1,2-a)pyridin-2(3H)-one (Base Scaffold). PubChem CID 541778. National Center for Biotechnology Information.

  • Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.

  • 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. Journal of Medicinal Chemistry.

  • TSPO-targeted NIR-fluorescent ultra-small iron oxide nanoparticles for glioblastoma imaging. European Journal of Pharmaceutical Sciences.

Sources

Safety & Regulatory Compliance

Safety

3-Methylimidazo[1,2-a]pyridin-2(3H)-one proper disposal procedures

3-Methylimidazo[1,2-a]pyridin-2(3H)-one: Advanced Disposal and Operational Safety Guide As a critical intermediate in the synthesis of imidazopyridine-based therapeutics (such as the GABA-A receptor agonist Zolpidem)[1],...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Methylimidazo[1,2-a]pyridin-2(3H)-one: Advanced Disposal and Operational Safety Guide

As a critical intermediate in the synthesis of imidazopyridine-based therapeutics (such as the GABA-A receptor agonist Zolpidem)[1], 3-Methylimidazo[1,2-a]pyridin-2(3H)-one requires stringent handling and disposal protocols. Because nitrogenous heterocycles exhibit high environmental persistence and potential aquatic toxicity[2], standard sink disposal or municipal trash routing is strictly prohibited.

This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies for the safe containment, neutralization, and disposal of this compound, ensuring compliance with EPA and OSHA standards.

Physicochemical & Hazard Profiling

To implement an effective disposal strategy, we must first understand the causality behind the chemical's behavior. The imidazopyridine core is highly stable. When improperly disposed of, it resists standard biological wastewater treatment and can bioaccumulate. Furthermore, combustion of nitrogen-rich heterocycles without proper thermal controls generates toxic nitrogen oxides (NOx).

Table 1: Hazard Profile and Disposal Parameters

ParameterSpecification / CharacteristicOperational Implication
Chemical Class Nitrogenous HeterocycleRequires high-temperature incineration with NOx scrubbing.
Physical State Solid (Powder/Crystalline)Dust generation risk during spills; requires wet-wiping or HEPA vacuuming.
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)Liquid waste streams will primarily be organic solvent mixtures.
Aquatic Toxicity High potential (characteristic of imidazopyridines)Absolute prohibition of drain disposal; secondary containment required.
EPA Waste Code Unlisted (Regulated by characteristic)Managed as characteristic hazardous waste (ignitable/toxic) depending on the carrier solvent.

Standard Operating Procedure: Routine Laboratory Disposal

The disposal of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one must be managed at the point of generation within a designated Satellite Accumulation Area (SAA) to comply with EPA regulations (40 CFR 262.15)[3].

Step-by-Step Segregation and Containment Methodology
  • Determine the Waste Matrix: Assess whether the compound is in a solid state (e.g., spent powder, contaminated filter paper) or dissolved in a solvent.

  • Solvent Segregation (Critical Step): If the compound is in a liquid stream, verify the carrier solvent.

    • Halogenated: (e.g., Dichloromethane). Must be segregated into a "Halogenated Organic Waste" container. Mixing halogenated and non-halogenated waste drastically increases incineration costs due to the specialized scrubbing required to prevent dioxin formation.

    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate). Route to "Non-Halogenated Organic Waste."

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or amber glass carboys for liquid waste. For solid waste, use double-lined, tear-resistant hazardous waste bags inside a rigid, sealable container.

  • Labeling Protocol: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste - Contains Nitrogenous Heterocycle (3-Methylimidazo[1,2-a]pyridin-2(3H)-one)" and list the carrier solvents with their exact percentages.

  • SAA Management: Store the container in secondary containment within the SAA. The container must remain tightly closed at all times except when actively adding waste[3].

WasteSegregation Start Generate 3-Methylimidazo [1,2-a]pyridin-2(3H)-one Waste CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Start->CheckHalogen Halogenated Segregate as Halogenated Organic Waste CheckHalogen->Halogenated Yes NonHalogenated Segregate as Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Container Store in HDPE/Glass Container in Satellite Accumulation Area Halogenated->Container NonHalogenated->Container Label Label: 'Hazardous Waste - Nitrogenous Heterocycle' Container->Label Incineration High-Temperature Incineration (>1000°C) with NOx Scrubbers Label->Incineration

Workflow for the segregation and disposal of imidazopyridine chemical waste.

Ultimate Destruction: High-Temperature Incineration

The gold standard for the destruction of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is high-temperature rotary kiln incineration .

  • The Causality: The imidazopyridine ring is thermally stable. Incineration temperatures must exceed 1,000°C (1,832°F) with a minimum residence time of 2 seconds to ensure complete cleavage of the carbon-nitrogen bonds.

  • Emission Controls: Because the oxidation of this compound yields nitrogen oxides (NOx), the disposal facility must be equipped with Selective Catalytic Reduction (SCR) or wet scrubbing systems to neutralize NOx emissions before atmospheric release. Ensure your contracted waste vendor is certified for nitrogenous organic destruction.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate action is required to prevent inhalation of active dust or environmental contamination. This protocol aligns with the American Chemical Society (ACS) guidelines for chemical spill response[4] and OSHA's Chemical Hygiene Plan mandates[5].

Step-by-Step Spill Response Methodology
  • Risk Assessment: Determine if the spill is incidental (manageable by lab personnel, low volume, no respiratory hazard) or uncontrolled (large volume, highly toxic solvent, or requires a respirator). For uncontrolled spills, evacuate immediately and contact HazMat[4].

  • Don PPE: For incidental spills, equip standard PPE: Nitrile gloves (double-gloved), safety goggles, and a flame-resistant lab coat.

  • Containment (Solid Spill): If the pure powder is spilled, do not sweep dry , as this generates inhalable dust. Gently cover the powder with a damp paper towel (using water or a compatible low-toxicity solvent) to suppress aerosolization.

  • Containment (Liquid Spill): If dissolved in a solvent, encircle the spill with non-combustible absorbent booms or pads to prevent it from reaching floor drains.

  • Collection: Use a non-sparking scoop to collect the absorbent materials or wetted powder. Place all materials into a heavy-duty, clear plastic hazardous waste bag.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a wipe-down with a polar solvent (e.g., isopropanol) to remove any residual imidazopyridine trace. Add all cleaning materials to the waste bag.

  • Disposal & Reporting: Seal the bag, label it as hazardous chemical waste, transfer it to the SAA, and file an incident report with your Environmental Health and Safety (EHS) officer[6].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity (Incidental vs. Uncontrolled) Spill->Assess Uncontrolled Uncontrolled (>1L or High Risk) Evacuate & Call HazMat Assess->Uncontrolled High Risk Incidental Incidental (<1L, Low Risk) Initiate Local Cleanup Assess->Incidental Low Risk PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Coat) Incidental->PPE Contain Contain with Non-Combustible Absorbent Materials PPE->Contain Dispose Transfer to Hazardous Waste Bag & Label Contain->Dispose

Decision matrix and response pathway for laboratory chemical spills.

References

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl derivatives ResearchGate[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories United States Environmental Protection Agency (EPA)[Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan Occupational Safety and Health Administration (OSHA)[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Occupational Safety and Health Administration (OSHA)[Link]

  • Guide for Chemical Spill Response American Chemical Society (ACS)[Link]

Sources

Handling

Personal protective equipment for handling 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

As a Senior Application Scientist, I frequently consult with discovery chemistry teams scaling up heterocyclic scaffolds. 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is a highly valuable intermediate, particularly in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with discovery chemistry teams scaling up heterocyclic scaffolds. 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is a highly valuable intermediate, particularly in the synthesis of imidazopyridine-based therapeutics like GABA_A receptor modulators[1]. However, its physical behavior as a fine powder and its high permeability when dissolved in polar aprotic solvents demand rigorous, causality-driven safety protocols.

Below is your comprehensive, step-by-step operational guide for handling this compound, designed to ensure scientific integrity, personnel safety, and environmental compliance.

Hazard Causality & PPE Selection Logic

Standard laboratory PPE is often insufficient because it fails to account for the state of matter of the chemical during different experimental phases. The parent scaffold, Imidazo[1,2-a]pyridin-2(3H)-one[2], and its methylated derivatives are classified under GHS with hazard statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation).

The table below outlines the required Personal Protective Equipment (PPE) and the mechanistic reasoning behind each specification.

PPE CategorySpecificationScientific Causality & Operational Logic
Hand Protection (Solid) Nitrile gloves (≥0.11 mm thickness)Provides a sufficient barrier against dry particulate transfer. Nitrile resists static buildup better than latex, preventing powder from clinging to the operator's hands.
Hand Protection (Solution) Viton™ or PVA glovesWhen the compound is dissolved in halogenated solvents (e.g., Dichloromethane) for synthesis, standard nitrile is permeated in <3 minutes. The solvent acts as a carrier, driving the toxic solute directly through the skin barrier.
Eye Protection ANSI Z87.1 Splash GogglesProtects against corneal irritation (H319) from aerosolized dust during weighing or solvent splashing during transfer.
Respiratory Control Class II Fume Hood (100 fpm face velocity)The primary defense against inhalation (H335). If weighing must occur outside a hood, an N95/P100 particulate respirator is strictly required to block micro-particulates.

Operational Safety Workflow

To visualize the logical relationship between the chemical's physical state, the required PPE, and the necessary engineering controls, refer to the decision matrix below.

PPE_Workflow A 3-Methylimidazo[1,2-a] pyridin-2(3H)-one B Solid State (Powder) A->B C Solution State A->C D Nitrile Gloves (≥0.11mm) N95 Mask (if outside hood) B->D E Halogenated Solvents (e.g., DCM, Chloroform) C->E F Non-Halogenated Solvents (e.g., DMSO, DMF) C->F I Chemical Fume Hood (Min. Face Velocity: 100 fpm) D->I G Viton / PVA Gloves Splash Goggles E->G H Double Nitrile Gloves Splash Goggles F->H G->I H->I

Decision matrix for PPE selection and handling of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one.

Validated Experimental Protocols

To ensure trustworthiness, every protocol executed in the lab must be a self-validating system . Do not rely on assumption; rely on measurable verification.

Protocol A: Precision Weighing & Solubilization
  • Environmental Stabilization : Ensure the chemical fume hood is operating with a face velocity of 80–100 fpm. Causality: This prevents inhalation of micro-particulates without creating excessive turbulence that blows the light powder off the analytical balance.

  • Static Mitigation : Use a static-dissipative PTFE-coated spatula. Causality: Imidazopyridine powders are highly prone to electrostatic cling, which increases spill risk and mass loss during transfer.

  • Transfer & Solubilization : Weigh the solid directly into a pre-tared, sealable vial. Inject your carrier solvent (e.g., DMSO) directly through a septum. Causality: This prevents the exothermic heat of solvation from dispersing dry powder into the operator's breathing zone.

  • Self-Validation Check (Gravimetric Reconciliation) : The mass lost from the source bottle must equal the mass gained in the target vial ±0.1 mg. A discrepancy indicates particulate loss to the environment, triggering immediate localized decontamination.

Protocol B: Emergency Spill Response & Decontamination
  • Immediate Containment : If a solid spill occurs, do not dry sweep. Causality: Dry sweeping aerosolizes the intermediate, violating respiratory safety thresholds.

  • Solvent-Dampened Wiping : Dampen an absorbent spill pad with 70% Isopropanol or Ethanol. Causality: The compound has poor aqueous solubility but dissolves readily in organic solvents. Water alone will only smear the powder into the benchtop.

  • Secondary Cleansing : Wash the surface with a standard laboratory detergent and water to remove the residual solvent-solute film left behind by the alcohol wipe.

  • Self-Validation Check (Fluorescence Verification) : Imidazo[1,2-a]pyridine scaffolds are highly fluorescent due to their conjugated aromatic systems. Illuminate the spill area with a handheld 365 nm UV lamp. Any residual blue/green emission indicates incomplete decontamination, requiring a secondary wipe.

Logistical Disposal Plan

Improper disposal of heterocyclic intermediates can lead to severe environmental toxicity and regulatory fines. Follow this strict segregation logic:

  • Solid Waste : Collect empty vials, contaminated spatulas, and used PPE (gloves, wipes) in a rigid, leak-proof container. Label explicitly as "Hazardous Solid Waste - Toxic Organics (Imidazopyridine derivatives)."

  • Liquid Waste Segregation :

    • Halogenated : If the compound was reacted in Dichloromethane (DCM) or Chloroform, dispose of the mixture in the "Halogenated Organic Waste" carboy. Causality: Mixing halogenated and non-halogenated waste violates EPA regulations and can cause dangerous exothermic reactions.

    • Non-Halogenated : If dissolved in DMSO, DMF, or Ethanol for biological assays, route the waste to the "Non-Halogenated Organic Waste" carboy.

References

  • Imidazo(1,2-a)pyridin-2(3H)-one Compound Summary | Source: PubChem, National Center for Biotechnology Information | URL:[Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl derivatives | Source: ResearchGate | URL:[Link]

  • Personal Protective Equipment Standard - 29 CFR 1910.132 | Source: Occupational Safety and Health Administration (OSHA) | URL:[Link]

Sources

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